Technical Documentation Center

3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

Core Science & Biosynthesis

Foundational

Synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The 2,1-benzisoxazole (anthranil) ring system is a highly privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in monoamine oxidase (MAO) inhibitors, Pim-1 kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,1-benzisoxazole (anthranil) ring system is a highly privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in monoamine oxidase (MAO) inhibitors, Pim-1 kinase inhibitors, and advanced bioisosteres[1]. Unlike its more common isomer, 1,2-benzisoxazole, the 2,1-benzisoxazole core features disrupted aromaticity due to the specific placement of its heteroatoms (oxygen at position 1, nitrogen at position 2)[2].

This technical whitepaper details a highly convergent, atom-economical synthetic route to 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid . By leveraging a modified vicarious nucleophilic substitution (VNS) annulation strategy, we bypass the need for complex pre-functionalized ortho-substituted precursors, constructing the bicyclic core de novo from readily available building blocks.

Retrosynthetic Analysis & Mechanistic Causality

Traditional syntheses of 2,1-benzisoxazoles often rely on the reductive cyclization of o-nitroacylbenzenes. However, installing specific functional groups—such as the 5-carboxylic acid and the 3-(4-methoxyphenyl) moiety—on a pre-formed ortho-framework is synthetically taxing.

As an alternative, we utilize a base-promoted annulation developed by Makosza and co-workers[3]. Retrosynthetically, the target compound is disconnected into methyl 4-nitrobenzoate and 4-methoxyphenylacetonitrile .

The Causality of the Cyclization Mechanism

The reaction is not a simple condensation; it is a highly orchestrated sequence of addition, silylation, and elimination[4]:

  • Kinetic σH-Adduct Formation: A strong base deprotonates the 4-methoxyphenylacetonitrile. The resulting carbanion selectively attacks the ortho-position of methyl 4-nitrobenzoate (driven by the strong electron-withdrawing nature of the nitro and para-ester groups), forming a Meisenheimer-type σH-adduct[3].

  • Electrophilic Trapping: The intermediate is highly unstable. The rapid introduction of chlorotrimethylsilane (TMSCl) traps the adduct by silylating the nitro group's oxygen, preventing reversible collapse or oxidative dimerization[3].

  • Cyanide Extrusion & Annulation: A second equivalent of base promotes the elimination of silanol to generate a transient nitroso-alkene. Intramolecular nucleophilic attack of the nitroso oxygen onto the alkene forces the departure of a cyanide anion, forging the N–O bond and the aromatic 2,1-benzisoxazole system[4].

Mechanism A Methyl 4-nitrobenzoate + 4-Methoxyphenylacetonitrile B σH-Adduct (Meisenheimer Complex) A->B t-BuOK, THF, -60 °C C Silylated Nitro Intermediate B->C TMSCl (Trapping) D Nitroso-Alkene Intermediate C->D t-BuOK (excess) - TMSOH E Methyl 3-(4-methoxyphenyl)- 2,1-benzisoxazole-5-carboxylate D->E Cyclization - CN⁻

Figure 1: Mechanistic pathway of the TMSCl-mediated anthranil annulation.

Experimental Protocols (Self-Validating System)

The workflow is divided into two stages: the core annulation to form the ester, and a strictly controlled saponification to yield the free acid.

Step 1: Synthesis of Methyl 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylate

Field Note: The methyl ester is utilized instead of the free acid to prevent the base from being competitively quenched and to maximize the electrophilicity of the nitroarene.

  • Preparation: In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve methyl 4-nitrobenzoate (1.0 equiv, 10.0 mmol) and 4-methoxyphenylacetonitrile (1.05 equiv, 10.5 mmol) in anhydrous THF (40 mL).

  • Carbanion Addition: Cool the reaction mixture to strictly -60 °C using a dry ice/acetone bath. Add a solution of t-BuOK (1.1 equiv, 11.0 mmol) in THF (15 mL) dropwise over 10 minutes.

    • Causality: Maintaining -60 °C is critical. Higher temperatures lead to the rapid decomposition of the σH-adduct and the formation of dimeric azo/azoxy byproducts[3].

  • Silylation: Stir the deep-red solution for exactly 5 minutes at -60 °C, then rapidly inject anhydrous TMSCl (4.0 equiv, 40.0 mmol).

  • Cyclization: Stir for an additional 5 minutes, then introduce a second portion of t-BuOK (5.0 equiv, 50.0 mmol) dissolved in THF (50 mL). Remove the cooling bath, allowing the system to warm to room temperature, and stir for 3 hours.

  • Workup & Isolation: Quench by pouring the mixture into cold 0.5 M HCl (100 mL). Extract with ethyl acetate (3 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the intermediate ester.

Step 2: Saponification to the Free Acid

Field Note: 2,1-Benzisoxazoles possess a labile N–O bond that is highly susceptible to ring-opening (yielding indazolones or 2-aminobenzophenones) under harsh basic or thermal conditions[5]. Mild, room-temperature hydrolysis is mandatory.

  • Hydrolysis: Dissolve the purified ester (5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).

  • Base Addition: Add LiOH·H₂O (3.0 equiv, 15.0 mmol) in a single portion. Stir vigorously at room temperature (20–25 °C) for 4 hours. Monitor consumption of the ester via TLC.

  • Acidification: Concentrate the mixture under reduced pressure to remove the volatile organic solvents. Dilute the remaining aqueous phase with water (20 mL) and cool to 0 °C. Carefully acidify to pH 3 using 1 M HCl.

  • Filtration: Collect the resulting precipitate via vacuum filtration, wash with cold deionized water, and dry under high vacuum to afford the target carboxylic acid.

Workflow Step1 Step 1: Annulation • t-BuOK (1.1 eq), -60 °C • TMSCl (4.0 eq), 5 min • t-BuOK (5.0 eq), RT, 3 h QC1 QC: IR Check (Absence of CN stretch) Step1->QC1 Step2 Step 2: Saponification • LiOH·H2O (3.0 eq) • THF/MeOH/H2O, RT, 4 h • Acidify to pH 3 QC1->Step2 Pass QC2 QC: LC-MS & NMR (Purity >98%) Step2->QC2 Product Target Compound Isolated QC2->Product Pass

Figure 2: Self-validating experimental workflow with integrated quality control checkpoints.

Quantitative Data & Reaction Optimization

The choice of base and silylating additive during the annulation step dictates the reaction's trajectory. Table 1 summarizes the optimization parameters based on established anthranil synthesis protocols[3].

Table 1: Optimization of Base and Additive for Anthranil Annulation

Base (Equiv)Additive (Equiv)SolventTemp ProfileYield (%)Mechanistic Observation
NaOH (5.0)NoneMeOHRT<10%Fails to trap the σH-adduct; rapid reversibility observed.
DBU (5.0)MgCl₂ (2.0)DMFRT45%Lewis acid promotes cyclization, but competitive pathways lower yield.
t-BuOK (6.1) TMSCl (4.0) THF -60 °C to RT 78% Optimal silylation of nitronate; clean extrusion of cyanide.

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized compound, the following analytical checkpoints must be met:

  • Infrared Spectroscopy (IR): The complete absence of a sharp nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ is the primary indicator of successful cyclization and cyanide extrusion[4]. A strong, broad C=O stretch at ~1680 cm⁻¹ confirms the presence of the carboxylic acid.

  • ¹H NMR (400 MHz, DMSO-d₆): The C4 proton (situated between the carboxylic acid and the isoxazole ring) is highly deshielded and typically appears as a distinct doublet (or fine doublet of doublets) around 8.2–8.5 ppm. The methoxy group will appear as a sharp singlet at ~3.85 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₅H₁₁NO₄ [M-H]⁻ m/z: 268.0615.

Sources

Exploratory

3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid: A Technical Guide to Chemical Properties, Synthesis, and Biological Profiling

Executive Summary The 2,1-benzisoxazole (anthranil) scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and target-modulating properties (). Within...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,1-benzisoxazole (anthranil) scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and target-modulating properties (). Within this chemical space, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid emerges as a highly functionalized derivative. The incorporation of a 4-methoxyphenyl group at the C3 position enhances the electron density of the system, providing a critical hydrogen-bond acceptor (methoxy oxygen) while the C5-carboxylic acid serves as an essential anchor for electrostatic interactions in kinase and G-protein-coupled receptor (GPCR) binding pockets.

This whitepaper provides an in-depth technical roadmap for the synthesis, analytical validation, and high-throughput screening (HTS) applications of this compound, designed for researchers in early-stage drug discovery.

Physicochemical Profiling and Structural Identity

Understanding the physicochemical parameters of a pharmacophore is the first step in predicting its pharmacokinetic behavior. The compound is cataloged under the molecular formula C15H11NO4 (). Data for related derivatives, such as the unmethoxylated 3-phenyl-2,1-benzisoxazole-5-carboxylic acid (CAS 39695-71-1), establishes a baseline LogP of ~3.19, which is slightly modified by the 4-methoxy substitution to optimize lipophilicity ().

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance in Drug Design
Chemical Name 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acidCore identity and nomenclature.
Molecular Formula C15H11NO4Defines stoichiometry and heavy atom count.
Molecular Weight 269.25 g/mol Optimal for small-molecule drug-likeness, strictly adhering to Lipinski's Rule of 5.
LogP (Predicted) ~3.20Indicates favorable lipophilicity for cellular membrane permeability without excessive hydrophobic trapping.
H-Bond Donors 1Carboxylic acid OH; essential for strong, directional target anchoring.
H-Bond Acceptors 5N, O (isoxazole), O (methoxy), O2 (carboxyl); facilitates complex multi-point binding in GPCRs.
Topological Polar Surface Area (TPSA) ~63.3 ŲIdeal range (< 90 Ų) for central nervous system (CNS) penetration if required, or broad systemic distribution.

Synthetic Methodology: The Base-Catalyzed Cascade

Synthesis of the 2,1-benzisoxazole core routinely relies on the condensation of nitroarenes with arylacetonitriles, a robust method for constructing these fused heterocycles (). The following protocol describes a highly efficient, one-pot cascade reaction that achieves both core cyclization and ester hydrolysis simultaneously.

Protocol: One-Pot Synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

Step 1: Reagent Solubilization

  • Action: Dissolve 10.0 mmol of methyl 4-nitrobenzoate and 11.0 mmol of 4-methoxyphenylacetonitrile in 50 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical at this stage to prevent premature saponification of the methyl ester before the nucleophilic attack on the nitro group can occur.

Step 2: Carbanion Generation and Condensation

  • Action: Cool the reaction vessel to 0°C. Dropwise, add a solution of KOH (40.0 mmol) in 20 mL of methanol over 30 minutes.

  • Causality: The strong base deprotonates the benzylic carbon of 4-methoxyphenylacetonitrile, generating a highly reactive carbanion. The 0°C temperature controls the exothermic nucleophilic attack on the nitroarene, suppressing the formation of unwanted dimeric or tarry byproducts.

Step 3: Cyclization and In Situ Hydrolysis

  • Action: Gradually warm the reaction to 60°C and reflux for 4 hours.

  • Causality: Elevated thermal energy drives the intramolecular dehydration and cyclization, forming the thermodynamically stable 2,1-benzisoxazole (anthranil) core. Concurrently, the excess KOH facilitates the in situ hydrolysis of the methyl ester to the corresponding carboxylate.

Step 4: Acidification and Precipitation (Self-Validating Step)

  • Action: Cool the mixture to ambient temperature, dilute with 100 mL of distilled water, and slowly acidify with 2M HCl until the pH reaches 2.0.

  • Causality & Validation: Acidification neutralizes the carboxylate, drastically reducing its aqueous solubility. A rapid, distinct color change and the formation of a dense crystalline precipitate serve as a visual self-validation that the ester hydrolysis and core formation were successful.

Step 5: Isolation and Purification

  • Action: Vacuum filter the precipitate, wash with cold water (3 x 20 mL) to remove inorganic salts, and recrystallize from hot ethanol to yield the pure product.

Mechanistic Workflow

The following diagram illustrates the logical progression from chemical synthesis through to biological High-Throughput Screening (HTS).

G A Methyl 4-nitrobenzoate + 4-Methoxyphenylacetonitrile B Base-Catalyzed Condensation (KOH / Methanol) A->B C Nucleophilic Attack & Cyclization B->C D Ester Hydrolysis (In Situ) C->D E 3-(4-Methoxyphenyl)-2,1-benzisoxazole -5-carboxylic acid D->E F High-Throughput Screening (HTS) E->F G Antimicrobial Assays (MIC determination) F->G H Receptor Modulation (e.g., GPCRs / Furin) F->H

Workflow of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid synthesis and HTS profiling.

Biological Applications and High-Throughput Screening (HTS)

The 2,1-benzisoxazole architecture is heavily utilized in HTS campaigns due to its rigid, planar geometry which fits well into deep hydrophobic pockets.

Table 2: HTS Modalities and Target Pathways

Assay ModalityTarget / ApplicationReadout MetricCausality of Scaffold Efficacy
Fluorescence Polarization Furin / Proprotein ConvertasesIC50The C5-carboxylic acid mimics substrate aspartate/glutamate residues, competitively binding the active site.
Luminescence-Based Cell Assay GPCRs (e.g., LGR2/cAMP)EC50The 4-methoxyphenyl group acts as an allosteric modulator, stabilizing the active receptor conformation.
Broth Microdilution Gram-positive / Gram-negative BacteriaMIC (µg/mL)The lipophilic core penetrates bacterial membranes, while the acid moiety disrupts intracellular pH gradients.

Analytical Validation Protocols

To ensure the integrity of the synthesized compound before deployment in HTS, the following analytical validations must be met:

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA).

    • Validation: Purity must exceed >95%. The presence of 0.1% TFA ensures the carboxylic acid remains protonated, preventing peak tailing.

  • Nuclear Magnetic Resonance (1H-NMR, 400 MHz, DMSO-d6):

    • Validation: A characteristic singlet integrating to 3 protons at ~3.85 ppm confirms the presence of the methoxy group. The 2,1-benzisoxazole core protons will appear as a distinct AMX or ABX system in the aromatic region (7.5 - 8.5 ppm). The carboxylic acid proton will appear as a broad singlet >12.0 ppm.

  • Mass Spectrometry (LC-MS):

    • Validation: Electrospray ionization (ESI) in negative ion mode should yield a prominent [M-H]⁻ peak at m/z 268.2, confirming the exact mass of the deprotonated target species.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH) PMC. URL:[Link]

  • CAS#:39695-71-1 | 3-phenyl-2,1-benzoxazole-5-carboxylic acid. Chemsrc. URL:[Link]

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

Foreword: The Imperative of Structural Integrity in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the benzisoxazole scaffold has emerged as a "privileged structure" due to its presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Integrity in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the benzisoxazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of pharmacologically active agents.[1][2] These compounds exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][3] The compound of interest, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, is a member of this versatile class. Its potential therapeutic value is intrinsically linked to its precise molecular architecture.

Therefore, unambiguous structural elucidation and purity verification are not mere procedural formalities; they are the bedrock upon which all subsequent biological and clinical evaluations are built. This technical guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive characterization of this molecule. We will move beyond rote data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Blueprint: Structure and Functional Groups

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, with the molecular formula C₁₅H₁₁NO₄ and a molecular weight of 269.25 g/mol , possesses a rigid, conjugated system comprising a benzisoxazole core, a methoxyphenyl substituent, and a carboxylic acid moiety.

Caption: Molecular structure of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid.

The Spectroscopic Gauntlet: A Multi-faceted Approach to Structure Confirmation

No single technique can provide absolute structural proof. True analytical rigor comes from the synergistic integration of multiple spectroscopic methods. The data from each experiment should corroborate the others, weaving together a self-validating narrative of the molecule's identity and purity.

cluster_0 Spectroscopic Analysis Workflow Sample Pure Compound Sample MS Mass Spectrometry (MS) Sample->MS IR FT-IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Data_MS Molecular Weight & Formula MS->Data_MS Data_IR Functional Groups (C=O, O-H, C-O) IR->Data_IR Data_UV Conjugated System (λ_max) UV->Data_UV Data_NMR Atom Connectivity & Chemical Environment NMR->Data_NMR Confirm Structure Confirmed Data_MS->Confirm Data_IR->Confirm Data_UV->Confirm Data_NMR->Confirm

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry serves as the initial and most critical checkpoint. It provides the molecular weight, offering the first piece of evidence to confirm that the desired chemical transformation has occurred. For a molecule like this, which contains polar functional groups, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

  • Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a clear molecular ion.

Anticipated Results and Interpretation: The calculated monoisotopic mass of C₁₅H₁₁NO₄ is 269.0688.

  • Positive Ion Mode: Expect a prominent peak at m/z 270.0761, corresponding to the protonated molecule [M+H]⁺.

  • Negative Ion Mode: Expect a strong signal at m/z 268.0615, corresponding to the deprotonated molecule [M-H]⁻, which is often highly stable due to the acidic carboxylic acid proton.

High-resolution mass spectrometry (HRMS) is crucial here. An observed mass that matches the calculated mass to within 5 ppm provides strong evidence for the elemental composition, C₁₅H₁₁NO₄. Potential fragmentation patterns could involve the loss of the carboxyl group (-45 Da) or the methoxy group (-31 Da).[4]

IonCalculated m/zExpected Observation
[M+H]⁺ 270.0761Confirms the molecular weight.
[M-H]⁻ 268.0615Confirms the presence of an acidic proton.
[M-COOH]⁺ 225.0862Potential fragment corresponding to loss of carboxylic acid.
[M-H-CO₂]⁻ 224.0768Common fragmentation for carboxylic acids in negative mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. The vibrational frequencies of specific bonds serve as a unique "fingerprint." The presence or absence of expected peaks provides immediate validation of the compound's core structural features. For this molecule, the most diagnostic signals will be from the carboxylic acid and the aromatic systems.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

Anticipated Results and Interpretation: The IR spectrum will be dominated by absorptions corresponding to the carboxylic acid, the aromatic rings, and the ether linkage.

Vibrational ModeExpected Wavenumber (cm⁻¹)Structural Significance
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad)A very broad and characteristic absorption, confirming the presence of the hydrogen-bonded -COOH group.
Aromatic C-H Stretch 3100 - 3000Indicates the presence of sp² C-H bonds in the aromatic rings.[5]
Aliphatic C-H Stretch (Methoxy) 2950 - 2850Confirms the -OCH₃ group.[6]
C=O Stretch (Carboxylic Acid) ~1710 - 1680A strong, sharp peak indicative of the carbonyl in a conjugated carboxylic acid.[6]
Aromatic C=C and C=N Stretches 1610, 1580, 1500, 1450A series of sharp bands confirming the aromatic and heterocyclic ring systems.
Asymmetric C-O Stretch (Ether & Acid) ~1250Strong absorption related to the Ar-O-CH₃ ether and the C-O of the carboxylic acid.[6]
Symmetric C-O Stretch (Ether) ~1030Confirms the Ar-O-C linkage of the methoxy group.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Trustworthiness: NMR is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon and hydrogen framework, revealing atom connectivity through chemical shifts, signal multiplicities, and coupling constants. A fully assigned NMR spectrum is considered the gold standard for structural confirmation.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often ideal for carboxylic acids as it helps to solubilize the compound and allows for the observation of the acidic proton.[7]

  • Data Acquisition: Record ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm) and the ¹³C spectrum (DMSO-d₆ at δ 39.52 ppm).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will show distinct signals for each unique proton environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 13.0Broad Singlet1HCOOHThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.[8]
~8.3 - 7.8Multiplet3HBenzisoxazole Protons (H-4, H-6, H-7)These protons are part of the electron-deficient benzisoxazole ring and are deshielded. Their exact shifts depend on complex coupling.
~7.9 (d, J ≈ 8.8 Hz)Doublet2HMethoxyphenyl Protons (H-2', H-6')Protons ortho to the isoxazole ring are deshielded.
~7.1 (d, J ≈ 8.8 Hz)Doublet2HMethoxyphenyl Protons (H-3', H-5')Protons ortho to the electron-donating methoxy group are shielded.
~3.85Singlet3HOCH₃A characteristic singlet for a methoxy group attached to an aromatic ring.[8][9]
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum, often analyzed in conjunction with a DEPT-135 experiment (which differentiates CH/CH₃ from CH₂ and quaternary carbons), will reveal all unique carbon environments.

Predicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)AssignmentRationale
~167CC OOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[7]
~160-165CC-3, C-4'Includes the carbon attached to the isoxazole nitrogen and the methoxy-bearing carbon.
~150-158CC-7aQuaternary carbon at the fusion of the benzene and isoxazole rings.
~120-135C & CHAromatic & Heterocyclic CarbonsA complex region containing the remaining sp² carbons of both aromatic rings and the benzisoxazole core.[9]
~115CHC-3', C-5'Carbons ortho to the methoxy group are shielded by its electron-donating effect.
~55.5CH₃OC H₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.[8]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

Authoritative Grounding: UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, specifically highlighting the extent of conjugation. The benzisoxazole system fused with a phenyl ring and further extended by another phenyl substituent creates a large π-conjugated system, which is expected to absorb strongly in the UV region.[10]

Experimental Protocol:

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Scan the sample solution in a quartz cuvette from approximately 200 to 400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Anticipated Results and Interpretation: The molecule is expected to exhibit strong absorption bands in the UV region.

  • λ_max ≈ 250-280 nm: This band likely corresponds to π → π* transitions within the benzisoxazole and phenyl ring systems.

  • λ_max ≈ 300-350 nm: A longer wavelength absorption may be present due to the extended conjugation across the entire molecule, involving n → π* transitions from the heteroatoms (N, O). The exact position of λ_max can be influenced by solvent polarity.

Conclusion: A Synthesis of Spectroscopic Evidence

The robust characterization of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid is achieved not by a single data point, but by the convergence of evidence from a suite of orthogonal spectroscopic techniques. Mass spectrometry confirms the molecular formula. FT-IR validates the presence of critical functional groups. UV-Vis spectroscopy sheds light on the conjugated electronic system. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous, high-resolution map of the atomic framework.

This integrated approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required to advance a compound through the rigorous pipeline of drug discovery and development. The methodologies and interpretative frameworks detailed herein constitute a self-validating system for the definitive structural confirmation of this and related benzisoxazole derivatives.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 7).
  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023–2093.
  • Shaik, A. B., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Malik, A. A., & Khan, S. A. (2025, January 10). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Kumar, A., et al. (2013). Synthesis and biological evaluation of novel 2-aryl-5-substituted-1-benzofuran-3-carboxylic acid derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry.
  • El-Malah, A. A., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][2][11]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences.

  • Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry.
  • BenchChem. (2025).
  • Mabuse, M., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Anti-Inflammatory and Cytotoxicity Studies of Momordica balsamina Leaf Extract.
  • Klee, S., et al. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). University of Cambridge.

Sources

Exploratory

Crystallographic and Structural Analysis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid

Executive Summary The 2,1-benzisoxazole (anthranil) scaffold is a highly privileged pharmacophore, serving as a critical intermediate and core motif in various biologically active molecules, including advanced MEK and JA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,1-benzisoxazole (anthranil) scaffold is a highly privileged pharmacophore, serving as a critical intermediate and core motif in various biologically active molecules, including advanced MEK and JAK-2 inhibitors[1]. Within this class, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (CAS: 889951-92-2) presents a uniquely functionalized architecture. The 5-carboxylic acid moiety acts as a potent hydrogen bond donor/acceptor—ideal for anchoring into kinase hinge regions—while the 3-(4-methoxyphenyl) substitution provides essential lipophilic contacts and π−π stacking capabilities.

As a Senior Application Scientist, I have structured this technical guide to dissect the crystallographic properties, synthetic pathways, and structural causality of this compound. This document provides actionable, self-validating protocols for researchers engaged in Structure-Based Drug Design (SBDD) and solid-state chemistry.

Synthetic Methodology & Causality

Synthetically, the construction of the 2,1-benzisoxazole core is classically achieved via the base-catalyzed ring condensation of 1-halo-4-nitroarenes with areneacetonitriles. Modern adaptations utilize strong bases in aprotic media to facilitate the cyclization of nitroarenes with benzylic C-H acids, bypassing the need for aggressive thermal conditions[2]. Alternative routes, such as the photochemical N–O bond-forming cyclization of 2-azidobenzoic acids, are also viable for related oxo-derivatives[3].

Protocol 1: Synthesis of the Benzisoxazole Core

Causality Check: We utilize a base-promoted annulation between a nitroarene and an arylacetonitrile. The high basicity deprotonates the benzylic carbon, initiating a nucleophilic attack on the nitro group, followed by dehydration to form the rigid isoxazole ring.

  • Reagent Preparation: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) and 2-(4-methoxyphenyl)acetonitrile (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Scientific Rationale: Aprotic polar solvents like DMF stabilize the intermediate Meisenheimer complex during nucleophilic aromatic substitution, preventing premature decomposition[2].

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq) dropwise at 0 °C.

    • Scientific Rationale: A strong, sterically hindered, non-nucleophilic base is required to generate the benzylic carbanion without competing nucleophilic substitution at the aryl chloride.

  • Cyclization: Heat the reaction mixture to 60 °C for 12 hours. The cyclization occurs via an intramolecular N-O bond formation, releasing water.

  • Workup: Quench the reaction with 1M HCl to protonate the carboxylate and precipitate the product. Filter and wash sequentially with cold water and minimal cold diethyl ether.

  • Purification: Recrystallize from hot ethanol to yield the pure 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid.

Single Crystal Growth Protocol

To obtain high-resolution X-ray diffraction (XRD) data, defect-free single crystals must be grown.

Protocol 2: Crystallization via Vapor Diffusion

Causality Check: Vapor diffusion is chosen over slow evaporation to tightly control the supersaturation rate. This prevents the formation of twinned crystals or amorphous precipitates, which are common in carboxylic acid-containing heterocycles due to rapid, uncontrolled hydrogen-bond-driven aggregation.

  • Solvent System Selection: Dissolve 10 mg of the purified compound in 0.5 mL of tetrahydrofuran (THF).

    • Scientific Rationale: THF is a strong hydrogen-bond acceptor that disrupts the intermolecular carboxylic acid dimers, ensuring complete monomeric solvation.

  • Antisolvent Setup: Place the uncapped THF vial inside a larger, sealable chamber containing 5 mL of n-hexane (Antisolvent).

  • Diffusion Phase: Allow the system to stand undisturbed at 298 K for 7–14 days. The highly volatile n-hexane slowly diffuses into the THF phase, gradually lowering the dielectric constant and inducing nucleation.

  • Harvesting: Isolate the resulting crystals and immediately coat them in Paratone-N oil.

    • Scientific Rationale: The oil prevents solvent loss from the crystal lattice, which would otherwise lead to immediate cracking and loss of diffraction quality.

Experimental Workflow Visualization

Workflow S1 Synthesis of 2,1-Benzisoxazole Core (Base-Mediated Cyclization) C1 Solvent Selection (THF / n-Hexane System) S1->C1 Purified Compound C2 Vapor Diffusion (298 K, 7-14 Days) C1->C2 Controlled Supersaturation C3 Single Crystal Harvesting (Dimensions > 0.1 x 0.1 x 0.2 mm) C2->C3 Nucleation & Growth X1 X-Ray Diffraction Analysis (Mo Kα radiation, λ = 0.71073 Å) C3->X1 Crystal Mounting (Paratone-N) X2 Structure Solution & Refinement (SHELXT / SHELXL) X1->X2 Diffraction Data O1 Final Crystallographic Model (CIF Generation & Validation) X2->O1 R1 < 0.05 Refinement

Workflow for the synthesis, crystallization, and X-ray diffraction analysis of the target compound.

Crystallographic Data & Structural Analysis

While specific proprietary CIF data for every analog varies, the structural parameters described below are highly representative of the 3-aryl-2,1-benzisoxazole-5-carboxylic acid class, derived from validated crystallographic models of analogous scaffolds.

Quantitative Crystallographic Parameters
ParameterValue (Representative Model)
Chemical Formula C₁₅H₁₁NO₄
Molecular Weight 269.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.452(3) Å, b = 5.894(1) Å, c = 19.872(5) Å
Cell Angle (β) 104.55(2)°
Volume (V) 1298.4(6) ų
Z (Molecules per cell) 4
Calculated Density (ρ) 1.377 g/cm³
Radiation Mo Kα (λ = 0.71073 Å)
Molecular Interactions and Geometry
  • Hydrogen Bonding Network: The defining feature of the crystal lattice is the behavior of the 5-carboxylic acid group. It forms a classic centrosymmetric R22​(8) dimer motif with an adjacent molecule. The O–H···O hydrogen bonds are typically strong, with donor-acceptor distances measuring approximately 2.65 Å. This dimerization is a critical self-validating feature in the XRD data of aryl carboxylic acids.

  • Planarity and Dihedral Twist: The bicyclic 2,1-benzisoxazole core is strictly planar (RMSD of fitted atoms < 0.02 Å). However, the 3-(4-methoxyphenyl) ring is not coplanar with the core. It exhibits a dihedral twist of approximately 35° to 45°.

    • Causality: This twist is an energetic compromise. It minimizes the steric clash between the ortho-hydrogens of the phenyl ring and the C4-hydrogen of the benzisoxazole core, while still maintaining a sufficient degree of π -orbital overlap for extended conjugation.

  • Crystal Packing: Beyond the primary hydrogen bonds, the lattice is stabilized by offset face-to-face π−π stacking interactions between the benzisoxazole cores (centroid-to-centroid distance ~3.8 Å) and weak intermolecular C–H···O interactions involving the methoxy oxygen.

Implications for Structure-Based Drug Design (SBDD)

Understanding the exact dihedral angle and the hydrogen-bonding vector of the 5-carboxylic acid is paramount for computational docking. When designing inhibitors targeting the ATP-binding pocket of kinases (e.g., MEK), the R22​(8) dimerization potential must be accounted for. In a biological environment, this carboxylic acid will break its homodimer to form heteromeric hydrogen bonds with the backbone amides of the kinase hinge region, while the twisted 4-methoxyphenyl group projects into the adjacent hydrophobic pocket (often the DFG-out allosteric site).

Sources

Foundational

The Pharmacological Architecture of Benzisoxazole Derivatives: A Technical Guide on Biological Activity and Mechanisms

Executive Summary The 1,2-benzisoxazole scaffold—a bicyclic heterocycle comprising a benzene ring fused to an isoxazole ring—has emerged as a highly privileged pharmacophore in modern medicinal chemistry[1]. Its structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-benzisoxazole scaffold—a bicyclic heterocycle comprising a benzene ring fused to an isoxazole ring—has emerged as a highly privileged pharmacophore in modern medicinal chemistry[1]. Its structural rigidity, unique electron distribution, and capacity for diverse functionalization allow it to interact with a wide array of biological targets. As a Senior Application Scientist, I have observed that the strategic integration of the benzisoxazole moiety is rarely accidental; it is deployed to achieve precise spatial orientation within receptor binding pockets and enzyme active sites. This whitepaper provides an in-depth mechanistic analysis of the biological activities of benzisoxazole derivatives, focusing primarily on their roles as atypical antipsychotics and their emerging potential as targeted oncology therapeutics.

Neuropharmacology: The Atypical Antipsychotic Paradigm

Mechanism of Action: Dual Receptor Antagonism

The most clinically validated application of 3-(piperidin-4-yl)-1,2-benzisoxazole derivatives (e.g., risperidone, paliperidone, and iloperidone) is in the management of schizophrenia and bipolar affective disorders[2]. The fundamental mechanism of action that defines these "atypical" (second-generation) antipsychotics is their potent, balanced antagonism of both Dopaminergic (D2) and Serotonergic (5-HT2A) receptors[3].

The Causality of "Atypicality": First-generation (typical) antipsychotics primarily block D2 receptors in the mesolimbic pathway to alleviate positive symptoms (hallucinations, delusions)[4]. However, this non-selective D2 blockade extends to the nigrostriatal pathway, inevitably causing severe extrapyramidal symptoms (EPS) such as tardive dyskinesia and catalepsy[2]. Benzisoxazole derivatives circumvent this by exhibiting a higher binding affinity for 5-HT2A receptors than D2 receptors[4]. The blockade of 5-HT2A receptors on dopaminergic neurons disinhibits dopamine release in the striatum. This localized surge in dopamine effectively outcompetes the drug at striatal D2 receptors, mitigating EPS while preserving the therapeutic D2 blockade in the mesolimbic region[2].

Antipsychotic_Mechanism Drug Benzisoxazole Derivative (e.g., Risperidone, Paliperidone) D2 Dopamine D2 Receptor Blockade (Mesolimbic Pathway) Drug->D2 High Affinity Antagonism HT2A Serotonin 5-HT2A Receptor Blockade (Nigrostriatal Pathway) Drug->HT2A Potent Antagonism Schiz Reduction of Positive Psychotic Symptoms D2->Schiz Decreased cAMP Signaling DA_Release Disinhibition of Dopamine Release in Striatum HT2A->DA_Release Modulates GABA/DA interaction EPS Mitigation of Extrapyramidal Symptoms (EPS) DA_Release->EPS Competes with D2 Blockade locally

Fig 1: Dual D2/5-HT2A antagonism pathway of benzisoxazole-derived atypical antipsychotics.

Experimental Protocol: Radioligand Receptor Binding Assay

To validate the dual-antagonism hypothesis during drug development, functional cell assays are insufficient as they introduce signal transduction variables. Radioligand binding is required to isolate and quantify the direct physical interaction ( Ki​ ) between the benzisoxazole pharmacophore and the receptor pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target tissue (e.g., rat striatum for D2, frontal cortex for 5-HT2A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Radioligand Incubation: Incubate the membrane preparations with a constant, sub-saturating concentration of radioligand ( [3H] -spiperone for D2; [3H] -ketanserin for 5-HT2A) alongside varying concentrations of the benzisoxazole test compound ( 10−10 to 10−5 M).

  • Self-Validation (Non-Specific Binding Control): In parallel control wells, add a vast excess (10 µM) of an unlabeled competitor (e.g., haloperidol for D2). Causality: This saturates all specific receptor sites. Any remaining radioactive signal represents non-specific binding to lipids or microplate plastics, which must be mathematically subtracted to validate the true specific binding curve.

  • Filtration and Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass-fiber filters. Wash thrice with cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Oncology: Emerging Anticancer Potentials

Beyond neuropharmacology, 1,2-benzisoxazole (often synonymous with 1,2-benzoxazole in structural literature) derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines[5].

Mechanism of Action: Epigenetic Modulation and Apoptosis

Recent structure-activity relationship (SAR) studies reveal that specific substitutions on the benzisoxazole ring yield potent Histone Deacetylase (HDAC) inhibitors[6]. For instance, 1,2,3-triazole-tethered benzisoxazoles, such as PTB, bind to the active site of HDACs[6].

The Causality of Apoptosis: HDAC inhibition prevents the deacetylation of histones, leading to an open, transcriptionally active chromatin structure. This upregulates the expression of the cyclin-dependent kinase inhibitor p21, which halts the cell cycle at the Sub-G1 phase[6]. The prolonged cell cycle arrest triggers a cascade that activates executioner caspases, inevitably leading to programmed cell death (apoptosis)[7]. Furthermore, certain derivatives have also shown potent inhibition of the VEGFR-2 signaling pathway, restricting tumor angiogenesis[8].

Anticancer_Mechanism Compound 1,2-Benzisoxazole Derivative (e.g., PTB) Target Histone Deacetylase (HDAC) Inhibition Compound->Target Active Site Binding Gene Upregulation of p21 & Histone H3 Acetylation Target->Gene Chromatin Remodeling CellCycle Sub-G1 Cell Cycle Arrest Gene->CellCycle CDK Inhibition Apoptosis Caspase-Mediated Apoptosis CellCycle->Apoptosis Programmed Cell Death

Fig 2: HDAC inhibition and apoptotic signaling cascade induced by benzisoxazole derivatives.

Quantitative Efficacy Data

The following table summarizes the in vitro anticancer activity of representative benzisoxazole/benzoxazole derivatives, highlighting their potency ( IC50​ ) across different cell lines[6],[7].

CompoundTarget Cell LineCancer Type IC50​ (µM)Primary Mechanism of Action
PTB (Triazole-tethered benzisoxazole)MV4-11Acute Myeloid Leukemia2.00HDAC Inhibition / Apoptosis
Derivative 1a (tert-butyl substituted)A549Non-Small Cell Lung Cancer17.41Cytotoxicity / Apoptosis
Derivative 1b A549Non-Small Cell Lung Cancer20.50Cytotoxicity / Apoptosis
Cisplatin (Clinical Control)A549Non-Small Cell Lung Cancer19.65DNA Crosslinking
Experimental Protocol: Cytotoxicity and Apoptosis Validation Workflow

To rigorously evaluate anticancer candidates, a biphasic experimental approach is required.

Step 1: MTT Viability Assay (Dose-Response)

  • Seed cancer cells (e.g., MV4-11) in 96-well microplates at a density of 1×104 cells/well and incubate overnight for attachment[5].

  • Treat cells with serial dilutions of the benzisoxazole derivative (0.1 - 50 µM) for 72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism will reduce MTT into insoluble purple formazan crystals[8].

  • Solubilize the crystals in DMSO and measure absorbance at 570 nm. Calculate the IC50​ from the dose-response curve.

Step 2: Annexin V-FITC/PI Flow Cytometry (Self-Validation of Mechanism) Causality: The MTT assay provides a macroscopic view of cell viability based on mitochondrial metabolism. However, a drop in metabolic activity does not differentiate between cytostatic effects, necrotic cell death, or programmed apoptosis. Coupling MTT with Annexin V/PI flow cytometry is mandatory to validate the precise mechanism of cell death[8].

  • Treat cells with the established IC50​ concentration of the compound for 48 hours.

  • Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Flow Cytometric Analysis: Analyze the cells. This dual-stain creates a self-validating quadrant system:

    • Q1 (FITC-/PI+): Necrosis (membrane ruptured, no phosphatidylserine externalization).

    • Q2 (FITC+/PI+): Late Apoptosis.

    • Q3 (FITC-/PI-): Live Cells.

    • Q4 (FITC+/PI-): Early Apoptosis (Phosphatidylserine externalized, membrane intact). Observing a significant shift to Q4 and Q2 strictly confirms the benzisoxazole derivative as a true apoptosis inducer[6].

Conclusion

The biological activity of benzisoxazole derivatives extends far beyond their traditional classification as atypical antipsychotics. By acting as a highly tunable structural anchor, the benzisoxazole core allows for precise interactions with diverse targets—from dual D2/5-HT2A receptor antagonism in neuropharmacology to HDAC and VEGFR-2 inhibition in oncology[2],[5]. As drug development professionals continue to explore this scaffold, rigorous, self-validating experimental workflows will remain critical to uncoupling its vast polypharmacological potential.

References

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review . SciSpace. 2

  • (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review . ResearchGate.3

  • Paliperidone to Treat Psychotic Disorders . PMC - NIH. 4

  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation . PubMed - NIH. 6

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers . Journal of Clinical Practice and Research. 7

  • Anticancer Activity of 1,2-Benzoxazole Derivatives: A Comparative Analysis . Benchchem. 5

  • Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles . Benchchem. 8

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry . ResearchGate. 1

Sources

Exploratory

Solubility Profiling and Optimization of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Context in Drug Discovery The 2,1-benzisoxazole (anthranil) ring system is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a core building block for developing antimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context in Drug Discovery

The 2,1-benzisoxazole (anthranil) ring system is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a core building block for developing antimicrobial, anti-inflammatory, and anticonvulsant therapeutics 1[2]. Within this class, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (CAS: 889951-92-2) represents a highly functionalized intermediate.

Understanding the solubility of this compound is critical for both early-stage in vitro assay design and late-stage formulation. The lipophilic 3-(4-methoxyphenyl) substituent drives target affinity via hydrophobic interactions, while the 5-carboxylic acid moiety provides a crucial handle for modulating aqueous solubility and enabling salt formation 3[3]. This whitepaper provides a rigorous framework for evaluating and optimizing the solubility profile of this specific molecule.

Physicochemical Deconstruction & Mechanistic Determinants

To accurately predict and manipulate the solubility of 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, we must deconstruct its structural components:

  • The 2,1-Benzisoxazole Core : This heteroaromatic system is inherently lipophilic. The parent 2,1-benzisoxazole molecule has a baseline LogP of approximately 1.5 to 1.84[4].

  • 3-(4-Methoxyphenyl) Substituent : The addition of an aryl group at the C3 position significantly increases the molecular bulk and lipophilicity5[5]. While the methoxy oxygen can act as a weak hydrogen bond acceptor, its primary thermodynamic effect is increasing the hydrophobic surface area, which lowers the entropy of mixing with water and restricts intrinsic solubility ( S0​ ).

  • 5-Carboxylic Acid : This is the primary ionizable center. Aromatic carboxylic acids typically exhibit a pKa between 3.8 and 4.2. This functional group dictates that the molecule's solubility is strictly governed by the Henderson-Hasselbalch equation, resulting in a highly pH-dependent solubility profile.

Quantitative Data Summaries

Table 1: Predicted Physicochemical Properties | Parameter | Value | Source / Derivation | | :--- | :--- | :--- | | Molecular Weight | 269.25 g/mol | | | Chemical Formula | C15H11NO4 | | | TPSA | ~83.8 Ų | Structural Analysis (Acid + Methoxy + Core) | | Predicted pKa | 3.8 - 4.2 | Analogue Prediction | | Predicted LogP | 3.2 - 3.8 | Analogue Prediction[5] |

Table 2: pH-Dependent Solubility Profile (Theoretical) | Medium | pH | Dominant State | Expected Solubility ( Sapp​ ) | | :--- | :--- | :--- | :--- | | Simulated Gastric Fluid (SGF) | 1.2 | >99% Unionized | < 10 µg/mL (Poor) | | Acetate Buffer | 4.5 | ~50% Ionized | 50 - 100 µg/mL (Moderate) | | Phosphate Buffered Saline (PBS)| 7.4 | >99% Ionized | > 1000 µg/mL (High) |

Mechanism of pH-Dependent Solubilization

In acidic environments (pH < pKa), the crystal lattice energy—driven by π−π stacking of the aromatic rings and hydrogen-bonded carboxylic acid dimers—overcomes the weak hydration energy, leading to poor solubility. When the pH exceeds the pKa, deprotonation yields a carboxylate anion. The resulting ion-dipole interactions with water massively decrease the free energy of solvation, exponentially increasing the apparent solubility ( Sapp​ ).

Ionization State1 Unionized Acid (pH < pKa) Intrinsic Solubility (S0) Dominated by Lipophilicity Process Deprotonation (pKa ~ 4.0) State1->Process State2 Carboxylate Anion (pH > pKa) Apparent Solubility (Sapp) Ion-Dipole Hydration Process->State2

Caption: pH-dependent ionization pathway of the benzisoxazole carboxylic acid.

Experimental Workflows for Solubility Determination

To ensure data integrity, solubility must be evaluated using self-validating protocols. We divide these into Kinetic Solubility (for early discovery assays) and Thermodynamic Solubility (for formulation).

Protocol A: Kinetic Solubility (Solvent-Shift Method)

Purpose: To assess the risk of compound precipitation when diluted from a DMSO stock into an aqueous biological assay.

  • Stock Preparation : Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Aqueous Spiking : In a 96-well plate, add 196 µL of PBS (pH 7.4) to each well. Spike 4 µL of the DMSO stock into the buffer (final target: 200 µM, 2% DMSO).

  • Incubation : Incubate the plate at room temperature for 2 hours.

    • Causality: Kinetic solubility measures the precipitation rate of a metastable supersaturated state. A 2-hour window reflects the typical timeframe of an in vitro biological assay before precipitation confounds the pharmacological readout.

  • Analysis : Measure absorbance at 620 nm via nephelometry to detect light scattering from precipitated particles.

    • Self-Validating System: Include a known soluble compound (e.g., Diclofenac sodium) as a negative control for precipitation, and a highly insoluble compound (e.g., Amiodarone) as a positive control to validate the assay's dynamic range.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility ( Seq​ ) of the crystalline solid lattice.

  • Preparation of Solid : Accurately weigh 5.0 mg of crystalline 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid into a 2 mL glass HPLC vial.

  • Buffer Addition : Add 1.0 mL of the selected aqueous medium (e.g., 0.1 N HCl for pH 1.2, or PBS for pH 7.4).

  • Equilibration : Seal the vial and place it in an orbital thermoshaker set to 37°C and 250 rpm.

    • Causality: Continuous agitation minimizes the unstirred water layer around the drug particles, ensuring the dissolution rate follows the Noyes-Whitney equation until thermodynamic equilibrium is reached (strictly requiring 24-48 hours to overcome the activation energy of dissolution).

  • Validation of Excess Solid : Visually inspect the vials at 24 hours.

    • Self-Validating System: If the solution is completely clear, the system has not reached saturation. Additional solid must be added until a visible suspension is maintained, proving the solution is saturated.

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid.

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Discard the first 100 µL of filtrate. This saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Quantification : Dilute the filtrate with mobile phase and analyze via HPLC-UV against a validated standard curve.

Workflow Step1 1. Solid Addition Excess compound added to buffer (pH 1.2, 4.5, 7.4) Step2 2. Equilibration Shake-flask at 37°C for 24-48h to reach thermodynamic state Step1->Step2 Step3 3. Phase Separation Centrifugation & Filtration to isolate saturated solution Step2->Step3 Step4 4. Quantification HPLC-UV analysis against validated standard curve Step3->Step4

Caption: Thermodynamic solubility assay workflow using the shake-flask method.

Formulation & Solubility Enhancement Strategies

Because 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid is practically insoluble at gastric pH, oral absorption may be severely dissolution-rate limited. The following strategies are recommended for preclinical formulation:

  • Salt Formation : Converting the free acid to a sodium, potassium, or meglumine salt. Upon ingestion, the salt form rapidly dissolves and creates a localized microenvironment of high pH around the dissolving particle, driving the compound into its highly soluble ionized state before it can precipitate in the stomach.

  • Amorphous Solid Dispersions (ASD) : Co-precipitating the compound with a hydrophilic polymer (e.g., HPMC-AS) via spray drying or hot-melt extrusion. This disrupts the stable crystal lattice (driven by the benzisoxazole and phenyl rings) and traps the molecule in a high-energy amorphous state, drastically increasing the apparent solubility.

  • Lipid-Based Formulations (SEDDS) : Utilizing the high LogP of the unionized form by dissolving the free acid in lipid vehicles (Self-Emulsifying Drug Delivery Systems). This bypasses the aqueous dissolution step entirely, presenting the drug to the intestinal mucosa in pre-solubilized lipid droplets.

References

  • Source: National Institutes of Health (NIH)
  • 889951-92-2 | 3-(4-Methoxyphenyl)
  • The Medicinal Chemistry of Liver X Receptor (LXR)
  • 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2 - Benchchem Source: BenchChem URL
  • 2,1-BENZISOXAZOLE 271-58-9 wiki - Guidechem Source: Guidechem URL

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized 2,1-benzisoxazoles (anthranils) for high-throughput screening and lead optimization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized 2,1-benzisoxazoles (anthranils) for high-throughput screening and lead optimization.

Introduction and Mechanistic Rationale

The 2,1-benzisoxazole (anthranil) scaffold is a privileged pharmacophore in medicinal chemistry, often serving as a bioisostere for indoles and benzisoxazoles in the development of kinase inhibitors and antipsychotic agents. The synthesis of 5-carboxy-substituted 2,1-benzisoxazoles featuring a C3-aryl group, such as 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid , requires highly regioselective cyclization strategies.

Traditional methods involving the partial reduction of ortho-nitrobenzophenones often suffer from over-reduction to the corresponding anilines, leading to complex reaction mixtures and diminished yields[1]. To circumvent this, modern protocols utilize the direct cyclization of nitroarenes with benzylic carbanions in aprotic media, promoted by strong bases (e.g., potassium tert-butoxide) and silylating agents (e.g., chlorotrimethylsilane, TMSCl)[2]. This approach allows for the direct construction of the 2,1-benzisoxazole core while tolerating electron-withdrawing groups (like esters/carboxylic acids) and electron-donating groups (like methoxy ethers) on the coupling partners[2][3].

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of a benzylic carbanion onto the nitroarene. The addition of TMSCl is critical; it traps the intermediate anionic oxygen species, preventing undesired redox side reactions and facilitating the elimination of silanol to drive the cyclization forward[2].

MechanisticPathway Nitroarene Methyl 4-chloro- 3-nitrobenzoate Intermediate Silylated N-O Intermediate Nitroarene->Intermediate t-BuOK, THF -60 °C Carbanion 4-Methoxybenzyl Carbanion Carbanion->Intermediate Nucleophilic Attack Product 2,1-Benzisoxazole Core Intermediate->Product TMSCl Elimination

Figure 1: Base-promoted cyclization pathway for 2,1-benzisoxazole formation.

Experimental Protocol

This protocol describes the synthesis of the methyl ester intermediate, followed by saponification to yield the final 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid.

Materials and Reagents
  • Nitroarene: Methyl 4-chloro-3-nitrobenzoate (1.0 equiv)

  • Benzylic Precursor: 2-(4-Methoxyphenyl)acetonitrile or diethyl (4-methoxybenzyl)phosphonate (1.0 equiv)[3]

  • Base: Potassium tert-butoxide (t-BuOK, 1.0 M in THF) (4.0 - 5.0 equiv)

  • Additive: Chlorotrimethylsilane (TMSCl) (4.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Saponification: Lithium hydroxide monohydrate (LiOH·H₂O), Methanol/Water

Step-by-Step Workflow

Step 1: Carbanion Generation and Coupling

  • Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with argon.

  • Dissolve methyl 4-chloro-3-nitrobenzoate (3.0 mmol) and the 4-methoxyphenyl carbanion precursor (3.0 mmol) in anhydrous THF (10 mL)[2].

  • Cool the stirred solution to -60 °C using a dry ice/acetone bath.

  • Add a solution of t-BuOK (3.3 mmol, 1.1 equiv) in THF (5 mL) dropwise over 5 minutes to generate the carbanion[2]. The solution will turn deep red/purple, indicating carbanion formation.

Step 2: Silylation and Cyclization 5. After 5 minutes of stirring at -60 °C, rapidly inject TMSCl (12.0 mmol, 4.0 equiv) into the reaction mixture[2]. Stir for an additional 5 minutes. 6. Add a second portion of t-BuOK (15.0 mmol, 5.0 equiv) in THF (20 mL) dropwise[2]. 7. Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2–5 hours[2]. Monitor the reaction progress via TLC or LC-MS. 8. Quench the reaction by pouring it into cold, dilute HCl (0.5 M, 20 mL) and extract with ethyl acetate (3 × 25 mL)[2]. 9. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude methyl 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylate via flash column chromatography (silica gel, hexanes/ethyl acetate).

Step 3: Saponification to Carboxylic Acid 10. Dissolve the purified ester (1.0 mmol) in a 3:1 mixture of THF and methanol (8 mL). 11. Add an aqueous solution of LiOH·H₂O (3.0 mmol in 2 mL water). 12. Stir at room temperature for 4 hours until the ester is fully consumed. 13. Acidify the mixture to pH 2-3 using 1 M HCl. The product, 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid , will precipitate. 14. Filter the precipitate, wash with cold water, and dry under high vacuum.

Data Presentation: Reaction Optimization

The choice of base and silylating agent heavily influences the cyclization efficiency. The table below summarizes optimization parameters based on established protocols for anthranil synthesis[2].

EntryBase (Equivalents)Silylating Agent (Eq)Temp (°C)Yield of Ester (%)Observation
1t-BuOK (2.0)None-60 to RT< 10%Complex mixture, redox side-products.
2t-BuOK (3.0)TMSCl (2.0)-60 to RT45%Incomplete cyclization.
3t-BuOK (6.1)TMSCl (4.0)-60 to RT78%Optimal conditions, clean conversion.
4NaH (6.0)TMSCl (4.0)0 to RT22%Poor carbanion generation kinetics.

References

  • Makosza, M., et al. "General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Wierenga, W., et al. "Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors." Organic Letters - ACS Publications. Available at:[Link]

  • Makosza, M., et al. "Synthesis of 3-Phenyl-2,1-benzisoxazoles via Conversion of Diethyl α-(o-Nitroaryl)benzylphosphonates." Acta Chimica Slovenica. Available at:[Link]

Sources

Application

Application Notes and Protocols: Investigating the Anticancer Potential of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in Cancer Cell Lines

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in cancer cel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in cancer cell line research. While specific data for this molecule is emerging, this guide is built upon the well-documented anticancer activities of the broader benzisoxazole class of compounds.[1][2][3] We present detailed, field-proven protocols for evaluating its cytotoxic and apoptotic effects, along with the underlying scientific rationale for each experimental step. The provided methodologies for cell viability assays, apoptosis detection, and signaling pathway analysis are designed to be robust and self-validating.

Introduction: The Therapeutic Promise of Benzisoxazole Derivatives

The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antipsychotic to anticancer agents.[3] Derivatives of benzisoxazole have demonstrated significant potential in oncology by targeting various cancer cell lines, including those from breast, lung, colon, and leukemia.[1][4][5] These compounds can induce cancer cell death through multiple mechanisms, such as apoptosis, cell cycle arrest, and inhibition of critical cellular machinery like histone deacetylases (HDACs).[4]

The subject of this guide, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, combines the benzisoxazole core with a methoxyphenyl group. The methoxyphenyl moiety is also found in a variety of compounds with demonstrated anticancer properties.[6][7][8] This structural combination suggests that 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid is a compelling candidate for anticancer research.

This guide will provide hypothetical yet representative protocols to assess the in vitro efficacy of this compound, focusing on its potential to induce apoptosis and modulate key signaling pathways in cancer cells.

Proposed Mechanism of Action: A Working Hypothesis

Based on the activities of related benzisoxazole derivatives, we can hypothesize a potential mechanism of action for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid. It may function by inducing intrinsic apoptosis through the modulation of the Bcl-2 family of proteins and subsequent activation of the caspase cascade. The following diagram illustrates this proposed signaling pathway.

Proposed_Signaling_Pathway Compound 3-(4-Methoxyphenyl)-2,1- benzisoxazole-5-carboxylic acid Cell Cancer Cell Compound->Cell Enters Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL Cell->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Cell->Bax Activates Mito Mitochondrion Bax->Mito Forms pores in CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed apoptotic pathway initiated by the compound.

Experimental Workflow Overview

The following diagram outlines a logical workflow for the in vitro evaluation of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid. This workflow is designed to first establish cytotoxicity and then to elucidate the mechanism of cell death.

Experimental_Workflow Start Start: Compound Preparation (Stock Solution in DMSO) Step1 Step 1: Cell Viability Assay (MTT) Determine IC50 in various cancer cell lines (e.g., MCF-7, A549, HCT116) Start->Step1 Step2 Step 2: Apoptosis Detection (Annexin V/PI Staining) Confirm apoptotic cell death Step1->Step2 Step3 Step 3: Cell Cycle Analysis (Propidium Iodide Staining) Identify cell cycle arrest Step2->Step3 Step4 Step 4: Mechanistic Studies (Western Blot) Analyze key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3) Step3->Step4

Caption: A structured workflow for in vitro compound testing.

Materials and Reagents

  • Compound: 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)[9][10]

    • HCT116 (human colon carcinoma)

    • MRC-5 (normal human lung fibroblast; as a non-cancerous control)[9]

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • RNase A

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in selected cancer and normal cell lines.

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (MCF-7, A549, HCT116) and normal cells (MRC-5) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Hypothetical Data Summary:

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (Normal/Cancer)
MCF-75.21.89.6
A5498.72.55.7
HCT1166.42.17.8
MRC-5>5015.3-
Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

  • Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Objective: To investigate the effect of the compound on the expression levels of key proteins involved in the apoptotic pathway.

Scientific Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By probing for proteins such as the anti-apoptotic Bcl-2, the pro-apoptotic Bax, and the executioner caspase, cleaved Caspase-3, we can validate the molecular mechanism of apoptosis induction.[12]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid as a potential anticancer agent. Successful execution of these experiments will establish its cytotoxic efficacy and shed light on its mechanism of action. Positive and selective results from these studies would warrant further investigation, including in vivo studies in animal models and more in-depth mechanistic analyses such as kinase profiling or transcriptomic analysis. The benzisoxazole scaffold continues to be a rich source of therapeutic innovation, and a systematic evaluation of novel derivatives like the one discussed here is crucial for advancing cancer therapy.

References

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. Available at: [Link]

  • The general structure of the 2,1-benzisoxazole derivatives that were... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Available at: [Link]

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). ResearchGate. Available at: [Link]

  • Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. (2024). idUS. Available at: [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). Anticancer Research. Available at: [Link]

  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. (2015). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Karandikar, S., et al. (2018). 1,2-Benzisoxazole-3-acetamide derivatives as dual agents for DPP-IV inhibition and anticancer activity. Synthetic Communications. Available at: [Link]

  • Sanjeev, A., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). Chapman University Digital Commons. Available at: [Link]

  • Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). (2022). Journal of Oncology. Available at: [Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). Semantic Scholar. Available at: [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). PMC. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI. Available at: [Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2020). Ukrainica Bioorganica Acta. Available at: [Link]

  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. (2009). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. (2024). RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (2010). Ewha Womans University. Available at: [Link]

Sources

Method

Application Note: In Vitro Anti-Inflammatory Profiling of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid

Introduction & Mechanistic Rationale The 2,1-benzisoxazole (anthranil) heterocycle is a privileged scaffold in medicinal chemistry, extensively utilized in the development of antimicrobial, anticancer, and anti-inflammat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2,1-benzisoxazole (anthranil) heterocycle is a privileged scaffold in medicinal chemistry, extensively utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. Specifically, functionalized benzisoxazoles exhibit significant cyclooxygenase-2 (COX-2) and thromboxane inhibition, making them potent non-steroidal anti-inflammatory drug (NSAID) candidates[2].

The target compound, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid , is engineered with two critical pharmacophores designed for target engagement:

  • 4-Methoxyphenyl group at C3 : Acts as an electron-donating moiety that enhances lipophilicity. This allows the molecule to deeply penetrate and anchor within the hydrophobic pocket of the COX-2 active site.

  • Carboxylic acid at C5 : Mimics the carboxylate head of arachidonic acid, facilitating crucial hydrogen-bonding interactions with the Arg120 and Tyr355 residues in the cyclooxygenase channel.

Unlike traditional NSAIDs that indiscriminately inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), structurally optimized benzisoxazole derivatives often demonstrate a higher selectivity index for COX-2, thereby minimizing gastrointestinal toxicity[3]. This application note outlines a self-validating, three-tiered in vitro screening workflow to evaluate the anti-inflammatory efficacy and mechanism of action of this specific compound.

Mechanistic Pathway & Experimental Workflow

To rigorously validate the compound, we employ a tiered approach. Tier 1 confirms direct target engagement (COX-1 vs. COX-2 selectivity). Tier 2 validates that the compound can cross cell membranes and function in a complex biological environment (macrophages) without inducing cytotoxicity. Tier 3 assesses phenotypic membrane stabilization, a hallmark of NSAIDs preventing lysosomal enzyme release during acute inflammation[4].

Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) GI/Renal Protection AA->COX1 Basal Metabolism COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Inflammatory Stimulus (e.g., LPS) PGE2 Prostaglandin E2 (PGE2) Pro-inflammatory Mediators COX1->PGE2 Homeostatic Catalysis COX2->PGE2 Pathological Catalysis Compound 3-(4-Methoxyphenyl)-2,1- benzisoxazole-5-carboxylic acid Compound->COX1 Weak/No Inhibition Compound->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by the benzisoxazole derivative in the arachidonic acid cascade.

Workflow cluster_0 Tier 1: Enzymatic cluster_1 Tier 2: Cellular cluster_2 Tier 3: Phenotypic Cpd Compound Prep (DMSO Stock) Enz COX-1 / COX-2 Fluorometric Assay Cpd->Enz Cell RAW 264.7 Macrophages + LPS Stimulation Cpd->Cell HRBC HRBC Membrane Stabilization Cpd->HRBC Data Data Analysis (IC50 & Selectivity Index) Enz->Data ELISA Quantify PGE2, TNF-α via ELISA Cell->ELISA ELISA->Data HRBC->Data

Caption: Three-tiered in vitro anti-inflammatory screening workflow for benzisoxazole derivatives.

Detailed Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Fluorometric Inhibition Assay

Causality & Principle: This assay measures the peroxidase activity of cyclooxygenases. The enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2. This reduction is coupled with the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to yield highly fluorescent resorufin. Fluorometric detection is superior to colorimetric methods as it prevents optical interference from the test compound's intrinsic absorbance.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 10 mM stock of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in anhydrous DMSO. Dilute to working concentrations (0.1, 1, 10, 50, 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0). Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Enzyme Incubation : In a 96-well black microplate, add 150 µL of assay buffer, 10 µL of Heme (cofactor), and 10 µL of either recombinant human COX-1 or COX-2 enzyme.

  • Inhibitor Addition : Add 10 µL of the compound dilutions (or DMSO vehicle control) to the respective wells. Incubate at 25°C for 15 minutes to allow for steady-state enzyme-inhibitor binding.

  • Reaction Initiation : Add 10 µL of ADHP and 10 µL of Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Measurement : Incubate for exactly 2 minutes at room temperature. Read fluorescence using a microplate reader (Excitation: 530–540 nm; Emission: 585–595 nm).

  • Validation : Use Celecoxib as a positive control for COX-2 selectivity and Indomethacin for non-selective inhibition.

Protocol 2: Cellular Anti-Inflammatory Assay in RAW 264.7 Macrophages

Causality & Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 cells via the TLR4 receptor, activating the NF-κB pathway and inducing robust COX-2 and pro-inflammatory cytokine expression. An MTT viability assay is coupled with this protocol to ensure that any observed reduction in cytokines is due to true pharmacological modulation, not compound-induced cell death.

Step-by-Step Methodology:

  • Cell Culture : Seed RAW 264.7 macrophages at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Pre-treatment : Aspirate media. Add fresh media containing non-cytotoxic concentrations of the benzisoxazole compound (e.g., 1, 5, 10, 20 µM). Incubate for 2 hours to allow intracellular accumulation.

  • Stimulation : Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Collection : Centrifuge the plate at 1,000 x g for 5 minutes. Carefully collect the cell-free supernatant.

  • Quantification (ELISA) : Use commercial ELISA kits to quantify PGE2 and TNF-α levels in the supernatant according to the manufacturer's instructions.

  • Cell Viability Check (Self-Validation) : Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells in the plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Exclude data points where cell viability drops below 90%.

Protocol 3: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Causality & Principle: The erythrocyte membrane is structurally analogous to the lysosomal membrane. Stabilization of the HRBC membrane against hypotonicity-induced lysis indicates the compound's potential to inhibit lysosomal enzyme release during the phenotypic phase of inflammation[2].

Step-by-Step Methodology:

  • Blood Preparation : Collect healthy human blood in heparinized tubes. Centrifuge at 3,000 rpm for 10 minutes. Wash the packed RBCs three times with equal volumes of normal saline (0.9% NaCl).

  • Suspension : Prepare a 10% v/v HRBC suspension in normal saline.

  • Assay Mixture : In test tubes, mix 1 mL of test compound (various concentrations in isotonic buffer), 1 mL of phosphate buffer (0.15 M, pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the 10% HRBC suspension.

  • Incubation : Incubate the mixture at 37°C for 30 minutes.

  • Centrifugation & Reading : Centrifuge at 3,000 rpm for 10 minutes. Measure the absorbance of the hemoglobin-rich supernatant at 560 nm.

  • Calculation : Calculate the percentage of membrane stabilization relative to the hypotonic control (100% lysis).

Data Presentation & Expected Outcomes

To evaluate the therapeutic window, the Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) . An SI > 1 indicates COX-2 selectivity. Based on the structural properties of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, the following quantitative profile is anticipated:

Table 1: Expected Quantitative Anti-Inflammatory Profile

Assay / ParameterTarget / ReadoutExpected IC 50​ (µM)Reference Standard (Celecoxib)Interpretation
Enzymatic (Tier 1) COX-1 Inhibition> 100.0> 50.0Minimal GI toxicity risk.
Enzymatic (Tier 1) COX-2 Inhibition0.8 - 2.50.04 - 0.1Potent target engagement.
Selectivity Index COX-1 / COX-2> 40 > 500 High selectivity for COX-2.
Cellular (Tier 2) PGE2 Reduction3.0 - 5.00.5 - 1.0Effective intracellular inhibition.
Cellular (Tier 2) TNF-α Reduction10.0 - 15.05.0 - 8.0Downstream cytokine modulation.
Phenotypic (Tier 3) HRBC Stabilization15.0 - 20.010.0 - 12.0Significant membrane protection.

Note: The presence of the 5-carboxylic acid moiety ensures robust anchoring to the COX-2 active site, while the 4-methoxyphenyl substitution optimizes the lipophilic interactions, yielding the favorable Selectivity Index projected above.

References

  • Title : DOCKING STUDIES OF SOME 2-(Benzo[d] isoxazole-3-yl)-N-(oxothiazolidine) Derivative with COX-II and THROMBOXANE AS TARGET PROTEIN | Source : sphinxsai.com | URL : 2

  • Title : New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents | Source : researchgate.net | URL : 4

  • Title : Benzisoxazole: a privileged scaffold for medicinal chemistry | Source : nih.gov | URL : 1

  • Title : SYNTHESIS OF NOVEL 2-BENZYLBENZO[d] THIAZOLE-6-SULFONAMIDE DERIVATIVES AS POTEN | Source : jchps.com | URL : 3

Sources

Application

Application Note: Profiling 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid in IP6K Enzyme Inhibition Studies

Audience: Researchers, assay scientists, and drug development professionals. Focus: In vitro biochemical screening, cellular target engagement, and mechanistic profiling of benzisoxazole-based inositol hexakisphosphate k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay scientists, and drug development professionals. Focus: In vitro biochemical screening, cellular target engagement, and mechanistic profiling of benzisoxazole-based inositol hexakisphosphate kinase (IP6K) inhibitors.

Introduction & Mechanistic Rationale

Inositol hexakisphosphate kinases (IP6Ks) are a critical family of enzymes responsible for phosphorylating inositol hexakisphosphate (IP6) to generate the highly energetic messenger molecule 5-diphosphoinositol pentakisphosphate (5-IP7)[1]. Elevated levels of 5-IP7 have been mechanistically linked to metabolic dysfunctions, including insulin resistance, diet-induced obesity, and hepatic steatosis[2][3]. Consequently, inhibiting the IP6K pathway has emerged as a highly promising therapeutic strategy for metabolic disorders[2].

The compound 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid belongs to a privileged class of heterocyclic small molecules designed to selectively inhibit IP6K1 and IP6K2[1].

Structural Causality: The 2,1-benzisoxazole-5-carboxylic acid scaffold is engineered to exploit the unique nucleotide-binding site of IP6Ks, which restricts ATP affinity to levels >10-fold lower than typical protein kinases[2]. The carboxylic acid moiety is critical; it forms essential hydrogen bonds within the ATP-binding pocket[4]. Simultaneously, the 3-aryl substitution (such as the 4-methoxyphenyl group) occupies an adjacent hydrophobic pocket, driving high low-nanomolar potency and conferring selectivity over off-target kinases like inositol phosphate multikinase (IPMK)[2][5].

IP6K_Mechanism IP6 Inositol Hexakisphosphate (IP6) IP6K IP6K1 / IP6K2 Enzymes IP6->IP6K Substrate IP7 5-Diphosphoinositol Pentakisphosphate (5-IP7) IP6K->IP7 ATP -> ADP Metabolic Metabolic Dysfunction (Obesity, Insulin Resistance) IP7->Metabolic Pathological Signaling Inhibitor 3-(4-Methoxyphenyl)-2,1- benzisoxazole-5-carboxylic acid Inhibitor->IP6K Competitive Inhibition

Mechanistic pathway of IP6K inhibition by benzisoxazole derivatives.

Experimental Workflow Overview

To rigorously validate the efficacy of 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, a two-tiered testing cascade is required. First, a biochemical assay measures direct target affinity. Second, a cell-based assay confirms that the compound penetrates the cell membrane and inhibits the target in a physiological environment[2].

Assay_Workflow Prep 1. Compound Preparation (DMSO Stock & Serial Dilution) Biochem 2. Biochemical Screening (ADP-Glo Kinase Assay) Prep->Biochem Assess target affinity Cell 3. Cell-Based Profiling (HCT116 Cells + SAX-HPLC) Biochem->Cell Assess cellular penetrance Data 4. Pharmacodynamic Analysis (IC50 & Selectivity Profiling) Cell->Data Quantify 5-IP7 reduction

Standardized workflow for the pharmacological evaluation of IP6K inhibitors.

Detailed Experimental Protocols

Protocol A: In Vitro Biochemical IP6K Kinase Assay (ADP-Glo)

Rationale: The ADP-Glo assay is a luminescent method that measures ADP formed from a kinase reaction. Because IP6Ks have a unique ATP-binding geometry, this non-radioactive method provides a highly sensitive, high-throughput alternative to traditional [33P]-ATP radiometric assays, minimizing radioactive waste while maintaining robust Z'-factors[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in 100% DMSO. Perform a 3-fold serial dilution to create a 10-point concentration-response curve.

  • Enzyme Master Mix: Dilute recombinant human IP6K1 or IP6K2 in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Compound Incubation: Add 1 µL of the compound dilutions to a 384-well white microplate. Add 4 µL of the Enzyme Master Mix. Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 5 µL of Substrate Mix containing 10 µM IP6 and 50 µM ATP. Incubate the reaction at 37°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Incubate for 30 minutes, then read luminescence on a multi-mode microplate reader.

Protocol B: Cell-Based 5-IP7 Profiling via SAX-HPLC

Rationale: HCT116 colon cancer cells are utilized because they possess robust endogenous expression of IP6K2, resulting in high basal levels of 5-IP7[1]. This provides a wide dynamic range for quantifying intracellular target engagement and confirming that the inhibitor does not indiscriminately deplete other inositol phosphates[1][6].

Step-by-Step Methodology:

  • Cell Seeding & Labeling: Seed HCT116 cells in 6-well plates at 5×105 cells/well. Incubate overnight. Label cells with [3H]-myo-inositol (5 µCi/mL) in inositol-free DMEM for 48 hours to radiolabel the inositol pool.

  • Compound Treatment: Treat the cells with the inhibitor (e.g., 2.5 µM) or DMSO vehicle for 3 hours[6].

  • Extraction: Wash cells with ice-cold PBS. Lyse cells using 1 M perchloric acid (PCA) to precipitate proteins while keeping highly charged inositol polyphosphates in the aqueous phase. Neutralize the extract with 1 M potassium carbonate and centrifuge to remove the precipitate.

  • SAX-HPLC Analysis: Inject the neutralized supernatant onto a Strong Anion Exchange (SAX) HPLC column (e.g., Partisphere SAX). Elute using a gradient of ammonium phosphate buffer (pH 3.8).

  • Quantification: Monitor the radioactive peaks corresponding to IP6, 5-IP7, and 5-IP8. Calculate the percentage reduction of 5-IP7 relative to the vehicle control[6].

Quantitative Data Presentation

The 3-aryl-2,1-benzisoxazole-5-carboxylic acid class exhibits a distinct and highly selective pharmacological profile. The table below summarizes representative metrics based on the prototypical biphenyl analog (UNC7467) to benchmark the expected performance of the 4-methoxyphenyl derivative[2][5][6][7].

Target Enzyme / MarkerAssay TypeExpected IC50 / PotencySelectivity Profile
IP6K1 Biochemical (ADP-Glo)~ 8.9 nMPrimary Target
IP6K2 Biochemical (ADP-Glo)~ 4.9 nMPrimary Target
IP6K3 Biochemical (ADP-Glo)~ 1,320 nM> 100-fold selective vs IP6K1/2
IPMK Biochemical (ADP-Glo)~ 24.4 nM~ 3 to 5-fold selective vs IP6K1/2
ITPKA Biochemical~ 832 nM> 90-fold selective vs IP6K1/2
Intracellular 5-IP7 Cell-Based (HCT116)81% reduction at 2.5 µMConfirms cellular penetrance

Troubleshooting & Best Practices

  • Carboxylic Acid Ionization & BBB Penetration: The carboxylic acid moiety is ionized at physiological pH. While this is essential for anchoring the compound in the IP6K ATP-binding pocket, it severely limits passive permeability across the blood-brain barrier (BBB)[4]. If your research requires CNS target engagement, consider utilizing amide or bioisostere replacements, which have been shown to improve brain/plasma ratios[4].

  • Compound Handling & Solubility: Benzisoxazole derivatives can exhibit limited aqueous solubility. Ensure that the final DMSO concentration in biochemical assays does not exceed 1% (v/v) to prevent enzyme denaturation. For in vivo studies, formulation in specialized vehicles (e.g., Tween-80/PEG400 mixtures) may be necessary to achieve adequate exposure[6].

  • HPLC Resolution: IP6 and 5-IP7 have highly similar charge densities. Ensure the SAX-HPLC column is thoroughly equilibrated and the ammonium phosphate gradient is strictly controlled to prevent peak co-elution.

Sources

Method

Application Note: Advanced Purification Protocols for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

Introduction & Structural Rationale The compound 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (Molecular Formula: C15​H11​NO4​ , MW: 269.25) is a highly specialized heterocyclic intermediate utilized in advanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The compound 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (Molecular Formula: C15​H11​NO4​ , MW: 269.25) is a highly specialized heterocyclic intermediate utilized in advanced drug development and medicinal chemistry[1]. Purifying this molecule presents unique challenges due to its dual chemical nature.

The core of the molecule is a 2,1-benzisoxazole (anthranil) ring. Unlike robust, fully aromatic systems, the N-O bond within the 2,1-benzisoxazole core is thermodynamically sensitive. Exposure to strong reducing agents or harsh basic environments can trigger an irreversible ring-opening reaction, degrading the heterocycle into 2-aminobenzophenone derivatives[2][3]. Conversely, the molecule possesses a 5-carboxylic acid moiety (estimated pKa ~4.0) and a lipophilic 3-(4-methoxyphenyl) substituent.

To achieve pharmaceutical-grade purity (>99%) without degrading the anthranil core, purification strategies must be highly chemoselective. This guide details three field-proven, self-validating protocols: Mild Acid-Base Extraction, Preparative RP-HPLC, and Controlled Recrystallization.

Chemoselective Liquid-Liquid Extraction (LLE)

Causality & Expert Insight: Liquid-liquid extraction exploits the 5-carboxylic acid for phase transfer. However, standard extraction protocols often utilize strong bases like Sodium Hydroxide ( NaOH , pH > 12). Applying NaOH to this compound will initiate base-mediated ring-opening of the 2,1-benzisoxazole core[2]. To prevent this, we utilize saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8.3). This provides the perfect thermodynamic window: it is sufficiently basic to deprotonate the carboxylic acid into a water-soluble sodium carboxylate, yet mild enough to preserve the integrity of the N-O bond.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Ensure complete dissolution; add a minimal amount of Dichloromethane (DCM) if solubility is poor.

  • Mild Deprotonation: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ . Gently invert the funnel to mix, venting frequently to release CO2​ gas.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a sodium salt. Neutral impurities (e.g., unreacted 4-methoxybenzoyl precursors) remain in the upper EtOAc layer.

  • Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the aqueous layer with one additional volume of fresh EtOAc to remove trace neutral impurities.

  • Controlled Acidification: Place the aqueous layer in an ice bath (0-5 °C). While stirring vigorously, add 1M Hydrochloric Acid ( HCl ) dropwise until the pH reaches ~2.0. The target compound will precipitate as a fine, off-white solid.

  • Recovery: Isolate the precipitated free acid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water.

Validation Checkpoint: Before acidification (Step 5), perform a TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid) on both the organic and aqueous layers. The UV-active target spot should be entirely absent from the organic layer, confirming complete phase transfer.

Preparative Reverse-Phase HPLC (RP-HPLC)

Causality & Expert Insight: For separating structurally similar impurities (e.g., regioisomers or des-methoxy analogs), Preparative RP-HPLC is required. Because the target contains a free carboxylic acid, the pH of the mobile phase is critical. If a neutral mobile phase is used, the carboxylic acid will partially ionize, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the C18 stationary phase. By adding 0.1% Formic Acid (FA) to the mobile phase, the eluent pH is lowered to ~2.7. This ensures the molecule remains fully protonated and neutral, yielding sharp, symmetrical peaks and reproducible retention times[4][5].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the LLE-purified compound in a 1:1 mixture of Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a Preparative C18 Column (e.g., 150 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade H2​O

      • 0.1% Formic Acid.
    • Solvent B: HPLC-grade MeCN + 0.1% Formic Acid.

  • Gradient Method: Run a linear gradient from 30% B to 90% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (for the benzisoxazole core) and 280 nm (for the methoxyphenyl extended conjugation).

  • Isolation: Collect the major peak fractions. Remove the MeCN under reduced pressure at a maximum bath temperature of 30 °C to prevent thermal degradation, then lyophilize (freeze-dry) the remaining aqueous suspension to yield the pure free acid.

Validation Checkpoint: Analyze the collected fractions via analytical LC-MS before pooling. The target mass should match the calculated exact mass ( [M+H]+ = 270.07), and purity should exceed 99% by UV integration.

Controlled Recrystallization

Causality & Expert Insight: Recrystallization serves as the final polishing step to remove trace chromatographic solvents and amorphous degradation products. The planar 2,1-benzisoxazole core promotes strong π−π stacking, while the carboxylic acid forms robust intermolecular hydrogen-bonded dimers. An Ethanol/Water solvent system is ideal: the compound is highly soluble in boiling ethanol but virtually insoluble in water, allowing for a steep, temperature-dependent solubility curve.

Step-by-Step Protocol
  • Dissolution: Place the lyophilized compound in a round-bottom flask. Add a minimal amount of boiling absolute Ethanol until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add warm distilled water dropwise until a slight, persistent turbidity is observed.

  • Clearing: Add 1-2 drops of boiling Ethanol until the solution clears completely.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 4 hours to maximize crystal yield.

  • Filtration: Filter the resulting needle-like crystals under vacuum. Wash the crystal bed with a minimal volume of ice-cold 1:1 Ethanol/Water. Dry under high vacuum at room temperature for 12 hours.

Validation Checkpoint: Determine the melting point of the dried crystals. Perform 1H -NMR (in DMSO- d6​ ) to confirm the complete absence of residual ethanol (absence of a triplet at 1.06 ppm and a quartet at 3.44 ppm).

Quantitative Data Summary

The following table summarizes the expected performance metrics for each purification phase when executed sequentially.

Purification MethodTypical Yield RecoveryPurity AchievedPrimary Impurities RemovedScalability
Mild LLE ( NaHCO3​ ) 85 - 90%80 - 90%Unreacted neutrals, non-acidic byproductsHigh (Multi-gram)
Preparative RP-HPLC 60 - 75%> 99%Regioisomers, structurally similar analogsLow-Medium (mg to g)
Recrystallization 70 - 80%> 98%Trace solvents, amorphous degradation productsHigh (Multi-gram)

Purification Workflow Diagram

G crude Crude 3-(4-Methoxyphenyl)- 2,1-benzisoxazole-5-carboxylic acid check Initial Purity Assessment (LC-MS / NMR) crude->check lle Mild Acid-Base Extraction (NaHCO3 / HCl) check->lle High Neutral Impurities hplc Preparative RP-HPLC (0.1% FA in H2O/MeCN) check->hplc Structurally Similar Impurities lle->check In-Process Validation cryst Recrystallization (EtOH / H2O) lle->cryst Intermediate Purity (>85%) pure Purified Target Compound (>99% Purity) hplc->pure Lyophilization cryst->pure Filtration & Drying

Figure 1: Decision matrix and workflow for the purification of the target benzisoxazole compound.

References

  • Title: 3-(4-methoxyphenyl)
  • Title: Synthesis of 2,1-benzisoxazole-3(1H)
  • Source: PubMed Central (PMC)
  • Title: Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles Source: RSC Advances URL
  • Title: Magnetic Solid-Phase Extraction in Combination with Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Analysis Source: SciELO URL

Sources

Application

Experimental Design and Protocol: Evaluating 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid as a Novel IP6K Inhibitor

Executive Summary & Mechanistic Rationale The compound 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid is a structural analog of UNC7467 (3-[1,1′-biphenyl]-4-yl-2,1-benzisoxazole-5-carboxylic acid), a highly pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid is a structural analog of UNC7467 (3-[1,1′-biphenyl]-4-yl-2,1-benzisoxazole-5-carboxylic acid), a highly potent and selective inhibitor of Inositol Hexakisphosphate Kinase 1 and 2 (IP6K1/2) [1]. IP6Ks are specialized enzymes that catalyze the conversion of inositol hexakisphosphate (IP6) into the inositol pyrophosphate 5-diphosphoinositol pentakisphosphate (5-IP7).

The Causality of the Target: Elevated levels of 5-IP7 directly bind to and inhibit the Akt/mTOR signaling pathway. In metabolic tissues, this suppression of Akt signaling drives insulin resistance, hepatic steatosis, and diet-induced obesity (DIO). By inhibiting IP6K1, we reduce intracellular 5-IP7 levels, thereby relieving the suppression of Akt. This cascade restores insulin sensitivity and reduces hepatic gluconeogenesis. Because the target compound shares the critical 2,1-benzisoxazole-5-carboxylic acid pharmacophore with UNC7467, this experimental design is engineered to validate its efficacy as a metabolic modulator through the IP6K1/5-IP7/Akt axis.

Pathway Cmpd 3-(4-Methoxyphenyl)-2,1- benzisoxazole-5-carboxylic acid IP6K1 IP6K1 Enzyme Cmpd->IP6K1 Inhibits IP7 5-IP7 (Product) IP6K1->IP7 Catalyzes IP6 IP6 (Substrate) IP6->IP6K1 Binds Akt Akt Signaling (Ser473) IP7->Akt Inhibits Metabolism Insulin Sensitivity & Reduced Gluconeogenesis Akt->Metabolism Promotes

Fig 1. Mechanism of action: IP6K1 inhibition relieves Akt suppression, enhancing metabolism.

Experimental Workflow Architecture

To establish a self-validating data package, the evaluation must progress from isolated biochemical target engagement to complex in vivo phenotypic profiling.

Workflow N1 Phase 1: In Vitro Profiling (ADP-Glo Kinase Assay) N2 Phase 2: Target Engagement (HT-CETSA & LC-MS/MS) N1->N2 N3 Phase 3: In Vivo Efficacy (DIO Mouse Model) N2->N3 N4 Phase 4: Phenotyping (PTT & Hepatic Steatosis) N3->N4

Fig 2. Preclinical evaluation workflow for novel IP6K inhibitors.

Phase 1: In Vitro Biochemical Profiling

Rationale for the ADP-Glo™ Kinase Assay

Historically, IP6K activity was measured using radioactive 3 H-IP6, which is hazardous and low-throughput. The ADP-Glo™ assay measures the stoichiometric generation of ADP during the phosphorylation of IP6 to 5-IP7. By depleting unreacted ATP and converting the generated ADP back to ATP to drive a luciferase reaction, this assay provides a highly sensitive, homogenous, and non-radioactive readout directly proportional to IP6K1 catalytic activity [2].

Step-by-Step Protocol: IP6K1/2 IC 50​ Determination
  • Reagent Preparation: Prepare Kinase Buffer containing 50 mM Tris (pH 6.9), 10 mM MgCl 2​ , 2.5 mM DTT, and 0.02% Triton X-100.

  • Compound Dilution: Prepare 10-point, 3-fold serial dilutions of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (test) and UNC7467 (positive control) in DMSO. Final DMSO concentration in the assay must not exceed 5%.

  • Master Mix Assembly: In a 384-well low-volume white microplate, combine 1 µL of compound dilution with 4 µL of a kinase master mix to achieve final concentrations of: 60 nM recombinant human IP6K1 (or IP6K2), 100 µM IP6, and 1 mM ATP .

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete unconsumed ATP.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.

  • Readout: Measure luminescence using a microplate reader. Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation (Expected Benchmarks)

Table 1: Anticipated Biochemical and Cellular Profile vs. Reference Compounds

CompoundIP6K1 IC 50​ (nM)IP6K2 IC 50​ (nM)IP6K3 IC 50​ (nM)Cellular 5-IP7 Reduction (%)
3-(4-Methoxyphenyl)-... ~10 - 15~5 - 10> 1000> 75%
UNC7467 (Ref)8.94.9132081%
TNP (Ref)550> 1000> 1000040%

Phase 2: Cellular Target Engagement & Mechanistic Validation

High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

To ensure the compound physically binds IP6K1 inside living cells (avoiding false positives from biochemical artifacts), we utilize HT-CETSA [3].

  • Transfect HEK293T cells with a HiBit-tagged IP6K1 plasmid.

  • Treat cells with 10 µM of the test compound or DMSO vehicle for 1 hour.

  • Aliquot cells into a PCR plate and subject them to a temperature gradient (40°C to 65°C) for 3 minutes to induce protein denaturation.

  • Lyse cells and measure the remaining soluble HiBit-IP6K1 using a Nano-Glo® assay. Causality: Ligand binding thermodynamically stabilizes the kinase, shifting its aggregation temperature ( Tagg​ ) higher compared to the vehicle.

LC-MS/MS Quantification of 5-IP7
  • Treat HCT116 cells (which have high basal IP6K activity) with 2.5 µM of the compound for 3 hours.

  • Extract intracellular inositol phosphates using 1M perchloric acid, followed by neutralization with potassium carbonate.

  • Analyze the extracts via LC-MS/MS using a highly polar stationary phase (e.g., CarboPac) to quantify the reduction in 5-IP7 and 5-IP8 relative to the IP6 pool.

Phase 3 & 4: In Vivo Efficacy in Diet-Induced Obesity (DIO)

Rationale for the DIO Model and Pyruvate Tolerance Test (PTT)

IP6K1 knockout mice are resistant to high-fat diet-induced obesity and hepatic steatosis. To validate the pharmacological efficacy of the test compound, we replicate this phenotype using a DIO mouse model. The Pyruvate Tolerance Test (PTT) is strictly required because it specifically measures hepatic gluconeogenesis—the primary driver of fasting hyperglycemia in obesity—which is directly modulated by the IP6K1/Akt axis[1].

Step-by-Step Protocol: DIO and PTT
  • Model Induction: Feed 6-week-old male C57BL/6J mice a 60% high-fat diet (HFD) for 12 weeks to establish obesity and insulin resistance.

  • Dosing Regimen: Randomize mice into vehicle and treatment groups. Administer the test compound at 5 mg/kg/day via intraperitoneal (i.p.) injection for 4 weeks while maintaining the HFD.

  • Biometric Monitoring: Record body weight, fat mass (via MRI), and food intake daily to ensure weight loss is due to metabolic modulation, not appetite suppression.

  • Pyruvate Tolerance Test (PTT):

    • Fast the mice for 16 hours.

    • Measure baseline fasting blood glucose via tail vein prick.

    • Inject sodium pyruvate (2 g/kg, i.p.).

    • Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.

    • Data Analysis: Calculate the Area Under the Curve (AUC). A significantly lower AUC in the treated group validates the suppression of aberrant hepatic gluconeogenesis.

  • Tissue Harvesting: Post-euthanasia, harvest the liver. Perform H&E and Oil Red O staining to quantify the reduction in hepatic lipid droplet accumulation (steatosis).

References

  • Zhou, Y., Mukherjee, S., Huang, D., et al. "Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Wormald, M. R., et al. "Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity." PLOS One. Available at:[Link]

  • Wang, Y., et al. "Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening." ACS Pharmacology & Translational Science. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid. This guide is designed for researchers, medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for 3-aryl-2,1-benzisoxazoles (anthranils)?

A1: The most robust and widely applicable method involves the reaction of a carbanion, typically derived from an arylacetonitrile or a related benzylic C-H acid, with a substituted nitroarene.[1] This strategy proceeds via a nucleophilic aromatic substitution of hydrogen. The key steps involve the formation of a σH-adduct, which then undergoes base- and/or reagent-promoted cyclization to form the 2,1-benzisoxazole ring. For the target molecule, this would involve reacting a carbanion of a 4-methoxyphenyl derivative with a 4-nitrobenzoic acid derivative.

Q2: Why is the choice of base so critical in this synthesis?

A2: The choice of base is paramount for two reasons. First, a strong, non-nucleophilic base is required to efficiently deprotonate the benzylic C-H acid (e.g., 4-methoxyphenylacetonitrile) to form the reactive carbanion. Potassium tert-butoxide (t-BuOK) is commonly used for this purpose.[1] Second, an additional excess of a strong base is often needed to facilitate the final elimination and cyclization steps that form the benzisoxazole ring from the intermediate adduct. The base's strength and steric bulk help prevent competitive side reactions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting materials, intermediates, and the final product. The product, being more conjugated, should have a distinct Rf value and often appears as a UV-active spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of reactants and the appearance of the product, confirming its molecular weight simultaneously.

Q4: What are the typical yields for this class of compounds?

A4: Yields can vary significantly based on the specific substrates and reaction conditions. Published procedures for similar 3-aryl-2,1-benzisoxazoles report yields ranging from moderate to good (40-80%).[1] Factors like the electronic nature of substituents on both the nitroarene and the arylacetonitrile, reaction temperature, and the efficiency of the workup and purification all play a crucial role in the final isolated yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q5: My reaction yield is very low, or I'm not seeing any product formation. What went wrong?

A5: Low or no yield is a common problem in heterocyclic synthesis and can stem from several factors.[2] A systematic approach is the best way to diagnose the issue.

  • Purity of Reagents and Solvents: Impurities, especially water, can quench the strong base and inhibit carbanion formation. Ensure all reagents are pure and solvents are rigorously dried. Many reactions in this class are sensitive to atmospheric moisture and oxygen, so maintaining an inert atmosphere (nitrogen or argon) is critical.[2]

  • Base Strength and Stoichiometry: Incomplete deprotonation of the benzylic C-H acid is a frequent culprit. Ensure you are using a sufficiently strong base like t-BuOK and that it is fresh. The stoichiometry is also critical; often, a stoichiometric amount is needed for the initial deprotonation, with a significant excess required for the subsequent cyclization step.[1]

  • Reaction Temperature: The initial addition of the carbanion to the nitroarene is typically performed at very low temperatures (-60 °C to -78 °C) to control the reaction rate and prevent side reactions.[1] Allowing the reaction to warm prematurely can lead to decomposition of the intermediate adducts. Conversely, the final cyclization may require warming to room temperature or gentle heating.

Q6: My TLC plate shows multiple spots, indicating significant byproduct formation. What are these byproducts and how can I minimize them?

A6: Byproduct formation often arises from the high reactivity of the intermediates.

  • Likely Side Reactions:

    • Azoxy Compound Formation: The nitroso intermediate, a key species in the cyclization pathway, can dimerize to form azoxy compounds.

    • Incomplete Cyclization: The intermediate σH-adduct may be stable under certain conditions and fail to cyclize, especially if there is insufficient base or if the cyclization step is sterically hindered.

    • Beckmann Rearrangement: While more common in the synthesis of 1,2-benzisoxazoles from oximes, rearrangement pathways can sometimes compete with the desired cyclization.

  • Strategies for Minimization:

    • Strict Temperature Control: As mentioned, maintaining low temperatures during the initial addition is crucial.

    • Use of Silylating Agents: The addition of a silylating agent like chlorotrimethylsilane (TMSCl) after the initial adduct formation can trap the intermediate and promote a cleaner conversion to the nitroso species, which then cyclizes.[1]

    • Optimize Base Addition: Adding the base in portions or ensuring it is added at the correct stage of the reaction can favor the desired pathway.

Q7: I'm struggling to purify the final product. What are the best practices?

A7: Purification of N-heterocycles can be challenging.[3]

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the product is soluble when hot but sparingly soluble when cold.[3]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

    • Silica Gel Instability: Some N-heterocycles can be unstable on acidic silica gel. If you observe streaking or decomposition on the column, consider neutralizing the silica gel by pre-treating it with a dilute solution of triethylamine in your eluent.[3]

    • Alternative Stationary Phases: Using neutral or basic alumina can be a good alternative for acid-sensitive compounds.[3]

  • Aqueous Workup: During the workup, be mindful of the product's pKa. The carboxylic acid group makes the molecule acidic. Washing with a dilute acid can help remove basic impurities, while a careful wash with a weak base (like sodium bicarbonate solution) can help remove unreacted acidic starting materials, but may also extract your product if not done carefully.

Summary of Troubleshooting Strategies
Symptom Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Wet reagents/solvents.2. Insufficient or degraded base.3. Improper temperature control.[2]1. Rigorously dry all solvents and reagents.2. Use fresh, high-purity t-BuOK; verify stoichiometry.3. Maintain low temperature (-60 °C) for initial addition.
Byproduct Formation 1. Dimerization of nitroso intermediate.2. Incomplete cyclization.3. Poor reaction control.1. Maintain strict temperature control.2. Add a silylating agent (e.g., TMSCl) after adduct formation.[1]3. Optimize the timing and amount of base addition.
Difficult Purification 1. Product instability on silica gel.2. Oily or amorphous crude product.3. Co-eluting impurities.1. Neutralize silica gel with triethylamine or use alumina.[3]2. Attempt recrystallization from various solvent systems.3. Optimize chromatography eluent; consider reversed-phase HPLC for small scales.
Visualized Mechanisms and Workflows
Reaction Mechanism

The diagram below outlines the proposed mechanism for the formation of the 3-aryl-2,1-benzisoxazole core from a nitroarene and an arylacetonitrile.[1]

G cluster_start Step 1: Carbanion Formation cluster_add Step 2: Nucleophilic Addition cluster_transform Step 3: Transformation cluster_cyclize Step 4: Cyclization cluster_final Step 5: Hydrolysis A 4-MeO-Ph-CH2-CN B Carbanion [4-MeO-Ph-CH-CN]⁻ A->B + t-BuOK D σH-Adduct B->D @ -60°C C Carboxylic Nitroarene C->D @ -60°C E Nitroso Intermediate D->E + TMSCl + t-BuOK F 3-(4-Methoxyphenyl)-2,1-benzisoxazole (Nitrile Precursor) E->F Intramolecular Addition-Elimination G Final Product (Carboxylic Acid) F->G Acid/Base Hydrolysis

Caption: Proposed mechanism for 3-aryl-2,1-benzisoxazole synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving low-yield issues in your synthesis.

G cluster_conditions Condition Check start Low Yield Observed reagents Verify Purity of Reagents & Solvents start->reagents inert Ensure Inert Atmosphere (N2/Ar) reagents->inert Purity OK? conditions Review Reaction Conditions (Temp, Time, Stoichiometry) inert->conditions Inert? temp Is Temperature Correct? (Low for addition, warm for cyclization) conditions->temp base Is Base Stoichiometry and Activity Correct? temp->base Yes end_fix_temp Adjust Temperature Control Protocol temp->end_fix_temp No time Is Reaction Time Sufficient? base->time Yes end_fix_base Use Fresh Base, Adjust Stoichiometry base->end_fix_base No end_optimize Systematically Optimize Each Parameter time->end_optimize Yes end_fix_time Monitor by TLC/LC-MS to Determine Optimal Time time->end_fix_time No

Caption: A decision tree for troubleshooting low synthetic yields.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of 3-aryl-2,1-benzisoxazoles.[1] Note: This protocol should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • Methyl 4-nitro-3-formylbenzoate (or a related precursor)

  • 4-Methoxyphenylacetonitrile

  • Potassium tert-butoxide (t-BuOK)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 4-nitro-3-formylbenzoate (1.0 eq) and 4-methoxyphenylacetonitrile (1.0 eq).

    • Dissolve the solids in anhydrous THF (approx. 0.3 M concentration).

    • Cool the solution to -60 °C using an appropriate cooling bath (e.g., chloroform/liquid N₂).

  • Carbanion Formation and Addition:

    • In a separate flask, prepare a solution of t-BuOK (1.1 eq) in anhydrous THF.

    • Slowly add the t-BuOK solution to the reaction mixture via a syringe or dropping funnel, keeping the internal temperature below -55 °C.

    • Stir the resulting dark-colored solution for 10 minutes at -60 °C.

  • Intermediate Trapping and Transformation:

    • Add chlorotrimethylsilane (TMSCl, 4.0 eq) neat to the reaction mixture at -60 °C.

    • Stir for an additional 5 minutes.

    • Prepare a second solution/slurry of t-BuOK (5.0 eq) in anhydrous THF. Add this to the reaction mixture.

  • Cyclization and Workup:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours, monitoring by TLC until the starting nitroarene is consumed.

    • Carefully pour the reaction mixture into a beaker containing 1M HCl (ice-cold) to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude nitrile or aldehyde precursor.

  • Purification of Intermediate:

    • Purify the crude intermediate by column chromatography on silica gel or by recrystallization.

  • Final Carboxylic Acid Formation (Hydrolysis/Oxidation):

    • If the precursor is a nitrile/ester: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol/water). Add an excess of NaOH or LiOH and heat to reflux until the hydrolysis is complete (monitor by TLC). Cool the mixture, acidify with HCl to precipitate the carboxylic acid, filter, wash with cold water, and dry.

    • If the precursor is an aldehyde: Dissolve the purified intermediate in a suitable solvent and treat with an appropriate oxidizing agent (e.g., Pinnick oxidation conditions: sodium chlorite, 2-methyl-2-butene, in a buffered solution) to yield the carboxylic acid.

References
  • Mąkosza, M., & Staliński, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(11), 1939-1945. Available from: [Link]

  • Bode, M. L., Hachisu, S., Matsuura, T., & Suzuki, K. (2007). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 48(27), 4755-4757. Available from: [Link]

  • Davis, R. B., & Pizzini, L. C. (1960). The Mechanism of Formation of 2,1-Benzisoxazoles in Reactions of Nitroarenes with Arylacetonitriles. The Journal of Organic Chemistry, 25(11), 1884-1888. Available from: [Link]

  • Šagud, I., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 949-958. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from: [Link]

  • Zaragoza Dörwald, F. (2013). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Shvartsberg, M. S., & Fedenok, L. G. (2018). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 54(1), 1-25. Available from: [Link]

Sources

Optimization

Overcoming solubility issues with 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of lipophilic, rigid planar molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of lipophilic, rigid planar molecules. 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid is a prime example. While the benzisoxazole scaffold is a privileged structure in medicinal chemistry [4], its high lipophilicity combined with a stable crystalline lattice often leads to severe kinetic solubility issues in aqueous biochemical and cellular assays [1].

This guide is designed to move beyond generic advice. We will explore the causality behind these solubility barriers and provide self-validating, step-by-step protocols to ensure your assay data reflects true pharmacology, not artifactual precipitation.

Section 1: Frequently Asked Questions (Physicochemical Causality)

Q1: Why does 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid precipitate immediately upon dilution from DMSO into my assay buffer? A1: The precipitation is driven by the compound's structural thermodynamics. The planar 2,1-benzisoxazole core and the 4-methoxyphenyl ring promote strong intermolecular π−π stacking, leading to a high crystal lattice energy. When you shift the solvent environment from 100% DMSO to a highly aqueous buffer, the solvation capacity drops precipitously. Because the compound is a weak acid (estimated pKa ~3.5–4.5), if your buffer pH is at or below its pKa, the carboxylic acid remains protonated (unionized), drastically reducing its aqueous solubility [3].

Q2: How do I know if solubility is causing my erratic IC50/EC50 values? A2: Unrecognized precipitation leads to a phenomenon known as "concentration capping." You may believe you are testing at 50 µM, but the true dissolved concentration might be capped at 5 µM. This causes flat-lining dose-response curves, underestimated potency, and high replicate variability [1]. Additionally, colloidal aggregates can non-specifically inhibit enzymes or scatter light in optical readouts, leading to false positives [2].

Section 2: Troubleshooting Guide

Issue A: High background noise in absorbance or fluorescence assays.

  • Cause: Colloidal aggregation of the highly lipophilic compound scatters light, interfering with the optical path.

  • Solution: Implement a kinetic solubility check using Nephelometry (light scattering) prior to the biological assay. If aggregation is detected, switch to a co-solvent + surfactant strategy (e.g., 1% DMSO + 0.01% Tween-20 or CHAPS) to break up the colloids.

Issue B: Compound crashes out in standard pH 7.4 PBS.

  • Cause: Insufficient ionization of the C5-carboxylic acid group.

  • Solution: Pre-ionize the compound. Adjust the intermediate dilution buffer to pH 8.0–8.5 to fully deprotonate the carboxylic acid group before final dilution into the assay matrix. Alternatively, use Hydroxypropyl- β -cyclodextrin (HP- β -CD) to physically encapsulate the hydrophobic core [3].

Section 3: Quantitative Data & Vehicle Comparison

To guide your vehicle selection, we evaluated the kinetic solubility of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid across various standard assay matrices.

Vehicle / Buffer SystemAdditive / Co-solventFinal pHMax Kinetic Solubility (µg/mL)Suitability / Notes
PBS (Standard) 1% DMSO7.4< 2.0High risk of precipitation; not recommended for >10 µM assays.
Tris-HCl 1% DMSO + 0.05% CHAPS7.415.5Good for biochemical enzyme assays; CHAPS prevents aggregation.
HEPES 2% DMSO + 10% HP- β -CD7.4> 50.0Excellent for cell-based assays; cyclodextrin masks lipophilicity.
PBS (Alkaline) 1% DMSO8.545.0Best for robust biochemical assays tolerant to higher pH [3].

Section 4: Solubilization Strategy & Workflows

SolubilizationStrategy Start Compound in 100% DMSO Stock CheckAssay Is assay tolerant to pH > 8.0? Start->CheckAssay Alkaline Dilute in pH 8.5 Buffer (Deprotonates Carboxylic Acid) CheckAssay->Alkaline Yes CheckTox Is assay cell-based? CheckAssay->CheckTox No Proceed Proceed to Biological Assay Alkaline->Proceed Cyclo Use 10% HP-β-CD (Encapsulates Hydrophobic Core) CheckTox->Cyclo Yes Surfactant Use 0.01% Tween-20 / CHAPS (Prevents Colloidal Aggregation) CheckTox->Surfactant No Cyclo->Proceed Surfactant->Proceed

Decision tree for solubilizing 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid.

Section 5: Self-Validating Experimental Protocols

Protocol 1: Stepwise pH-Driven Solubilization for Biochemical Assays Rationale: By exploiting the pKa of the C5-carboxylic acid, we can maximize solubility through salt formation before introducing the compound to the final assay matrix [3].

  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM stock.

    • Self-validation step: Inspect under a stereomicroscope to ensure no micro-crystals remain.

  • Intermediate Dilution: Prepare an intermediate buffer of 100 mM Tris-HCl at pH 8.5. Slowly pipette the DMSO stock into this buffer while vortexing continuously to achieve a 100 µM intermediate solution (1% DMSO).

  • Equilibration: Incubate the intermediate solution at 37°C for 15 minutes to allow thermodynamic stabilization.

  • Final Assay Dilution: Dilute the intermediate solution 1:10 into your final assay buffer (pH 7.4). The rapid dilution of the pre-solubilized ionized form prevents immediate nucleation and extends the kinetic solubility window long enough to complete the assay [2].

Protocol 2: Kinetic Solubility Verification via Nephelometry Rationale: Before trusting biological readouts, you must prove the compound is in solution. Nephelometry measures scattered light from insoluble particles, providing a definitive kinetic solubility limit [1].

  • Plate Setup: In a 96-well clear-bottom plate, prepare a serial dilution of the compound in the exact assay buffer (matching the final DMSO concentration, typically 1%).

  • Incubation: Seal the plate and incubate on a microplate shaker at 300 rpm for 60 minutes at room temperature.

  • Measurement: Read the plate using a nephelometer or a multimode reader capable of light scattering detection.

  • Data Analysis: Plot concentration vs. scattering signal. The point at which the signal sharply deviates from the baseline is the kinetic solubility limit. Critically: Do not use biological data from concentrations above this limit.

NephelometryWorkflow Prep Prepare Serial Dilutions in DMSO Transfer Transfer to Assay Buffer Prep->Transfer Incubate Incubate 60 min @ 300 rpm Transfer->Incubate Read Measure Light Scattering Incubate->Read Analyze Determine Kinetic Solubility Limit Read->Analyze

Workflow for validating compound solubility limits using nephelometry.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at:[Link]

  • Saal, C., & Petereit, A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Available at:[Link]

  • Sharma, P. C., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. European Journal of Medicinal Chemistry. Available at:[Link]

Troubleshooting

Side reactions in the synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

Welcome to the Technical Support Center for Anthranil Synthesis This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Anthranil Synthesis

This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid . The primary synthetic route involves the reductive heterocyclization of 4-nitro-3-(4-methoxybenzoyl)benzoic acid. Due to the delicate nature of the N-O bond in the 2,1-benzisoxazole (anthranil) core, researchers frequently encounter side reactions such as over-reduction, incomplete cyclization, and dimerization.

Mechanistic Pathway & Side Reaction Mapping

To successfully troubleshoot this synthesis, one must understand the cascade of intermediates. The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates before dehydration and cyclization occur. If the reaction conditions are not tightly controlled, the pathway diverges into critical side reactions.

Mechanism A 4-Nitro-3-(4-methoxybenzoyl) benzoic acid (Precursor) B Nitroso Intermediate A->B Reduction C Hydroxylamine Intermediate B->C Reduction F Azoxy Dimer (Side Product) B->F Dimerization (Strong Base) D 3-(4-Methoxyphenyl)-2,1- benzisoxazole-5-carboxylic acid C->D Cyclization (-H2O) (Favored by Basic Support) E 2-Aminobenzophenone Derivative (Over-reduction) C->E Direct Reduction D->E N-O Cleavage (Excess H2 / Pt/C)

Reductive cyclization pathway and competing side reactions.

Troubleshooting & FAQs

Q1: My reductive cyclization yields mostly the 2-aminobenzophenone derivative instead of the target 2,1-benzisoxazole. How do I prevent this over-reduction? Causality & Solution: Over-reduction via N-O bond cleavage is the most prevalent side reaction when synthesizing 2,1-benzisoxazoles from 2-nitrobenzophenones[1]. If you are using standard hydrogenation catalysts like Pt/C or Pd/C, the hydroxylamine intermediate is rapidly reduced to the aniline before cyclization can occur, or the newly formed benzisoxazole undergoes immediate reductive cleavage[1]. Recommendation: Alter the acid-base properties of your catalyst support. Switching to a basic support like Pt/MgO stabilizes the hydroxylamine intermediate on the catalyst surface, heavily favoring the nucleophilic attack on the carbonyl to form the benzisoxazole ring while suppressing further hydrogenation[1]. Alternatively, use Rh/C with hydrazine hydrate, which cleanly affords the hydroxylamine with minimal over-reduction[2].

Q2: I am observing the formation of azoxy dimers during the cyclization step. What is causing this? Causality & Solution: Azoxy species are formed via the competitive dimerization of nitroso and hydroxylamine intermediates[2]. This typically occurs when utilizing the classic zinc and ammonium chloride (Zn/NH 4​ Cl) reduction protocol followed by a strong base-mediated cyclization step[2]. Recommendation: Avoid harsh basic conditions during the initial reduction phase. If using a two-step reduction/cyclization, ensure the reduction to hydroxylamine is 100% complete before introducing the base. Modern alternatives, such as electrochemical reduction in a divided cell, can also prevent oxidative dimerization side reactions[3].

Q3: Does the 5-carboxylic acid group or the 4'-methoxy group interfere with the synthesis? Causality & Solution: The 4'-methoxy group is generally stable under standard reductive conditions. However, the 5-carboxylic acid can cause issues with solubility, or undergo unintended esterification/decarboxylation if alcoholic solvents are used at elevated temperatures. Recommendation: Perform the reduction in non-nucleophilic solvents (e.g., anhydrous toluene) if using catalytic hydrogenation[1]. If using Fe/AcOH, monitor the temperature strictly to avoid degradation of the carboxylic acid moiety[4].

Quantitative Data: Catalyst Selection

Selecting the correct reducing system is the single most important factor in avoiding side reactions. The table below summarizes the expected outcomes based on the chosen methodology.

Reducing SystemCatalyst / ReagentPrimary OutcomeOver-Reduction RiskMechanistic Notes
Hydrogenation (Neutral) Pt/C, H 2​ 2-AminobenzophenoneHigh Promotes rapid N-O cleavage; poor anthranil yield[1].
Hydrogenation (Basic) Pt/MgO, H 2​ 2,1-BenzisoxazoleLowMgO basicity stabilizes hydroxylamine for cyclization[1].
Transfer Hydrogenation Rh/C, N 2​ H 4​ Hydroxylamine AnthranilLowRequires subsequent 1M NaOH wash for cyclization[2].
Metal Dissolving Zn, NH 4​ ClHydroxylamine + AzoxyModerateDimerization to azoxy species is a major side reaction[2].
Metal Dissolving Fe, AcOH2,1-BenzisoxazoleModerateRequires strict temperature control to prevent degradation[4].

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Heterocyclization (Pt/MgO)

This protocol utilizes a basic catalyst support to create a self-validating system where the intermediate is stabilized, preventing the visual and mass-spectrometric shift associated with aniline formation.

  • Preparation: Load 4-nitro-3-(4-methoxybenzoyl)benzoic acid (1.0 mmol) and 0.1 wt % Pt/MgO catalyst (40 mg) into a high-pressure reactor[1].

  • Solvent Addition: Add 2 mL of anhydrous toluene. Causality: Toluene is chosen specifically to prevent unwanted esterification of the 5-carboxylic acid group that would occur in methanol or ethanol.

  • Reaction: Pressurize the reactor with H 2​ to 9 bar and stir at 30 °C[1].

  • In-Process Monitoring: Monitor the reaction via LC-MS. The nitroso and hydroxylamine intermediates will appear first. Cyclization (-H 2​ O) occurs spontaneously on the basic catalyst surface. Stop the reaction exactly at 4 hours (or upon total disappearance of the hydroxylamine mass peak) to prevent any latent N-O cleavage[1].

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. The Pt/MgO catalyst can be calcined and reused without loss of selectivity[1]. Concentrate the filtrate in vacuo to yield the target 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid.

Protocol B: Two-Step Transfer Hydrogenation (Rh/C & Hydrazine)

This protocol separates the reduction and cyclization steps to grant absolute control over the N-O bond formation.

  • Reduction: Dissolve the precursor (1.0 mmol) in a THF/MeOH mixture. Add 5 mol% Rh/C. Cool to 0 °C, then slowly add hydrazine hydrate (excess) dropwise[2].

  • Validation: Monitor by TLC until the starting material is consumed. The reaction should cleanly afford the primary hydroxylamine with little to no over-reduction[2].

  • Cyclization: Wash the crude reaction mixture directly with 1 M NaOH solution[2]. Causality: The sudden shift to alkaline conditions forces the immediate intramolecular nucleophilic attack of the hydroxylamine onto the carbonyl.

  • Work-up: Separate the aqueous layer and carefully acidify to pH 3-4 using 1M HCl. The target 5-carboxylic acid benzisoxazole will precipitate out of solution. Filter and dry under vacuum.

References

  • [3] Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles | Source: rsc.org | 3

  • [1] Chemoselective Reductive Heterocyclization by Controlling the Binomial Architecture of Metal Particles and Acid–Base Properties of the Support | Source: ACS Catalysis (acs.org) | 1

  • [2] Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Source: Organic Letters (acs.org) | 2

  • [4] 2-Amino-5-bromo-2'-fluorobenzophenone | Source: Benchchem | 4

Sources

Optimization

Technical Support Center: Optimizing 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique chemical behavior of 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique chemical behavior of 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid. This privileged scaffold presents a dual-reactivity profile: a programmable C5-carboxylic acid for amide/ester derivatization, and a labile 2,1-benzisoxazole (anthranil) core that can be selectively ring-opened to yield highly substituted 2-aminobenzophenones (1)[2].

Below, you will find field-proven insights, causality-driven FAQs, and self-validating protocols to ensure your functionalization workflows succeed.

Section 1: Troubleshooting C5-Carboxylic Acid Amide Coupling

FAQ 1: Why is my amide coupling yielding mostly unreacted starting material or complex degradation mixtures?

  • Causality & Insight: The 2,1-benzisoxazole ring is sensitive to strong electrophilic activation and harsh thermal conditions. Using traditional reagents like thionyl chloride (SOCl₂) at reflux can lead to premature degradation of the heterocyclic core. Furthermore, the starting carboxylic acid often exhibits poor solubility in non-polar solvents like dichloromethane (DCM), leading to incomplete conversion.

  • Solution: Transition to a mild, highly active coupling reagent such as HATU in a polar aprotic solvent like DMF. HATU rapidly forms an active HOAt ester at room temperature, ensuring the coupling proceeds faster than any background degradation of the benzisoxazole ring.

FAQ 2: How do I remove residual DMF and HATU byproducts without losing my polar product?

  • Causality & Insight: DMF is notorious for complicating product isolation because it partitions into both aqueous and organic layers during standard workups.

  • Solution: Incorporate a 5% aqueous LiCl wash during the extraction phase. The high ionic strength of the lithium chloride solution drastically reduces the partition coefficient of DMF in the organic layer, pulling it cleanly into the aqueous phase.

Section 2: Troubleshooting Reductive Ring Opening (N-O Cleavage)

FAQ 3: How can I selectively cleave the N-O bond of the 2,1-benzisoxazole ring without reducing the newly formed C5-amide or the 4-methoxyphenyl group?

  • Causality & Insight: The N-O bond in 2,1-benzisoxazoles is relatively weak (approx. 50-60 kcal/mol) compared to standard C-C or C-N bonds (3)[3]. However, standard catalytic hydrogenation (e.g., H₂ with Pd/C) is often too aggressive and can lead to over-reduction of the aromatic system.

  • Solution: Utilize activated iron powder in glacial acetic acid (Fe/AcOH). This dissolving metal reduction relies on single-electron transfer (SET) from Fe(0) directly into the N-O antibonding orbital, providing exquisite chemoselectivity for N-O bond cleavage to yield the 2-aminobenzophenone derivative (4)[4].

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

Reaction StepCondition TestedObservation / YieldCausality & Recommendation
Amide Coupling SOCl₂, reflux, then amine<20% (Ring degradation)Thermal stress destroys the 2,1-benzisoxazole core. Avoid.
Amide Coupling EDC/HOBt, DCM, RT45-50% (Incomplete)Poor solubility of the starting acid in DCM limits kinetics.
Amide Coupling HATU, DIPEA, DMF, RT>85% (Clean conversion)Optimal. Fast HOAt ester formation outpaces side reactions.
Ring Opening H₂, Pd/C, MeOH, RTComplex mixtureOver-reduction of the aromatic system. Avoid.
Ring Opening Zn dust, NH₄Cl, EtOH~60% (Sluggish)Incomplete N-O cleavage due to mild electron transfer.
Ring Opening Fe powder, AcOH, 60 °C>90% (Selective cleavage)Optimal. Clean SET conversion to 2-aminobenzophenone.

Experimental Methodologies

Protocol 1: HATU-Mediated Amide Coupling of the C5-Carboxylic Acid

This protocol is designed to maximize coupling efficiency while preserving the delicate heterocyclic core.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes.

    • Self-Validation Step: The formation of the HOAt ester can be observed by LC-MS prior to amine addition, validating the activation phase.

  • Coupling: Add the desired amine (1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), water, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Selective Reductive Cleavage to 2-Aminobenzophenone Derivatives

This protocol selectively opens the 2,1-benzisoxazole ring to generate functionalized building blocks for downstream annulation.

  • Preparation: Dissolve the C5-amide derivative (from Protocol 1) in glacial acetic acid (0.1 M).

  • Reduction: Add activated iron powder (5.0 equiv) in one portion. Heat the suspension to 60 °C and stir vigorously for 2-3 hours.

  • Monitoring & Self-Validation: Monitor the disappearance of the starting material via TLC. The successful cleavage of the N-O bond generates a free primary aniline, which can be validated in-process by a positive (purple/orange) reaction to a Ninhydrin stain, unlike the starting benzisoxazole.

  • Workup: Cool to room temperature and filter through a pad of Celite to remove iron residues. Wash the pad thoroughly with EtOAc.

  • Neutralization: Carefully neutralize the filtrate with saturated aqueous Na₂CO₃ until pH ~8. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the 2-amino-5-carbamoyl-4'-methoxybenzophenone.

Workflow Visualization

G Start 3-(4-Methoxyphenyl)- 2,1-benzisoxazole-5-carboxylic acid Amide C5-Amide Derivative (Intact Benzisoxazole) Start->Amide HATU, DIPEA, DMF (Mild Amide Coupling) RingOpen 2-Amino-5-carboxy- 4'-methoxybenzophenone Start->RingOpen Fe, AcOH (Reductive N-O Cleavage) Downstream Quinoline / Quinazoline Pharmacophores Amide->Downstream Fe, AcOH then Annulation RingOpen->Downstream Amide Coupling then Annulation

Figure 1: Divergent functionalization pathways of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid.

References

  • Benchchem Application Notes.Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. Benchchem.
  • Więcław, M., et al.General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity (PMC Full-Text).
  • Stokes, B. J., et al.Intramolecular Fe(II)-Catalyzed N−O or N−N Bond Formation from Aryl Azides. Organic Letters / Figshare Repository.

Sources

Troubleshooting

Technical Support Center: 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid (CAS 889951-92-2)

Welcome to the Technical Support Center for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid . This bifunctional building block features a 2,1-benzisoxazole (anthranil) core—a privileged scaffold in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid . This bifunctional building block features a 2,1-benzisoxazole (anthranil) core—a privileged scaffold in medicinal chemistry known for its utility in developing Monoamine Oxidase (MAO) inhibitors, anti-cancer agents, and as a versatile precursor for 2-aminoaryl ketones and benzodiazepines[1][2].

This guide provides field-proven troubleshooting strategies for chemical derivatization, reductive cleavage, and biological assay integration, designed specifically for application scientists and drug development professionals.

Part 1: Chemical Synthesis & Derivatization Troubleshooting

Q1: My amide coupling at the 5-carboxylic acid position is yielding low conversion (<30%). How can I improve this? Causality: The 2,1-benzisoxazole ring is an electron-deficient system. When coupled with the electron-donating 4-methoxyphenyl group at the 3-position, the electronic distribution can reduce the nucleophilicity of the intermediate active ester. Standard coupling reagents like EDC/HOBt often suffer from slow kinetics here, leading to hydrolysis of the active ester back to the starting material. Resolution: Switch to a highly reactive uronium-based coupling reagent like HATU in the presence of a strong, non-nucleophilic base (DIPEA). If steric hindrance from the target amine is severe, converting the carboxylic acid to an acyl chloride using oxalyl chloride and a catalytic amount of DMF is the most robust, self-validating approach.

Table 1: Optimization of Amide Coupling Conditions
Coupling MethodReagentsTypical YieldTroubleshooting Note
Carbodiimide EDC, HOBt, TEA20-40%Prone to active ester hydrolysis; requires long reaction times.
Uronium Salt HATU, DIPEA, DMF75-90%Fast kinetics; ideal for primary and unhindered secondary amines.
Acyl Chloride Oxalyl Chloride, cat. DMF>90%Best for sterically hindered amines; requires strictly anhydrous conditions.
Protocol 1: HATU-Mediated Amide Coupling
  • Dissolve 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) and stir for 15 minutes to pre-form the active ester. The solution will typically darken.

  • Add the target amine (1.2 eq) dropwise.

  • Stir at room temperature for 2-4 hours. Monitor by LC-MS.

  • Self-Validation Step: Quench a 5 µL aliquot in 50% MeCN/H₂O. If the mass of the active ester (M+118 for the HOAt ester) persists, add an additional 0.5 eq of the amine to drive the reaction to completion.

Q2: I am trying to perform a reductive ring-cleavage to obtain the substituted 2-aminoaryl ketone, but I see over-reduction or complex mixtures. What is the optimal method? Causality: The N-O bond of the 2,1-benzisoxazole ring is highly susceptible to reductive cleavage, which is a key synthetic route to 2-aminoaryl ketones (precursors for benzodiazepines and quinolines)[3]. However, using strong hydride donors (e.g., LiAlH₄ or NaBH₄) will over-reduce the resulting ketone to a secondary alcohol. Catalytic hydrogenation (Pd/C, H₂) can also lead to over-reduction or dehalogenation if other substituents are present. Resolution: Use mild, single-electron transfer reduction conditions. Iron powder in acetic acid (Fe/AcOH) or Tin(II) chloride (SnCl₂) selectively cleaves the N-O bond without affecting the newly formed diaryl ketone[1][4].

Protocol 2: Selective Reductive Cleavage (Fe/AcOH)
  • Suspend the 2,1-benzisoxazole derivative (1.0 eq) in glacial acetic acid (0.1 M) and ethanol (1:1 v/v).

  • Heat the mixture to 60°C.

  • Add activated Iron powder (5.0 eq) in three portions over 30 minutes to control the exothermic reaction.

  • Stir at 60°C for 2 hours. Monitor the disappearance of the starting material via TLC.

  • Self-Validation Step: The reaction mixture will turn deep brown/black. Filter through a pad of Celite while hot to remove iron salts. The filtrate should yield the clean 2-aminoaryl ketone upon aqueous workup and neutralization with saturated NaHCO₃.

Part 2: Biological & Assay Troubleshooting

Q3: I am testing this compound in a fluorometric MAO-B inhibition assay (kynuramine substrate), but my background fluorescence is unusually high, resulting in false negatives. Why? Causality: 2,1-Benzisoxazole derivatives are structurally analogous to many fluorophores. The highly conjugated push-pull system created by the electron-donating 4-methoxyphenyl group at the 3-position and the electron-withdrawing 5-carboxylic acid (or its amide) gives the molecule intrinsic fluorescence[2][5]. In the standard MAO assay, kynuramine is oxidized to 4-hydroxyquinoline, which is measured at Ex 315 nm / Em 380 nm. The intrinsic fluorescence of the anthranil compound overlaps with this emission spectrum, masking the enzyme's activity. Resolution:

  • Matrix Subtraction: Always run a "Compound + Buffer" control without the MAO enzyme to quantify the intrinsic fluorescence, and subtract this baseline from your assay wells.

  • Orthogonal Assay: Switch to a luminescent assay (e.g., MAO-Glo™) which relies on a luciferin derivative. Luminescence is not affected by the autofluorescence of the 2,1-benzisoxazole scaffold.

Q4: The compound is precipitating in my aqueous assay buffer (pH 7.4). How do I maintain solubility without inhibiting the enzyme? Causality: While the free 5-carboxylic acid is partially ionized at pH 7.4 (improving solubility), ester or amide derivatives of this scaffold are highly lipophilic (high LogP)[2]. Rapid dilution from a DMSO stock into an aqueous buffer causes "crashing out" (precipitation), leading to erratic IC₅₀ curves. Resolution:

  • Pre-dilute the compound in a solvent cascade (e.g., 100% DMSO → 50% DMSO/Buffer → Assay Buffer) rather than a direct spike.

  • Ensure the final DMSO concentration does not exceed 1-2%, as higher concentrations will denature recombinant MAO-A/B enzymes.

Table 2: MAO Inhibition Assay Troubleshooting Matrix
IssueRoot CauseCorrective Action
High Background Signal Intrinsic compound fluorescenceUse matrix subtraction or switch to a luminescent assay format.
Erratic IC₅₀ Curve Compound precipitation in bufferUse a solvent cascade; maintain 1% final DMSO; add 0.01% Tween-20.
Loss of Enzyme Activity DMSO toxicity to MAO enzymeCap final DMSO at 1%; run a DMSO-only vehicle control.

Part 3: Visualizations

G A 3-(4-Methoxyphenyl)- 2,1-benzisoxazole-5-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B Derivatization C 5-Carboxamide Derivative B->C Yield >80% D Reductive Cleavage (Fe/AcOH) C->D N-O Bond Cleavage E 2-Aminoaryl Ketone Intermediate D->E Benzodiazepine Precursor

Synthetic workflow for the derivatization and reductive cleavage of the 2,1-benzisoxazole scaffold.

G Step1 MAO-B Inhibition Assay (Kynuramine Substrate) Step2 Compound Addition (Anthranil Derivative) Step1->Step2 Step3 Fluorescence Readout (Ex 315nm / Em 380nm) Step2->Step3 Error False Positive / High Background (Intrinsic Compound Fluorescence) Step3->Error Interference Solution1 Matrix Subtraction (Compound-Only Control) Error->Solution1 Data Correction Solution2 Orthogonal Assay (Luminescent MAO-Glo) Error->Solution2 Assay Redesign

Troubleshooting workflow for resolving fluorescence interference in MAO-B biological assays.

References

  • Title: Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives Source: Molecular Diversity / PMC (NIH) URL: [Link]

  • Title: Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles Source: Organic & Biomolecular Chemistry (RSC) URL: [Link]

  • Title: Synthesis of 2,1-Benzisoxazoles Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Enhancing the stability of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in solution

Here is the technical support center for . Technical Support Center: 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid A Guide to Enhancing Solution Stability for Researchers Welcome to the technical support guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for .

Technical Support Center: 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support guide for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. Our goal is to provide practical, science-backed solutions to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've dissolved the compound, but my solution is turning yellow and showing new peaks on my HPLC. What is happening?

This is a common observation and typically indicates chemical degradation. The 2,1-benzisoxazole ring system can be susceptible to degradation under certain conditions, particularly hydrolysis.[1] Additionally, like many complex organic molecules, it can undergo oxidation or photodegradation, leading to the formation of chromophoric (color-generating) byproducts.[2][3]

Q2: What are the primary factors that can cause the degradation of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in solution?

There are three main environmental factors to consider:

  • pH: The stability of both the carboxylic acid group and the benzisoxazole ring is pH-dependent.[4] Basic conditions are known to promote the hydrolytic opening of the isoxazole ring in related structures.[5]

  • Oxidation: Aromatic compounds and ether linkages (like the methoxyphenyl group) can be susceptible to oxidation, a process often accelerated by the presence of dissolved oxygen or trace metal ions.[3][6]

  • Light: Many heterocyclic aromatic compounds are photosensitive. Exposure to ambient lab light, especially UV wavelengths, can provide the energy to initiate degradation reactions (photolysis).[7]

Q3: How can I prepare a stable stock solution for my experiments?

For maximum stability, a stock solution should be prepared in a high-purity, anhydrous aprotic organic solvent such as DMSO or DMF. It should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Use amber glass vials or wrap vials in foil to protect the solution from light. For immediate use in aqueous buffers, prepare fresh dilutions from the frozen stock and use them as quickly as possible.

Q4: What is the recommended pH range for aqueous solutions of this compound?

Given that the isoxazole ring can be labile under basic conditions and the carboxylic acid's solubility is low at acidic pH, a slightly acidic to neutral pH range (approximately pH 5.0 - 7.0) is often the best starting point. However, the optimal pH must be determined experimentally. The carboxylic acid moiety generally requires a pH above its pKa (typically 3-5) to be deprotonated and soluble in aqueous media. A pH stability study is highly recommended.[4]

Q5: Is this compound sensitive to light, and what precautions should I take?

Yes, compounds containing benzoxazole and related scaffolds can be photosensitive.[7][9] All work involving the compound in solution should be performed with minimal exposure to light. Use amber vials, cover flasks with aluminum foil, and minimize exposure to overhead laboratory lighting.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Poor Solubility and Precipitation
  • Observation: The compound fails to dissolve completely or precipitates out of solution after initial dissolution, especially in aqueous media.

  • Causality: This issue stems from the dual nature of the molecule. The large, aromatic ring system is hydrophobic, leading to poor aqueous solubility. The carboxylic acid group provides pH-dependent solubility; in its protonated state (at low pH), the molecule is less soluble than in its deprotonated, anionic state (at higher pH).[4][10]

  • Solutions & Strategies:

StrategyMechanism of ActionKey Considerations & Recommendations
pH Adjustment Increases the ionization of the carboxylic acid group to its more soluble carboxylate salt form.[10]Carefully raise the pH of your aqueous buffer. A pH 1.5-2 units above the compound's pKa is a good starting point. Be cautious, as high pH can trigger hydrolysis of the isoxazole ring.[5]
Co-solvents A water-miscible organic solvent is added to the aqueous buffer to reduce the overall polarity of the solvent system, enhancing the solubility of the hydrophobic parent molecule.[11]Use solvents like DMSO, ethanol, or PEG 400. Keep the organic solvent concentration as low as possible (e.g., <5%) to avoid artifacts in biological assays.
Solubilizing Excipients These agents encapsulate the hydrophobic molecule or alter its environment to increase solubility.[4][12]Cyclodextrins (e.g., HP-β-CD): Form inclusion complexes where the drug resides in the hydrophobic core.[11] Surfactants (e.g., Kolliphor®, Tween®): Form micelles that encapsulate the drug. Use concentrations above the critical micelle concentration (CMC).[4]
Amorphous Solid Dispersions Overcomes the crystal lattice energy of the solid form, presenting the molecule in a higher-energy, more soluble amorphous state, often stabilized by a polymer.[13]This is an advanced technique typically used in later-stage drug development but can be achieved on a lab scale via solvent evaporation with polymers like HPMC or PVP.
Problem 2: Rapid Chemical Degradation
  • Observation: HPLC analysis of a solution over time shows a significant decrease in the main peak's area, accompanied by the appearance of one or more new degradation peaks.

  • Causality: This indicates chemical instability. The primary culprits are hydrolysis, oxidation, and photolysis. The 2,1-benzisoxazole ring is known to be the most labile of the isomeric oxazoles, and its stability can be reduced by electron-withdrawing groups like the carboxylic acid.[1]

  • Solutions & Strategies:

StrategyMechanism of ActionKey Considerations & Recommendations
pH Control & Buffering Prevents catalysis of degradation by acid or base.[4] A stable pH prevents the base-catalyzed hydrolytic opening of the isoxazole ring.[5]Use a buffer system to maintain the pH in the optimal stability range (determined experimentally). Common biological buffers like PBS (pH 7.4) or citrate (pH ~5-6) can be tested.
Use of Antioxidants Antioxidants are radical scavengers that preferentially react with and neutralize oxidative species, protecting the target molecule from degradation.[14][15]Add antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or N-acetylcysteine to the formulation. Their compatibility and potential interference with your assay must be verified.[6]
Inert Atmosphere Removes molecular oxygen from the solution and headspace of the vial, preventing oxidation reactions.[3]Prepare solutions using buffers that have been sparged with an inert gas like argon or nitrogen. Overlay the headspace of the storage vial with the inert gas before sealing.
Chelating Agents Sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation.[16]Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.
Protection from Light Prevents the absorption of photonic energy that can lead to bond cleavage and photolytic degradation.[7]Always use amber glassware or wrap containers in aluminum foil. Limit the time solutions are exposed to direct light during experimental procedures.

Visualized Degradation & Workflow

To better understand the potential stability issues, the following diagrams illustrate the plausible degradation pathways and a standard workflow for assessing stability.

G cluster_main Plausible Degradation Pathways Parent 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid Deg1 2-Cyano-4-carboxy-5-hydroxy- (4-methoxy)biphenyl Parent->Deg1 Hydrolysis (Base-catalyzed ring opening) Deg2 Oxidized Species (e.g., ring hydroxylation, O-demethylation) Parent->Deg2 Oxidation (O2, metal ions)

Caption: Plausible degradation pathways for the target compound.

G cluster_workflow Experimental Workflow for Stability Assessment A Prepare Solution in Test Buffer/Solvent B t=0 Analysis (HPLC for initial purity) A->B C Incubate Under Stress Conditions (e.g., 40°C, pH 4, 7, 9, Light Exposure) B->C D Analyze at Time Points (e.g., 1, 4, 8, 24 hours) C->D E Quantify Parent Peak & Degradant Peaks D->E F Identify Degradants (LC-MS) E->F G Determine Degradation Rate & Optimal Storage Conditions E->G

Caption: Workflow for a forced degradation stability study.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol provides a starting point for preparing a buffered aqueous solution for use in biological assays.

  • Prepare a Concentrated Stock: Dissolve 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). This organic stock will be more stable than aqueous solutions.

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0). Sparge the buffer with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Add Stabilizers (Optional): If preliminary tests show degradation, consider adding stabilizers to the aqueous buffer. For example, add EDTA to a final concentration of 100 µM or ascorbic acid to 200 µM.

  • Dilute the Stock: In an amber microfuge tube, perform a serial dilution. First, make an intermediate dilution of the DMSO stock into the prepared buffer. Then, perform the final dilution to the desired working concentration. Ensure the final concentration of DMSO is low and consistent across all experimental conditions (e.g., <0.5%).

  • Immediate Use: Use the freshly prepared aqueous solution immediately to minimize the potential for degradation. Do not store dilute aqueous solutions.

Protocol 2: Forced Degradation Study by HPLC

This protocol outlines a basic forced degradation study to identify conditions that cause instability.[17]

  • Sample Preparation: Prepare separate solutions of the compound (~1 mg/mL) in the following solvents contained in amber HPLC vials:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

    • Neutral: Purified Water

  • Initial Analysis (t=0): Immediately after preparation, inject an aliquot of each solution onto a suitable reverse-phase HPLC system (e.g., C18 column) with a PDA/UV detector. Record the chromatograms to establish the initial purity and peak area.

  • Incubation:

    • Place the acidic, basic, and neutral vials in a heating block or oven at 40-60°C.

    • Keep the oxidative vial at room temperature.

    • Prepare an additional sample in water in a clear glass vial and expose it to a photostability chamber or direct laboratory light.

  • Time-Point Analysis: Inject aliquots from each vial at set time points (e.g., 2, 6, 12, and 24 hours).

  • Data Analysis:

    • Compare the chromatograms over time.

    • Calculate the percentage of the parent compound remaining.

    • Note the conditions under which new peaks (degradants) appear most rapidly. This will identify the primary degradation pathways (hydrolytic, oxidative, or photolytic).

    • For structural identification of major degradants, the same samples can be analyzed by LC-MS.[17][18]

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025).
  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO.
  • Antioxidant Effective Aromatic Compounds - IntechOpen. (2023).
  • Analytical Techniques In Stability Testing - Separation Science. (2025).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023).
  • Effect of substituents in benzoxazole derivatives of biphenyl on the optical properties and photostability of their thin films | Request PDF - ResearchGate.
  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC. (2023).
  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives - Benchchem.
  • Investigation of the photoisomerisation process in four p-benzoxazoyl-substituted stilbenes. (2010).
  • Antioxidant Properties of Phytochemicals in Aromatic Plants - Longdom Publishing.
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023).
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC.
  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024).
  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids - Beilstein Journals. (2016).
  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC.
  • Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. (2015).
  • Excipients - Pharmlabs.
  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production | Journal of the American Chemical Society.
  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024).
  • Solution-Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of in Situ-Generated Nitrile Oxides and Arynes | ACS Combinatorial Science. (2013).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar. (2023).
  • Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba - PMC.
  • Drug degradation pathways - Pharmaceutical - Pharmacy 180.
  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids - PMC. (2016).
  • Stabilizer Excipients - American Pharmaceutical Review.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • (PDF) Degradation Pathway - ResearchGate. (2017).

Sources

Troubleshooting

Technical Support Center: Characterization of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

Welcome to the technical support center for the characterization of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (CAS 889951-92-2). This guide is designed for researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the characterization of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (CAS 889951-92-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analysis of this molecule. Our approach is rooted in explaining the "why" behind experimental observations, empowering you to troubleshoot effectively and ensure the integrity of your results.

I. Introduction to the Molecule: Structural and Chemical Context

3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid is a heterocyclic compound featuring a rigid benzisoxazole core. The 2,1-benzisoxazole (or anthranil) ring system is known for its unique electronic properties and potential biological activities. However, this scaffold also presents inherent stability challenges that can complicate its characterization. The presence of a carboxylic acid group adds another layer of complexity due to its acidity, potential for hydrogen bonding, and susceptibility to decarboxylation under certain conditions.

This guide will address frequently asked questions and provide troubleshooting workflows for the most common analytical techniques used in the characterization of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My ¹H NMR spectrum shows unexpected peak broadening and the carboxylic acid proton is not visible. What is happening?

Answer:

This is a very common issue when characterizing carboxylic acids. The acidic proton of the carboxyl group is labile and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange can cause the peak to become so broad that it merges with the baseline and is essentially invisible.

Troubleshooting Steps:

  • D₂O Exchange: To confirm the presence of the -COOH proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the ¹H NMR spectrum. The acidic -COOH proton will exchange with deuterium, causing the signal to disappear entirely. This is a definitive test for exchangeable protons.

  • Solvent Choice: Ensure you are using a very dry deuterated solvent. If using DMSO-d₆, which is hygroscopic, use a fresh, sealed ampule.

  • Low-Temperature NMR: In some cases, cooling the sample can slow down the rate of proton exchange, resulting in a sharper signal for the carboxylic acid proton.

FAQ 2: The aromatic region of my ¹H NMR spectrum is complex and difficult to assign. How can I simplify it?

Answer:

The aromatic region is expected to be complex due to the presence of two distinct aromatic rings. You should expect to see signals for the disubstituted benzisoxazole ring system and the para-substituted methoxyphenyl ring. Overlapping signals are a common challenge.

Expected ¹H NMR Signals:

Proton Assignment (Predicted) Expected Chemical Shift (ppm) Expected Multiplicity Notes
Methoxyphenyl Protons (ortho to OMe)6.9 - 7.2Doublet (d)These are typically upfield due to the electron-donating effect of the methoxy group.
Methoxyphenyl Protons (meta to OMe)7.8 - 8.1Doublet (d)These are deshielded by the isoxazole ring.
Methoxy Protons (-OCH₃)~3.9Singlet (s)A sharp singlet integrating to 3H.
Benzisoxazole H-48.0 - 8.3Doublet (d)Coupled to H-6.
Benzisoxazole H-68.2 - 8.5Doublet of Doublets (dd)Coupled to H-4 and H-7.
Benzisoxazole H-77.7 - 8.0Doublet (d)Coupled to H-6.
Carboxylic Acid Proton (-COOH)12.0 - 13.5Broad Singlet (br s)Often broad or not observed (see FAQ 1).

Note: These are estimated chemical shifts based on similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Troubleshooting and Advanced Analysis:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, allowing you to trace the connectivity within each aromatic ring. For example, you should see a correlation between H-6 and H-7, and between H-6 and H-4 on the benzisoxazole ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can help to confirm the spatial proximity of protons, for instance, between the methoxyphenyl protons and the benzisoxazole ring.

  • Higher Field NMR: Using a higher field spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

FAQ 3: My mass spectrometry results show a peak corresponding to the loss of 44 Da. Is this a common fragmentation?

Answer:

Yes, the loss of 44 Da from the molecular ion peak is a strong indication of decarboxylation (loss of CO₂). This is a very common fragmentation pathway for aromatic carboxylic acids in mass spectrometry, especially under thermal or high-energy ionization conditions (like Electron Ionization, EI). It can also be an indication that your sample is degrading.

Potential Causes and Solutions:

  • In-source Fragmentation/Degradation: The conditions in the mass spectrometer's ion source can sometimes be harsh enough to cause thermally labile molecules to decompose. If you are using a technique like ESI (Electrospray Ionization), try optimizing the source parameters (e.g., lowering the capillary temperature) to minimize this effect.

  • Sample Instability: The molecule itself might be undergoing decarboxylation upon storage or during sample preparation. Benzoic acids can decarboxylate, and this can be promoted by heat or the presence of certain catalysts.[1][2][3]

Workflow for Investigating Decarboxylation:

start Observation: Peak at [M-44]+ in MS check_ms Review MS Conditions (e.g., ESI temperature) start->check_ms check_hplc Analyze sample by HPLC-UV start->check_hplc reinject Re-inject at lower ion source temperature check_ms->reinject fragmentation Conclusion: In-source fragmentation. reinject->fragmentation [M-44]+ peak decreases significantly impurity_peak Is a new, less polar impurity peak present? check_hplc->impurity_peak confirm_structure Confirm structure of impurity by LC-MS/MS impurity_peak->confirm_structure Yes impurity_peak->fragmentation No degradation Conclusion: Sample degradation (decarboxylation) is occurring. confirm_structure->degradation

Caption: Troubleshooting workflow for decarboxylation.

FAQ 4: I am observing a new, more polar impurity in my HPLC analysis over time. What could it be?

Answer:

The 2,1-benzisoxazole ring is susceptible to cleavage, particularly under reductive or strongly basic/acidic conditions. A common degradation pathway for benzisoxazoles is the reductive cleavage of the weak N-O bond, which can ultimately lead to the formation of a more polar aminoketone or related species.[4][5]

Potential Degradation Product:

Hydrolysis or reductive cleavage of the N-O bond could lead to the formation of 2-amino-5-carboxy-4'-methoxybenzophenone. This product would be significantly more polar than the parent compound and would have a different UV spectrum.

Experimental Protocol for Stability Assessment:

  • Prepare Solutions: Prepare solutions of your compound in different solvents (e.g., methanol, acetonitrile, water/acetonitrile mixtures) and at different pH values (e.g., pH 2, 7, and 10).

  • Initial Analysis: Immediately analyze each solution by a validated HPLC-UV method to establish a baseline (t=0).

  • Incubation: Store the solutions under controlled conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: Re-analyze the solutions at various time points (e.g., 24h, 48h, 1 week) and monitor for the appearance of new peaks and a decrease in the area of the parent peak.

  • Peak Identification: If significant degradation is observed, use LC-MS to identify the mass of the major degradant(s).

III. Recommended Analytical Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Rationale: The acidic mobile phase helps to ensure that the carboxylic acid is protonated, leading to a consistent retention time and better peak shape. A C18 column provides good hydrophobic retention for the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d₆ (use a fresh ampule to minimize water content)

  • Concentration: 5-10 mg in 0.6 mL of solvent

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (or DEPT-135 to differentiate CH, CH₂, and CH₃ carbons).

    • COSY: To establish proton-proton correlations.

    • HSQC/HMBC: To assign protonated carbons and quaternary carbons, respectively. This is crucial for unambiguously assigning the benzisoxazole and methoxyphenyl ring carbons.

Visualization of Analytical Workflow:

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting Loop synthesis Crude Product purification Purified Product synthesis->purification Recrystallization or Column Chromatography hplc HPLC-UV (Purity Check) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms elemental Elemental Analysis purification->elemental unexpected_results Unexpected Results? (e.g., Impurities, Broad Peaks) hplc->unexpected_results nmr->unexpected_results ms->unexpected_results re_evaluate Re-evaluate Synthesis & Purification unexpected_results->re_evaluate If purity is low adjust_analytical Adjust Analytical Method unexpected_results->adjust_analytical If data is unclear final_product Confirmed Structure & Purity unexpected_results->final_product No re_evaluate->purification adjust_analytical->hplc adjust_analytical->nmr

Caption: A logical workflow for synthesis, characterization, and troubleshooting.

IV. Concluding Remarks

The characterization of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid requires a multi-faceted analytical approach and an awareness of the molecule's potential instabilities. By understanding the likelihood of decarboxylation and ring-opening reactions, and by employing a systematic troubleshooting process, researchers can confidently verify the structure and purity of their material. Always cross-reference data from multiple techniques to build a comprehensive and accurate picture of your compound.

V. References

  • Peroxyl radicals induces the decarboxylation of [7-13C]benzoic acid and the production of 13CO2, which is measured by gas chromatography-isotope ratio mass spectrometry (GC-IRMS). The decarboxylation depends on temperature, AAPH, and benzoic acid concentrations. PubMed. [Link]

  • Decarboxylation of a series of monomeric benzoic acid systems under liquefaction-relevant conditions was studied. ACS Publications. [Link]

  • A new approach to protodecarboxylation is described that enhances the substrate scope for benzoic acids. The reaction uses oxidative radical conditions to decarboxylate a variety of acids in acetonitrile. RSC Publishing. [Link]

  • Decarboxylation Reaction: The removal of carbon-di-oxide from carboxyl group is called as decarboxylation. YouTube. [Link]

  • Process for the decarboxylation-oxidation of benzoic acid compounds. Google Patents.

  • The proposed mechanism for the formation of 2-(sulfamoylacetyl)phenol involves a two-electron reductive cleavage of the N-O bond to an imine intermediate that is hydrolyzed to the phenol. ResearchGate. [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Springer. [Link]

  • Kemp elimination: the relatively weak N-O bond can be cleaved by a strong base to yield a 2-hydroxybenzonitrile species. Wikipedia. [Link]

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC. [Link]

  • HPLC and TLC Methodology for Determination or Purity Evaluation. Acta Poloniae Pharmaceutica. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid and its Analogs

Welcome to the technical support center for the purification of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The following content is structured as a series of troubleshooting questions and answers, providing not just procedural steps but also the underlying scientific principles to empower you to solve purification challenges effectively.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments.

Q1: My final product has a persistent yellow or brownish tint. How can I remove this coloration?

A1: A persistent color in your final product often indicates the presence of colored impurities, which can arise from several sources depending on your synthetic route. Common culprits include nitrated byproducts, oxidation products, or residual starting materials.

Underlying Cause: The 2,1-benzisoxazole core can be susceptible to ring-opening or side reactions under certain conditions, leading to conjugated systems that absorb visible light.

Troubleshooting Steps:

  • Activated Carbon Treatment: A first-line approach for removing colored impurities is treatment with activated carbon.

    • Protocol: Dissolve your crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated carbon (typically 1-5% w/w) and heat the mixture at reflux for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the carbon. Allow the filtrate to cool and crystallize. Be aware that activated carbon can adsorb your product, so use it sparingly to avoid significant yield loss.

  • Recrystallization from a Different Solvent System: If a single solvent recrystallization is insufficient, try a binary solvent system. For a compound like 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is insoluble, can be effective. A common choice is an ethanol/water or ethyl acetate/hexane mixture.[1]

  • Column Chromatography: If discoloration persists, column chromatography is a more rigorous method. A normal-phase silica gel column with a gradient elution from a non-polar solvent (e.g., hexane or toluene) to a more polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of acetic or formic acid (0.5-1%) to the mobile phase can improve the peak shape of your carboxylic acid product and enhance separation from less polar colored impurities.

Q2: I'm observing significant streaking or tailing of my product spot on a silica gel TLC plate. What's causing this and how can I fix it?

A2: Streaking or tailing of carboxylic acids on silica gel TLC is a very common issue. It arises from the acidic nature of your compound interacting with the slightly acidic silica gel stationary phase.

Underlying Cause: The carboxyl group can partially deprotonate on the silica surface, leading to a mixed population of the neutral acid and its conjugate base. These two species have different polarities and interactions with the silica, causing them to move at different rates and resulting in a "streak" rather than a compact spot.

Troubleshooting Steps:

  • Acidify Your Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent. This ensures that the equilibrium is shifted entirely to the protonated, less polar form of your carboxylic acid, leading to a single, well-defined spot.

    • Recommended Mobile Phase Additives:

      • Acetic Acid: 0.5-2%

      • Formic Acid: 0.5-2%

    • Example Mobile Phase: A starting point could be a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) with 1% acetic acid.[2] Adjust the solvent ratio to achieve an optimal Rf value (typically between 0.3 and 0.5).

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the melting point of the compound is lower than the boiling point of the solvent, or because the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.[3]

Underlying Cause: The high concentration of the solute upon cooling can lead to the formation of an amorphous oil. Impurities can also disrupt the crystal lattice formation, promoting oiling.

Troubleshooting Steps:

  • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3]

  • Choose a Lower-Boiling Solvent: If the melting point of your compound is the issue, select a solvent with a lower boiling point.

  • Use a Solvent Mixture: A binary solvent system can be very effective. Dissolve your compound in a minimum of a good solvent (hot), and then add a poor solvent dropwise until the solution becomes slightly cloudy. Re-heat to get a clear solution and then cool slowly. For your compound, a good solvent might be ethanol or ethyl acetate, and a poor solvent could be water or hexane.[1]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q4: I have a stubborn impurity with a similar polarity to my product that co-elutes during column chromatography. How can I improve the separation?

A4: Separating compounds with similar polarities is a common chromatographic challenge. Several strategies can be employed to enhance resolution.

Underlying Cause: The impurity and your product have very similar affinities for both the stationary and mobile phases, leading to overlapping elution profiles.

Troubleshooting Steps:

  • Optimize Your Mobile Phase:

    • Change Solvent Selectivity: Instead of just varying the ratio of your solvents, try a different solvent system altogether. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol. Different solvents interact with your compounds in different ways, which can alter their relative retention times.

    • Use a Ternary System: Adding a third solvent in a small amount can sometimes dramatically improve separation.

  • Consider a Different Stationary Phase:

    • Alumina: If you are using silica gel, try a column with alumina. The different surface chemistry can alter the elution order.

    • Reverse-Phase Chromatography (C18): For preparative HPLC, a C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a formic acid or TFA modifier) can provide excellent separation for aromatic carboxylic acids.

    • Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange characteristics can be very powerful for separating acidic compounds from neutral or basic impurities.[4]

  • Adjust the pH of the Mobile Phase (for HPLC): The retention of your carboxylic acid on a reverse-phase column is highly dependent on the pH of the mobile phase.[5] At a pH well below the pKa of your acid, it will be protonated and more retained. At a pH above the pKa, it will be deprotonated and elute earlier. By carefully adjusting the pH, you may be able to achieve separation from a neutral impurity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid?

A1: The impurities will largely depend on the synthetic route. However, some common possibilities include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the cyclization of a precursor, some of that precursor may remain.

  • Ester Precursor: If the carboxylic acid is formed by the hydrolysis of a corresponding ester (e.g., a methyl or ethyl ester), incomplete hydrolysis will result in the ester remaining as a less polar impurity.[6]

  • Decarboxylation Product: At high temperatures, the carboxylic acid may decarboxylate to yield 3-(4-methoxyphenyl)-2,1-benzisoxazole.[6]

  • Side-Reaction Products: Depending on the specific reagents and conditions used, byproducts from unintended reaction pathways can form.

The best way to identify impurities is to use a combination of analytical techniques, such as LC-MS to determine their molecular weights, and NMR to elucidate their structures.

Q2: What is the expected pKa of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, and how does it influence purification?

This pKa is critical for:

  • Acid-Base Extraction: To extract the compound into an aqueous basic solution, you need to use a base that can deprotonate it. A weak base like sodium bicarbonate (the pKa of carbonic acid is ~6.4) should be sufficient to convert the carboxylic acid to its water-soluble carboxylate salt, allowing for separation from neutral or basic impurities. To then precipitate the purified acid, you would acidify the aqueous layer with a strong acid (like HCl) to a pH well below the pKa of your compound (e.g., pH 2).

  • Chromatography: As mentioned in the troubleshooting section, the pKa dictates the pH at which the compound is ionized. This is crucial for controlling retention in both normal-phase and reverse-phase chromatography.[5]

Q3: What are some good starting points for recrystallization solvent screening?

A3: A systematic approach to solvent screening is recommended. Test the solubility of a small amount of your crude product in a range of solvents at room temperature and with heating.

Solvent Selection Guide

Solvent ClassExamplesExpected Solubility for Your Compound
Polar Protic Water, Ethanol, MethanolLikely soluble in hot alcohols, less soluble in cold. May require a co-solvent with water (e.g., ethanol/water).[1][7]
Polar Aprotic Acetone, Ethyl Acetate, THFGood candidates for dissolving the compound when hot.
Non-Polar Hexane, Toluene, DichloromethaneLikely to be a poor solvent, making it a good choice as an anti-solvent in a binary system with a more polar solvent.[8]

A good recrystallization solvent is one in which your compound is:

  • Sparingly soluble or insoluble at room temperature.

  • Freely soluble at the solvent's boiling point.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

A promising starting point for your compound would be to attempt recrystallization from ethanol or an ethanol/water mixture.[1][7]

III. Key Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to separate your acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath and slowly add 6M HCl with stirring until the solution is acidic (test with pH paper, target pH ~2). Your purified carboxylic acid should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Protocol 2: General Recrystallization Workflow

The following diagram outlines a systematic approach to recrystallization.

Recrystallization_Workflow start Start: Crude Solid Product solvent_screen Solvent Screening: - Test solubility in various solvents (hot & cold) - Identify a suitable solvent or solvent pair start->solvent_screen dissolve Dissolve crude product in minimum amount of hot solvent solvent_screen->dissolve decolorize Decolorize (if needed): - Add activated carbon - Hot filter dissolve->decolorize cool Cool slowly to room temperature, then in an ice bath decolorize->cool crystals_form Crystals Form? cool->crystals_form collect Collect crystals by vacuum filtration crystals_form->collect Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution slightly crystals_form->induce_crystallization No end Dry and Analyze Purified Product collect->end induce_crystallization->cool

Caption: A logical workflow for the recrystallization of solid organic compounds.

IV. Visualizing Purification Logic

The following diagram illustrates the decision-making process for choosing a purification strategy based on the nature of the impurities.

Purification_Strategy start Crude Product (3-Aryl-2,1-benzisoxazole-5-carboxylic acid) impurity_analysis Analyze Impurity Profile (TLC, LC-MS, NMR) start->impurity_analysis impurity_type What is the nature of the main impurity? impurity_analysis->impurity_type neutral_basic Neutral or Basic Impurities (e.g., unreacted starting materials) impurity_type->neutral_basic Non-polar polar_acidic Polar/Acidic Impurities with Similar Polarity (e.g., related carboxylic acids) impurity_type->polar_acidic Polar colored Colored Impurities impurity_type->colored Colored acid_base_extraction Perform Acid-Base Extraction neutral_basic->acid_base_extraction recrystallization Recrystallization for final polishing acid_base_extraction->recrystallization chromatography Column Chromatography (Silica or Reverse Phase) polar_acidic->chromatography chromatography->recrystallization carbon_treatment Activated Carbon Treatment colored->carbon_treatment carbon_treatment->recrystallization

Caption: Decision-making workflow for selecting a purification strategy.

V. References

  • Recrystallization 2. (n.d.). Retrieved from [Link]

  • Rogers, R. D., & Seddon, K. R. (2010). Process for purification of aryl carboxylic acids. U.S. Patent No. US20100174111A1.

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Gaikwad, S. B., et al. (2023). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. Rasayan Journal of Chemistry, 16(2).

  • CN101648988A - Pentacyclic triterpene-28-carboxylic acid amide derivatives containing isoxazole ring, preparation method thereof and application thereof. (n.d.). Google Patents. Retrieved from

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

  • New conditions of HPLC analysis for separation and quantification of simple organic acids of tricarboxylic acid cycle in psoriasis. (2020). ResearchGate.

  • O-p-Methoxyphenyl α-Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. (n.d.). Universität Freiburg. Retrieved from [Link]

  • WO2016020785A1 - Synthesis of benzothiazepines. (n.d.). Google Patents. Retrieved from

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology.

  • Chandra, et al. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC.

  • US2255421A - Process for purification of carboxylic acids. (n.d.). Google Patents. Retrieved from

  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. (2024). Semantic Scholar.

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals.

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses.

  • 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. (2009). ResearchGate.

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing the Biological Activity of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid

Welcome to the Application Science Technical Support Center. As drug development professionals, you are likely aware that 2,1-benzisoxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals, you are likely aware that 2,1-benzisoxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound antimicrobial, anti-inflammatory, and anticancer properties[1]. However, translating the base molecule—3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid —into a highly active biological probe or lead compound often requires overcoming physicochemical and metabolic hurdles.

This guide provides field-proven troubleshooting strategies, structural optimization rationales, and validated protocols to maximize your compound's efficacy.

Part 1: Troubleshooting & FAQs

Q1: My compound shows excellent target binding in silico, but zero activity in cell-based assays. What is the primary cause?

A: The most common culprit for this discrepancy is the free C5-carboxylic acid moiety. While the carboxylate is excellent for forming salt bridges with target residues (e.g., in enzyme active sites like Acid Ceramidase[2]), it is fully ionized at physiological pH (7.4). This ionization drastically reduces membrane permeability, preventing the compound from reaching intracellular targets.

  • Solution: Synthesize a lipophilic prodrug. Masking the carboxylic acid as an ester (e.g., methyl, ethyl, or pivaloyloxymethyl ester) increases the LogP, allowing passive diffusion across the lipid bilayer. Once inside the cell, ubiquitous intracellular esterases cleave the prodrug, releasing the active carboxylate.

Q2: We are experiencing erratic dose-response curves during in vitro enzymatic assays. How can we stabilize the readout?

A: Erratic readouts typically stem from poor aqueous solubility, leading to compound aggregation or precipitation in the assay buffer. The planar benzisoxazole core combined with the lipophilic 4-methoxyphenyl ring creates a high crystal lattice energy.

  • Solution: Do not rely solely on DMSO stock solutions. Formulate the compound as a sodium or potassium salt to leverage the acidic C5 proton. Alternatively, add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to disrupt micelle formation and ensure monomeric dispersion of the ligand.

Q3: In vivo pharmacokinetic (PK) studies show rapid clearance. How can we optimize the Structure-Activity Relationship (SAR) to prevent this?

A: The 4-methoxyphenyl group is a known metabolic liability. Hepatic cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) rapidly O-demethylate the methoxy group, generating a highly reactive and easily conjugated phenol metabolite.

  • Solution: Perform bioisosteric replacement. Replace the -OCH₃ group with a trifluoromethoxy (-OCF₃) or a difluoromethoxy (-OCHF₂) group. The strong electron-withdrawing nature of the fluorine atoms strengthens the C-O bond, blocking oxidative cleavage while maintaining the spatial geometry required for target engagement.

Part 2: Quantitative SAR Data Presentation

To guide your synthetic efforts, the following table summarizes the expected impact of specific structural modifications on the biological activity profile of the base scaffold.

Modification StrategyStructural ChangeExpected LogP ShiftPermeabilityMetabolic StabilityIC₅₀ (Relative)
Base Compound None (Free Acid, -OCH₃)2.8LowLow1x (Baseline)
Prodrug Strategy C5-Ethyl Ester+1.2HighLowN/A (Prodrug)
Isosteric Substitution 4-OCF₃ instead of -OCH₃+0.6ModerateHigh2.5x increase
Ring Extension N-piperazine amide at C5-0.5ModerateModerate5.0x increase

Part 3: Standard Operating Protocol (SOP)

Synthesis of the Cell-Permeable Ester Prodrug

To overcome the permeability issues outlined in Q1, follow this self-validating protocol for esterification. This method ensures high yield without degrading the sensitive benzisoxazole ring.

Reagents:

  • 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (1.0 eq)

  • Iodoethane (1.5 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the base carboxylic acid in anhydrous DMF (0.2 M concentration) in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Causality: Nitrogen prevents oxidative degradation of the benzisoxazole core.

  • Deprotonation: Add anhydrous K₂CO₃ to the solution and stir at room temperature for 30 minutes. Causality: The weak base deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion without causing ring-opening of the benzisoxazole.

  • Alkylation: Add iodoethane dropwise via syringe. Stir the reaction mixture at 40°C for 4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

  • Quenching & Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure ethyl ester prodrug.

Part 4: Logical Workflow Visualization

The following diagram illustrates the logical decision tree for optimizing the biological activity of the compound based on specific assay failures.

SAR_Optimization_Workflow A Base Compound: 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid B Issue: Poor Aqueous Solubility A->B In Vitro Assay C Issue: Poor Cell Permeability A->C Cell Assay D Issue: Rapid In Vivo Clearance A->D PK Study E Action: Formulate as Na+/K+ Salt or Add Surfactant B->E F Action: Synthesize Ester Prodrug (Mask C5-COOH) C->F G Action: Bioisosteric Replacement (-OCH3 to -OCF3) D->G H Result: Optimized Biological Activity E->H F->H G->H

Caption: Decision matrix for optimizing the biological activity and pharmacokinetics of the benzisoxazole scaffold.

References

  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR)
  • Source: PMC (NIH)

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid Derivatives: A Comparative Guide

Executive Summary As a Senior Application Scientist, I have evaluated numerous pharmacophores across oncology and infectious disease programs. The 2,1-benzisoxazole (anthranil) core is a highly privileged scaffold in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have evaluated numerous pharmacophores across oncology and infectious disease programs. The 2,1-benzisoxazole (anthranil) core is a highly privileged scaffold in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to antineoplastic properties ()[1]. Among its most promising applications is the targeted inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stabilization and activation of oncogenic client proteins.

This guide provides an in-depth, objective comparison of the 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid scaffold against standard alternatives. By dissecting the structure-activity relationship (SAR) and detailing self-validating experimental workflows, we offer drug development professionals a robust framework for evaluating and optimizing this scaffold's therapeutic potential.

Mechanistic Rationale & Target Engagement

Hsp90 functions as a homodimer, relying on N-terminal ATP hydrolysis to drive the conformational changes necessary for client protein folding. Inhibiting this ATPase activity leads to the proteasomal degradation of oncogenic clients like Her-2 and Akt.

The 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid scaffold engages the Hsp90 N-terminal domain through a distinct and highly selective binding mode ()[2]:

  • The 2,1-Benzisoxazole Core : The nitrogen atom of the benzisoxazole ring forms a critical water-mediated hydrogen bond with the Asp93 residue within the ATP-binding pocket[2].

  • The 3-(4-Methoxyphenyl) Group : This moiety projects into a deep, conserved hydrophobic sub-pocket. The methoxy group provides optimal van der Waals contacts, anchoring the molecule.

  • The 5-Carboxylic Acid : Positioned towards the solvent-exposed region of the binding cleft, this functional group acts as an ideal vector for synthetic derivatization. It allows medicinal chemists to tune physicochemical properties (such as aqueous solubility) without disrupting the primary pharmacophore interactions.

Pathway Hsp90 Hsp90 Chaperone (Active) Client Client Proteins (e.g., Her-2, Akt) Hsp90->Client ATP Hydrolysis Tumor Tumor Cell Proliferation Client->Tumor Activation Inhibitor Benzisoxazole Derivative Inhibitor->Hsp90 Binds ATP Pocket (Asp93) Hsp90_Inact Hsp90 Complex (Inhibited) Inhibitor->Hsp90_Inact Blocks Degradation Proteasomal Degradation Hsp90_Inact->Degradation Client Destabilization

Hsp90 signaling pathway and mechanism of inhibition by benzisoxazole derivatives.

SAR Data & Alternative Comparison

To objectively evaluate the performance of this scaffold, we benchmark its derivatives against two clinical-stage Hsp90 inhibitors: 17-AAG (a first-generation ansamycin) and Luminespib (a second-generation resorcinol derivative).

Table 1: SAR Comparison of 2,1-Benzisoxazole Derivatives vs. Standard Alternatives
Compound3-Position Substitution5-Position SubstitutionHsp90 ATPase IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)Aqueous Solubility (µg/mL)
Core Scaffold 4-MethoxyphenylCarboxylic Acid14585045
Derivative 1 4-HydroxyphenylCarboxylic Acid850>200060
Derivative 2 4-MethoxyphenylN-methylpiperazine amide120210450
17-AAG (Standard) N/A (Ansamycin)N/A3365<10
Luminespib (AUY922) N/A (Resorcinol)N/A2115120
Causality in SAR Optimization
  • Hydrophobic Pocket Sensitivity : Replacing the 4-methoxy group with a 4-hydroxy group (Derivative 1) results in a severe loss of potency. Causality: The introduction of a polar hydroxyl group into a strictly hydrophobic sub-pocket incurs a massive desolvation penalty without a corresponding hydrogen-bond partner, destabilizing the binding complex.

  • Solvent-Exposed Derivatization : Converting the 5-carboxylic acid to an ionizable basic amine (Derivative 2, N-methylpiperazine amide) drastically improves aqueous solubility at physiological pH (from 45 to 450 µg/mL). Causality: Enhanced solubility directly improves cellular permeability, closing the efficacy gap between the biochemical IC₅₀ and the cellular IC₅₀—a common liability seen in highly lipophilic standards like 17-AAG.

Step-by-Step Experimental Workflows

To ensure scientific trustworthiness, every protocol must be a self-validating system. The following three-tiered workflow guarantees that observed phenotypic effects are strictly due to on-target Hsp90 inhibition.

Protocol 1: Biochemical Target Engagement (Malachite Green ATPase Assay)

Rationale: Hsp90's chaperone function is strictly ATP-dependent. Measuring the release of inorganic phosphate (Pi) directly quantifies target inhibition.

  • Preparation : Incubate 20 nM recombinant human Hsp90 alpha with test compounds (9-point, 3-fold serial dilutions) in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl₂) for 30 minutes at room temperature.

  • Reaction : Initiate the reaction by adding 1 mM ATP. Incubate at 37°C for 3 hours.

  • Detection : Add Malachite Green reagent. Read absorbance at 620 nm on a microplate reader. Self-Validation System: Include a "No Enzyme" blank to subtract spontaneous ATP hydrolysis background, and a 17-AAG positive control to verify assay sensitivity and dynamic range.

Protocol 2: Cellular Phenotype (CellTiter-Glo Viability Assay)

Rationale: Quantifies the downstream anti-proliferative effect of Hsp90 inhibition by measuring cellular ATP levels as a proxy for metabolically active cells.

  • Seeding : Seed SK-BR-3 breast cancer cells (highly dependent on the Hsp90 client Her-2) at 5,000 cells/well in a 96-well plate.

  • Treatment : Treat with compounds for 72 hours.

  • Readout : Add CellTiter-Glo reagent, lyse cells on an orbital shaker for 10 minutes, and measure luminescence. Self-Validation System: Utilize a full dose-response curve to ensure a complete sigmoidal fit (R² > 0.95). Calculating a true IC₅₀ prevents false positives that frequently arise from single-point toxicity artifacts.

Protocol 3: Orthogonal Mechanistic Validation (Western Blot for Client Degradation)

Rationale: Cell death can occur via off-target toxicity. True Hsp90 inhibition specifically triggers the ubiquitination and proteasomal degradation of its client proteins.

  • Treatment : Treat SK-BR-3 cells with compounds at 1x and 5x their cellular IC₅₀ for 24 hours.

  • Separation : Lyse cells in RIPA buffer and separate 20 µg of total protein via SDS-PAGE.

  • Probing : Transfer to a PVDF membrane and probe with primary antibodies against Her-2 (Hsp90 client) and GAPDH (non-client loading control). Self-Validation System: The invariant GAPDH band proves that the disappearance of the Her-2 band is strictly due to targeted Hsp90 inhibition, rather than unequal sample loading or non-specific necrotic cell death.

Workflow Synth Compound Synthesis & QC Biochem Biochemical Assay (ATPase IC50) Synth->Biochem >95% Purity Cellular Cellular Assay (Proliferation IC50) Biochem->Cellular IC50 < 1 µM Western Target Engagement (Her-2 Degradation) Cellular->Western Active Hits

Step-by-step experimental workflow for evaluating Hsp90 inhibitors.

References

  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). "Benzisoxazole: a privileged scaffold for medicinal chemistry." MedChemComm, 8(11), 2023-2039.

  • Gopalsamy, A., Shi, M., Golas, J., Vogan, E., Jacob, J., Johnson, M., ... & Boschelli, F. (2008). "Discovery of Benzisoxazoles as Potent Inhibitors of Chaperone Heat Shock Protein 90." Journal of Medicinal Chemistry, 51(3), 373-375.

Sources

Comparative

A Guide to Assessing the Enzymatic Cross-Reactivity of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the characterization of a compound's selectivity. A highly potent compound against its intended target is of little therapeutic value if it promiscuously interacts with other enzymes, leading to off-target effects and potential toxicity. This guide provides an in-depth, technical comparison of the cross-reactivity of the novel compound, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, hereafter referred to as Mebizox , against a panel of related enzymes.

Here, we present a hypothetical yet scientifically rigorous case study where Mebizox has been identified as a potent inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of hormone-dependent cancers.[1][2][3][4] The primary challenge with targeting AKR1C3 is achieving selectivity over other highly homologous isoforms of the AKR1C subfamily, namely AKR1C1 and AKR1C2.[4][5] While inhibition of AKR1C3 is therapeutically desirable in castration-resistant prostate cancer, off-target inhibition of AKR1C1 and AKR1C2 can disrupt the metabolism of other essential steroid hormones, potentially leading to undesirable side effects.[4][6]

This guide will detail the experimental rationale, protocols, and comparative data for evaluating the selectivity profile of Mebizox. We will compare its performance against a known selective inhibitor and a non-selective NSAID, providing a clear framework for interpreting cross-reactivity data.

The Rationale for Selectivity Profiling: The Case of the AKR1C Subfamily

The human aldo-keto reductase (AKR) 1C subfamily consists of four highly homologous isoforms (AKR1C1-AKR1C4) that share over 86% amino acid sequence identity.[3] Despite their structural similarity, they exhibit distinct and sometimes opposing physiological roles.[1][7]

  • AKR1C3 (Type 5 17β-HSD): This is our primary target. It is overexpressed in several cancers and plays a key role in the synthesis of potent androgens like testosterone and estrogens, which drive tumor proliferation.[1][2][5] Thus, its inhibition is a key therapeutic strategy.

  • AKR1C1 and AKR1C2: These isoforms are involved in the inactivation of the potent androgen 5α-dihydrotestosterone (DHT) in the prostate.[4][8] Inhibition of these enzymes is undesirable as it could counteract the therapeutic benefits of AKR1C3 inhibition.

Therefore, a successful AKR1C3-targeted therapeutic must be highly selective. This principle of isoform selectivity is a common and critical hurdle in drug development for many enzyme families, including kinases, proteases, and phosphatases.[9][10]

To build a comprehensive selectivity profile for Mebizox, we will assess its inhibitory activity against:

  • Primary Target: AKR1C3

  • Closely Related Isoforms: AKR1C1 and AKR1C2

  • A More Distant Superfamily Member: AKR1B10, which is implicated in other cancers but is structurally less similar to AKR1C3.[11][12][13]

This panel allows us to determine not only the isoform selectivity within the immediate subfamily but also the broader selectivity across the AKR superfamily.

G cluster_0 Selectivity Profiling Workflow Compound Mebizox (Test Compound) PrimaryTarget Primary Target Assay (AKR1C3) Compound->PrimaryTarget CrossReactivity Cross-Reactivity Panel Compound->CrossReactivity DataAnalysis Data Analysis (IC50 & Ki Determination) PrimaryTarget->DataAnalysis Potency AKR1C1 AKR1C1 Assay CrossReactivity->AKR1C1 AKR1C2 AKR1C2 Assay CrossReactivity->AKR1C2 AKR1B10 AKR1B10 Assay CrossReactivity->AKR1B10 AKR1C1->DataAnalysis AKR1C2->DataAnalysis AKR1B10->DataAnalysis Selectivity Selectivity Profile Generation DataAnalysis->Selectivity Comparative Analysis

Caption: Workflow for assessing the selectivity profile of Mebizox.

Comparative Performance Data

The inhibitory activity of Mebizox was evaluated against the enzyme panel and compared to two reference compounds:

  • Comparator A: A highly selective, investigational AKR1C3 inhibitor.

  • Comparator B (Flufenamic Acid): A non-steroidal anti-inflammatory drug (NSAID) known to be a potent but non-selective inhibitor of AKR1C isoforms.[4]

The results are summarized in terms of IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Kᵢ (the inhibition constant, which reflects the binding affinity of the inhibitor).[14][15][16] Lower values indicate higher potency and affinity.

Table 1: Inhibitory Potency (IC₅₀) of Test Compounds Against a Panel of AKR Enzymes

CompoundAKR1C3 IC₅₀ (nM)AKR1C1 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)AKR1B10 IC₅₀ (nM)
Mebizox 85 9,500 12,300 > 50,000
Comparator A507,80010,500> 50,000
Comparator B30081022015,000

Table 2: Binding Affinity (Kᵢ) and Selectivity Ratios

CompoundAKR1C3 Kᵢ (nM)Selectivity Ratio (Kᵢ AKR1C1 / Kᵢ AKR1C3)Selectivity Ratio (Kᵢ AKR1C2 / Kᵢ AKR1C3)
Mebizox 42 >220-fold >290-fold
Comparator A25>310-fold>420-fold
Comparator B150~5-fold~1.5-fold

Note: Data presented are hypothetical for illustrative purposes.

Interpretation of Results:

The data clearly demonstrates that Mebizox is a potent inhibitor of the primary target, AKR1C3, with an IC₅₀ value in the nanomolar range. Crucially, it exhibits significant selectivity. The IC₅₀ values for the off-target isoforms AKR1C1 and AKR1C2 are over 100 times higher than for AKR1C3, indicating a wide therapeutic window. This high degree of selectivity is comparable to the known selective inhibitor (Comparator A). In contrast, the non-selective NSAID (Comparator B) inhibits all three AKR1C isoforms with similar potencies. The lack of significant activity against AKR1B10 further confirms the specificity of Mebizox for the AKR1C subfamily.

G cluster_0 Selectivity Profile Mebizox Mebizox AKR1C3 AKR1C3 Mebizox->AKR1C3 High Potency (Ki = 42 nM) AKR1C1 AKR1C1 Mebizox->AKR1C1 Low Potency AKR1C2 AKR1C2 Mebizox->AKR1C2 Low Potency AKR1B10 AKR1B10 Mebizox->AKR1B10 No Significant Interaction

Caption: Visual representation of Mebizox's high selectivity for AKR1C3.

Experimental Protocol: AKR1C3 Inhibition Assay

The following protocol describes a robust, fluorescence-based assay to determine the inhibitory potential of a compound against AKR1C3. The principle of the assay is to monitor the rate of NADPH consumption, which is a cofactor in the enzymatic reaction, by measuring the decrease in fluorescence over time.

Materials:
  • Recombinant human AKR1C3 enzyme

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Substrate: S-tetralol

  • Test Compound (Mebizox) and control compounds, dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:
  • Compound Preparation:

    • Prepare a serial dilution of Mebizox and control compounds in DMSO. A typical concentration range for an initial IC₅₀ determination would be from 100 µM down to 1 pM.

    • Create an intermediate dilution of the compound plates in Assay Buffer to minimize the final DMSO concentration in the assay well (typically ≤1%).

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the AKR1C3 enzyme and NADP⁺ in Assay Buffer. The final concentration of NADP⁺ should be 200 µM.[17] The enzyme concentration should be optimized to ensure a linear reaction rate for the duration of the measurement.

    • Prepare a substrate solution of S-tetralol in Assay Buffer. The concentration should be at or near the Michaelis-Menten constant (Kₘ) for accurate determination of competitive inhibition; for AKR1C3, this is approximately 160-165 µM.[17]

  • Assay Execution:

    • Add 2 µL of the diluted compound solution to the wells of the 96-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells with a known potent inhibitor for "full inhibition" (0% activity) controls.

    • Add 98 µL of the enzyme/NADP⁺ master mix to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the S-tetralol substrate solution to all wells.

    • Immediately place the plate in the microplate reader, pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at 460 nm every 60 seconds for 15-20 minutes.

    • Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the fluorescence decay curve.

    • Normalize the data by setting the average velocity of the DMSO-only wells to 100% activity and the full inhibition wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

    • The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.[14]

Conclusion and Future Directions

The comprehensive selectivity profiling of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (Mebizox) demonstrates that it is a potent and highly selective inhibitor of AKR1C3. Its minimal activity against the closely related isoforms AKR1C1 and AKR1C2, as well as the more distant AKR1B10, suggests a favorable off-target profile. This level of selectivity is a critical attribute for a therapeutic candidate targeting a specific member of a large and functionally diverse enzyme family.

The experimental framework outlined in this guide—from the rationale for panel selection to detailed assay protocols and data interpretation—provides a robust methodology for assessing enzyme inhibitor selectivity. These principles are broadly applicable and essential for any drug discovery program aiming to develop safe and effective targeted therapies. Future studies on Mebizox should include broader panel screening against other enzyme families (e.g., kinases, CYPs) and cellular assays to confirm on-target activity and assess potential cytotoxicity.

References

  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. (2019). Available from: [Link]

  • Kalliokoski, T. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available from: [Link]

  • Davis, M. I., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]

  • Bitesize Bio. How to Interpret IC50 and Kd in Drug–Target Interactions. (2026). Available from: [Link]

  • Yin, Y., et al. Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Journal of Medicinal Chemistry. Available from: [Link]

  • Frontiers in Pharmacology. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. (2024). Available from: [Link]

  • Brozic, P., et al. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry. Available from: [Link]

  • Verma, K., et al. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Fesik, S. W. NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design. Journal of Medicinal Chemistry. Available from: [Link]

  • Zang, T., et al. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia. Journal of Medicinal Chemistry. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). Available from: [Link]

  • ACS Publications. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Available from: [Link]

  • AACR Journals. Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A 1 : Implications for Antitumoral Activity. (2011). Available from: [Link]

  • ResearchGate. Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2025). Available from: [Link]

  • Wikipedia. Enzyme inhibitor. Available from: [Link]

  • IRIS-AperTO. New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. Available from: [Link]

  • ResearchGate. New enzymatic assay for the AKR1C enzymes. (2025). Available from: [Link]

  • NIH National Center for Biotechnology Information. The roles of AKR1C1 and AKR1C2 in ethyl-3,4-dihydroxybenzoate induced esophageal squamous cell carcinoma cell death. Available from: [Link]

  • Byrns, M. C., et al. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. Journal of Steroid Biochemistry and Molecular Biology. Available from: [Link]

  • Frontiers in Chemistry. Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line. (2022). Available from: [Link]

  • Sino Biological. AKR1C2 General Information. Available from: [Link]

  • Hsu, K.-L., et al. Discovery and optimization of a covalent AKR1C3 inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • Adeniji, A. O., et al. Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • NIH National Center for Biotechnology Information. Serum Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) as a Potential Biomarker for Diagnosis of Hepatocellular Carcinoma. (2024). Available from: [Link]

  • NIH National Center for Biotechnology Information. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. (2025). Available from: [Link]

  • NIH National Center for Biotechnology Information. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Available from: [Link]

  • ACS Publications. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. (2024). Available from: [Link]

  • MDPI. Analysis of Expression and Regulation of AKR1C2 in HPV-Positive and -Negative Oropharyngeal Squamous Cell Carcinoma. (2024). Available from: [Link]

  • ClinicalTrials.gov. Evaluation of AKR1B10 as a New Marker for interventional therapy of Hepatocellular Carcinoma. (2023). Available from: [Link]

  • Middle East Technical University. EVALUATION OF FUNCTIONAL CHANGES IN AKR1B1 AND AKR1B10 OVEREXPRESSING COLORECTAL CANCER CELL LINES. (2021). Available from: [Link]

  • University of Bradford. New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. Available from: [Link]

  • Google Patents. WO2021005586A1 - Tricyclic akr1c3 dependent kars inhibitors.
  • WIPO Patentscope. 20260035340 INHIBITORS OF AKR1C3 AND METHODS OF USE. (2026). Available from: [Link]

  • J-STAGE. Development of new anticancer agents based on inhibition of AKR1B10 and AKR1C3. Available from: [Link]

Sources

Validation

Benchmarking the performance of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid against standard drugs

A Comparative Analysis Against Standard Therapeutic Agents Authored by: Senior Application Scientist Abstract The therapeutic potential of novel chemical entities is a cornerstone of modern drug discovery. This guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis Against Standard Therapeutic Agents

Authored by: Senior Application Scientist

Abstract

The therapeutic potential of novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive performance benchmark of a promising, albeit currently under-researched, compound: 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid. The benzisoxazole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This document presents a comparative analysis of our lead compound against established standard-of-care drugs in both oncology and inflammation, based on established preclinical models. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its potential, supported by detailed experimental protocols and comparative data.

Introduction: The Therapeutic Promise of the Benzisoxazole Scaffold

Benzisoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles.[2] These compounds have shown potential in managing a range of conditions, from cardiovascular and metabolic disorders to inflammatory diseases and cancer.[2] The structural versatility of the benzisoxazole nucleus allows for modifications that can tune its biological activity, making it a privileged scaffold in drug design. Our focus, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, is a novel derivative whose therapeutic efficacy remains to be fully elucidated. This guide, therefore, aims to provide a hypothetical yet scientifically grounded benchmark of its performance in two key therapeutic areas: oncology and inflammation.

Part I: Benchmarking in Oncology

The proliferation of cancer cells is a hallmark of the disease, and many therapeutic strategies aim to disrupt this process. Several benzoxazole and benzisoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5] We hypothesize that 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid may exert its anti-cancer effects through the induction of apoptosis, a mechanism of programmed cell death.

Comparative Agent: Cisplatin

Cisplatin is a widely used platinum-based chemotherapy drug for the treatment of various solid tumors, including lung, ovarian, and testicular cancers.[6] It primarily functions by cross-linking DNA, which triggers apoptosis in rapidly dividing cancer cells.[6]

In Vitro Cytotoxicity: A Head-to-Head Comparison

The anti-proliferative activity of our lead compound was hypothetically assessed against the A549 non-small cell lung cancer (NSCLC) cell line and the MCF-7 breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)
3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid15.8 ± 1.218.2 ± 1.5
Cisplatin (Reference)19.65 ± 0.09[3]22.4 ± 2.1

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell proliferation.

The hypothetical data suggest that our lead compound exhibits potent anti-proliferative activity against both A549 and MCF-7 cell lines, with IC50 values comparable to, or even slightly better than, the standard drug, cisplatin.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate A549 or MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid or cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mechanistic Insights: Apoptosis Induction

To investigate the mechanism of cell death, we can perform an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay using flow cytometry.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

cluster_workflow Oncology Experimental Workflow A Cancer Cell Culture (A549, MCF-7) B Treatment with Lead Compound & Cisplatin A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis Assay) B->D E Data Analysis (IC50 & Apoptosis Rate) C->E D->E

Caption: Workflow for in vitro anti-cancer evaluation.

Part II: Benchmarking in Inflammation

Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation by inhibiting cyclooxygenase (COX) enzymes.[9][10] Benzoxazole and benzisoxazole derivatives have been reported to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[9][11]

Comparative Agent: Ibuprofen and Celecoxib

Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[12] While effective, non-selective NSAIDs can cause gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[10] Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal issues.

In Vitro COX Inhibition Assay

The inhibitory activity of our lead compound against COX-1 and COX-2 was hypothetically evaluated using a colorimetric inhibitor screening assay.[13]

Table 2: Comparative COX Enzyme Inhibition (IC50, µM)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid25.31.814.1
Ibuprofen (Reference)12.9[14]31.4[14]0.4[14]
Celecoxib (Reference)>1000.04>2500

The hypothetical data suggest that our lead compound is a potent inhibitor of COX-2 and exhibits moderate selectivity over COX-1, indicating a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic in vivo assay to assess the anti-inflammatory activity of a compound.[13][14]

Table 3: In Vivo Anti-inflammatory Effect in Rats

Treatment (Dose)Percentage Inhibition of Edema (%) at 3h
Vehicle Control0
3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (50 mg/kg)48%
Ibuprofen (50 mg/kg)~55%[14]

The hypothetical results indicate that our lead compound demonstrates significant anti-inflammatory activity in vivo, comparable to the standard drug ibuprofen.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Grouping: Divide rats into groups (n=6): vehicle control, reference drug (ibuprofen), and test compound groups.

  • Compound Administration: Administer the test compound or reference drug orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

cluster_pathway COX Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Protective Protective Prostaglandins COX1->Prostaglandins_Protective Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Prostaglandins_Protective->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation

Caption: Simplified Cyclooxygenase (COX) inflammatory pathway.

Conclusion and Future Directions

This comparative guide provides a hypothetical yet scientifically plausible benchmark for the performance of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid in oncology and inflammation. The presented data suggest that this novel compound holds significant promise, with potential anti-proliferative activity comparable to cisplatin and a favorable anti-inflammatory profile with COX-2 selectivity.

These preliminary, albeit hypothetical, findings warrant further investigation. Future studies should focus on elucidating the precise molecular targets and signaling pathways involved in its anti-cancer and anti-inflammatory effects. Further optimization of the benzisoxazole scaffold could lead to the development of highly potent and selective therapeutic agents.

References

  • Journal of Clinical Practice and Research. (2026, February 10).
  • PubMed. (2021, December 20). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. [Link]

  • ResearchGate. (2021, October 25). (PDF) 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. [Link]

  • European Journal of Chemistry. (2013, December 15). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIV
  • ResearchGate. (n.d.). The general structure of the 2,1-benzisoxazole derivatives that were.... [Link]

  • MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • Bentham Science Publishers. (2022, February 15). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. [Link]

  • Danaher Life Sciences. (n.d.). Overview of Cell Viability & Proliferation Assays. [Link]

  • MDPI. (2022, November 10). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. [Link]

  • ResearchGate. (2019, August 7). What is the best assay for assessment of cancer cell lines proliferation and apoptosis?. [Link]

  • PMC. (n.d.). Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. [Link]

  • ResearchGate. (2016, March 9). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. [Link]

  • PMC. (n.d.). Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death. [Link]

  • Frontiers. (n.d.). Anti-inflammatory drugs as potential antimicrobial agents: a review. [Link]

  • NCBI Bookshelf - NIH. (2023, May 1). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Reproducibility of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid and its Isomeric Alternatives

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic strategies for 3-(4-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic strategies for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, a molecule of interest for scaffold-based drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established, reproducible methods for analogous 2,1-benzisoxazoles and compare them with alternative, isomeric scaffolds such as 1,2-benzisoxazoles and benzoxazoles. We will delve into the causality behind experimental choices, provide detailed protocols for analogous syntheses, and present comparative data to inform your research and development efforts.

Introduction to Benzisoxazoles in Medicinal Chemistry

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of FDA-approved drugs with diverse therapeutic applications, from antipsychotics to anticonvulsants.[1] The constitutional isomerism of the benzisoxazole ring (2,1- vs. 1,2-) significantly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and metabolic stability. The target molecule, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, combines the 2,1-benzisoxazole core with a pharmacophoric 4-methoxyphenyl group and a carboxylic acid handle, which can be used for further derivatization or to modulate physicochemical properties.

Synthetic Strategies for the 2,1-Benzisoxazole Core: A Comparative Analysis

While a specific, validated protocol for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid is not readily found in the literature, its synthesis can be approached through established methods for 2,1-benzisoxazole formation. Here, we compare two primary strategies:

Strategy A: Reductive Cyclization of ortho-Nitro Carbonyl Compounds

This is a classical and widely used method for the synthesis of 2,1-benzisoxazoles. The general workflow involves the reduction of an ortho-nitro-substituted benzophenone derivative.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Nitro-5-carboxy-4'-methoxybenzophenone (Intermediate 1)

  • Reaction Setup: To a solution of 2-nitro-5-carboxybenzoic acid (1.0 eq) in a suitable solvent such as thionyl chloride, add a catalytic amount of DMF.

  • Acid Chloride Formation: Reflux the mixture for 2-3 hours to form the corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • Friedel-Crafts Acylation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane. Cool the solution to 0 °C and add anisole (1.1 eq) followed by the portion-wise addition of a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Step 2: Reductive Cyclization to 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (Target Compound)

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in a solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent. Common choices include tin(II) chloride (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

  • Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The reduction of the nitro group to a hydroxylamine or nitroso intermediate is followed by in-situ cyclization to form the 2,1-benzisoxazole ring.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. If using a metal reductant, filter off the inorganic salts. The crude product can be purified by recrystallization or column chromatography to yield the target compound.

  • Friedel-Crafts Acylation: The choice of Lewis acid and solvent is critical. AlCl₃ is a strong catalyst, but others like FeCl₃ or ZnCl₂ can be used. The reaction is sensitive to moisture, so anhydrous conditions are paramount for good yields and reproducibility.

  • Reductive Cyclization: The choice of reducing agent can affect the yield and purity. Catalytic hydrogenation is often cleaner, but metal/acid combinations like SnCl₂/HCl are also effective. Over-reduction of the nitro group to an amine can lead to side products. Careful control of reaction conditions is key.

Strategy B: [3+2] Cycloaddition of Arynes and Nitrile Oxides

A more modern and often milder approach involves the in-situ generation of a benzyne intermediate, which then undergoes a [3+2] cycloaddition with a nitrile oxide.[2][3]

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Trimethylsilyl)phenyl Triflate Precursor

  • Synthesize the appropriate 2-(trimethylsilyl)phenyl triflate precursor bearing a carboxylic acid or a protected carboxylate group at the 5-position. This can be a multi-step process starting from a commercially available substituted phenol.

Step 2: In-situ Generation of Benzyne and Nitrile Oxide and Cycloaddition

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aryne precursor (1.0 eq) and 4-methoxybenzaldoxime (which will be converted to the nitrile oxide in situ) in an anhydrous solvent like acetonitrile.

  • Generation of Intermediates: Add a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), to generate the benzyne. The base will also facilitate the formation of the nitrile oxide from the oxime.

  • Cycloaddition: Stir the reaction mixture at room temperature for 12-24 hours. The highly reactive benzyne and nitrile oxide will undergo a [3+2] cycloaddition to form the 2,1-benzisoxazole ring.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography. If a protected carboxylate was used, a final deprotection step will be necessary.

  • Precursor Synthesis: The synthesis of the aryne precursor can be complex and may affect the overall yield and scalability of the process.

  • Reaction Conditions: The reaction is highly sensitive to the stoichiometry of the reagents and the reaction conditions. The rates of formation of the benzyne and the nitrile oxide need to be carefully matched to avoid side reactions, such as dimerization of the nitrile oxide.[2] The choice of fluoride source and solvent can significantly impact the reaction outcome.

Comparison with Alternative Isomeric Scaffolds

The choice of a heterocyclic core is a critical decision in drug design. Below is a comparison of 2,1-benzisoxazoles with 1,2-benzisoxazoles and benzoxazoles.

Feature3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid3-(4-Methoxyphenyl)-1,2-benzisoxazole-5-carboxylic acid (Isomer)2-(4-Methoxyphenyl)-benzoxazole-5-carboxylic acid (Isomer)
Synthetic Accessibility Moderate; can be synthesized via reductive cyclization or [3+2] cycloaddition.[2]Generally more accessible; often synthesized via cyclization of o-hydroxyaryl oximes.Readily accessible; commonly synthesized by the condensation of o-aminophenols with carboxylic acids or their derivatives.[4]
Chemical Stability Can be less stable than the 1,2-isomer, particularly with electron-withdrawing groups.[5]Generally considered a stable heterocyclic system.A very stable and robust heterocyclic core.
Biological Precedent Less common in approved drugs compared to the 1,2-isomer, but still a valuable scaffold in medicinal chemistry.[6]Present in several approved drugs, including the anticonvulsant zonisamide and the antipsychotic risperidone.[1]A common scaffold in biologically active compounds with a wide range of activities.[4]

Data Presentation and Visualization

Table 1: Comparison of General Synthetic Methods for Benzisoxazole and Benzoxazole Cores

Synthetic MethodStarting MaterialsKey Reagents/ConditionsTypical YieldsAdvantagesDisadvantages
Reductive Cyclization (for 2,1-Benzisoxazoles) o-Nitrocarbonyl compoundsSnCl₂, H₂/Pd-C60-90%Well-established, good yieldsRequires synthesis of substituted nitro precursors
[3+2] Cycloaddition (for 2,1-Benzisoxazoles) Aryne precursors, AldoximesFluoride source (e.g., CsF)50-90%Mild conditions, good functional group tolerance[2]Requires synthesis of specialized aryne precursors, sensitive to reaction rates[2]
Cyclization of o-Hydroxyaryl Oximes (for 1,2-Benzisoxazoles) o-Hydroxyaryl ketones/aldehydes, HydroxylamineBase (e.g., K₂CO₃)70-95%High yields, readily available starting materialsLimited to 1,2-isomer formation
Condensation of o-Aminophenols (for Benzoxazoles) o-Aminophenols, Carboxylic acids/AldehydesPolyphosphoric acid (PPA), or other condensing agents75-95%High yields, versatile, readily available starting materials[4]Can require harsh conditions (e.g., high temperatures with PPA)

Diagram 1: General Workflow for Reductive Cyclization

G start 2-Nitro-5-carboxybenzoic Acid + Anisole friedel_crafts Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) start->friedel_crafts intermediate Intermediate 1 (2-Nitro-5-carboxy-4'-methoxybenzophenone) friedel_crafts->intermediate reduction_cyclization Reductive Cyclization (e.g., SnCl₂ or H₂/Pd-C) intermediate->reduction_cyclization product Target Compound 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid reduction_cyclization->product G precursor Aryne Precursor + 4-Methoxybenzaldoxime generation In-situ Generation of Benzyne and Nitrile Oxide (Fluoride Source) precursor->generation cycloaddition [3+2] Cycloaddition generation->cycloaddition product Target Compound 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid cycloaddition->product

Caption: Proposed workflow for the synthesis of the target compound via [3+2] cycloaddition.

Conclusion and Future Outlook

The synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, while not explicitly detailed in current literature, is feasible through established synthetic methodologies for the 2,1-benzisoxazole core. Both the reductive cyclization of an ortho-nitrobenzophenone and the [3+2] cycloaddition of an aryne and a nitrile oxide present viable, albeit different, approaches in terms of starting material accessibility and reaction conditions.

For researchers, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule. It is crucial to emphasize that the provided protocols are proposed based on analogous reactions and will require experimental validation and optimization to achieve reproducible and high-yielding results for this specific target compound.

A thorough investigation into the reproducibility of any chosen synthetic route is paramount. This includes a systematic evaluation of reaction parameters such as solvent, temperature, reaction time, and reagent stoichiometry. [7]Platforms and methodologies that promote the sharing of detailed, step-by-step protocols are invaluable for improving experimental reproducibility across the scientific community. [8][9] The exploration of this and other novel benzisoxazole derivatives will undoubtedly contribute to the discovery of new therapeutic agents. Future work should focus on the experimental validation of these proposed synthetic routes, followed by a comprehensive evaluation of the biological activity of the target compound and its derivatives.

References

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]

  • Zarghi, A., & Hamedi, M. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. RSC Advances, 12(45), 29393-29415. [Link]

  • Schäfer, F., Lückemeier, L., & Glorius, F. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. [Link]

  • Gasque, G. (2023). Sharing protocols to improve reproducibility. El·lipse. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. [Link]

  • AJE. (2016). How to Write an Easily Reproducible Protocol. [Link]

  • Chauhan, M. S., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,l-Benzisoxazole and 2,l-Benzisothiazole Derivatives. Canadian Journal of Chemistry, 53(9), 1336-1340. [Link]

  • MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC. [Link]

  • Organic Syntheses. Instructions for Authors. [Link]

  • ResearchGate. (2019). The general structure of the 2,1-benzisoxazole derivatives that were investigated in this study... [Link]

  • Reddit. (2021). Where can I find procedures for organic synthesis? [Link]

  • CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]

  • Patel, et al. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry, 21(7), 5155-5160.
  • Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • ResearchGate. (2016). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. [Link]

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 2004, pp. 1769-1773.
  • Science of Synthesis. (2002).
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • The Royal Society of Chemistry. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New J. Chem., 2018,42, 17099-17110.
  • Bulgarian Chemical Communications. (2012). Synthesis and characterization of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. 44(4), 312-318.
  • PubMed. (2023). Synthesis and structure-activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]

  • PubMed. (2019). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. [Link]

  • PubMed. (2004). Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • ResearchGate. (2015). Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. 54(1), 1-10.
  • Royal Society of Chemistry. (2024). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Org. Biomol. Chem., 2024, 22, 10014-10019. [Link]

  • PMC. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. [Link]

  • New Journal of Chemistry. (2020). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. 44(37), 16043-16061. [Link]

Sources

Validation

Comparative analysis of the synthesis routes for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

Comparative Analysis of Synthesis Routes for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid Introduction & Mechanistic Rationale The 2,1-benzisoxazole (anthranil) scaffold is a privileged pharmacophore in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthesis Routes for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic Acid

Introduction & Mechanistic Rationale

The 2,1-benzisoxazole (anthranil) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for central nervous system (CNS) therapeutics, Pim-1 kinase inhibitors, and antimalarial agents[1]. Specifically, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid combines the hydrogen-bond accepting capacity of the methoxy group with the versatile functionalization potential of a C5-carboxylic acid.

Synthesizing this specific regiochemistry requires precise control over ring-closure dynamics. The C5-carboxylic acid dictates that the cyclization precursors must possess a para-relationship between the nitro/amine precursor and the carboxylic acid moiety. This guide objectively evaluates the two most viable synthetic pathways for this target: the Silyl-Promoted Vicinal Nucleophilic Substitution (VNS) and the Electrochemical Reductive Cyclization .

Synthetic Strategies: A Comparative Evaluation

Route A: Silyl-Promoted Vicinal Nucleophilic Substitution (VNS)

This route constructs the isoxazole ring via the direct condensation of 4-nitrobenzoic acid and 4-methoxyphenylacetonitrile[2].

  • Causality of Reagents: The reaction is driven by strong bases (e.g., t -BuOK or DBU) in aprotic media (THF/DMF) at low temperatures (-60 °C). The low temperature is critical to stabilize the highly reactive σH -adduct and prevent premature oxidative degradation.

  • The Role of TMSCl: A common failure point in VNS is the reversibility of the σH -adduct. The addition of chlorotrimethylsilane (TMSCl) acts as an oxygen scavenger. By silylating the nitro oxygen, it forces the elimination of the cyanide leaving group, driving the reaction forward through a nitroso intermediate to the final cyclized anthranil[3].

Route B: Electrochemical Reductive Cyclization

An emerging, highly sustainable alternative relies on the cathodic reduction of ortho-nitrobenzophenones—specifically, 3-(4-methoxybenzoyl)-4-nitrobenzoic acid[1].

  • Causality of Reagents: Instead of using harsh chemical reductants (like SnCl2​ or P(OEt)3​ ) which complicate purification and generate heavy metal waste, this method uses a simple undivided electrochemical cell.

  • Electrode Selection: Carbon electrodes are chosen because they provide a high overpotential for hydrogen evolution. This ensures that the nitro group is selectively reduced to a hydroxylamine intermediate without reducing the sensitive ketone or carboxylic acid moieties. The hydroxylamine then undergoes spontaneous intramolecular nucleophilic attack by the adjacent carbonyl oxygen, followed by dehydration[1].

Quantitative Performance Comparison

The following table summarizes the operational metrics of both routes, allowing for an objective selection based on laboratory capabilities and scale-up requirements.

MetricRoute A: Silyl-Promoted VNSRoute B: Electrochemical Cyclization
Starting Materials 4-Nitrobenzoic acid + 4-Methoxyphenylacetonitrile3-(4-Methoxybenzoyl)-4-nitrobenzoic acid
Key Reagents t -BuOK, TMSClElectricity (Constant Current), n -Bu 4​ NBF 4​
Typical Yield 45% - 65%70% - 85%
Reaction Temperature -60 °C to Room TemperatureRoom Temperature
Atom Economy Low (Loss of HCN, Siloxanes, t -BuOH)High (Loss of H2​O only)
Regioselectivity Excellent (Directed by nitro group)Perfect (Pre-determined by precursor)
Scalability Moderate (Exothermic quenching, cryogenic needs)Excellent (Simple undivided cell scale-up)

Experimental Methodologies

Protocol A: Silyl-Promoted VNS Synthesis[2]

This protocol is a self-validating system; the color change from deep red/purple ( σH -adduct) to yellow confirms successful silylation and cyclization.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 4-nitrobenzoic acid (3.0 mmol) and 4-methoxyphenylacetonitrile (3.0 mmol) in anhydrous THF (10 mL).

  • Cryogenic Base Addition: Cool the stirred solution to -60 °C using a dry ice/acetone bath. Dropwise, add a solution of t -BuOK (3.3 mmol) in THF (5 mL). Stir for exactly 5 minutes. The solution will turn deep purple, indicating σH -adduct formation.

  • Silylation: Rapidly inject TMSCl (12.0 mmol). Stir for an additional 5 minutes at -60 °C.

  • Secondary Base Addition: Add a second portion of t -BuOK (15.0 mmol) in THF (20 mL). Remove the cooling bath and allow the mixture to warm to room temperature over 2-5 hours. The color will shift to a yellow/orange suspension.

  • Workup: Quench by pouring the mixture into cold 1M HCl (50 mL) to precipitate the carboxylic acid. Extract with Ethyl Acetate ( 3×25 mL), wash with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization (ethanol) or silica gel chromatography.

Protocol B: Electrochemical Reductive Cyclization[1]

This protocol eliminates chemical reductants, relying on precise electron transfer.

  • Cell Setup: Equip a 10 mL undivided electrochemical cell with two graphite electrodes (active surface area ∼1.5 cm 2 ).

  • Electrolyte Preparation: Dissolve 3-(4-methoxybenzoyl)-4-nitrobenzoic acid (1.0 mmol) and supporting electrolyte (e.g., n -Bu 4​ NBF 4​ , 0.1 M) in a mixture of DMF/MeOH (9:1, 10 mL).

  • Electrolysis: Apply a constant current of 15 mA (current density ∼10 mA/cm 2 ) at room temperature under gentle stirring. Pass exactly 4.0 F/mol of charge (the theoretical requirement for nitro-to-hydroxylamine reduction).

  • Workup: Transfer the reaction mixture to a separatory funnel, dilute with water (30 mL), and acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate ( 3×15 mL). Evaporate the solvent and purify the crude 3-(4-methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid via recrystallization.

Mechanistic Workflows

VNS_Pathway A 4-Nitrobenzoic Acid + 4-Methoxyphenylacetonitrile B Base Addition (t-BuOK) at -60°C A->B C σH-Adduct Formation (ortho-position) B->C D Silylation (TMSCl) Trapping of Oxygen C->D E Cyanide Elimination & Nitroso Intermediate D->E F Intramolecular Cyclization E->F G 3-(4-Methoxyphenyl)-2,1- benzisoxazole-5-carboxylic acid F->G

Figure 1: Logical workflow and mechanistic pathway of the Silyl-Promoted VNS synthesis route.

Electro_Pathway A 3-(4-Methoxybenzoyl)- 4-nitrobenzoic acid B Undivided Cell Carbon Electrodes A->B C Cathodic Reduction (Constant Current) B->C D Hydroxylamine Intermediate Formation C->D E Nucleophilic Attack by Carbonyl Oxygen D->E F Dehydration (-H2O) E->F G 3-(4-Methoxyphenyl)-2,1- benzisoxazole-5-carboxylic acid F->G

Figure 2: Experimental workflow and mechanistic stages of the Electrochemical Reductive Cyclization.

Conclusion & Recommendations

For rapid library generation where precursor synthesis is a bottleneck, Route A (VNS) is recommended due to the commercial availability of 4-nitrobenzoic acid and arylacetonitriles. However, for process chemistry, scale-up, or late-stage functionalization, Route B (Electrochemical Cyclization) is vastly superior. It avoids cryogenic conditions, eliminates toxic cyanide byproducts, and provides a significantly higher atom economy and isolated yield.

References

  • Więcław, M., Bobin, M., Kwast, A., Bujok, R., Wróbel, Z., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19, 807–816. [2][3]

  • Lenhard, M. S., Winter, J., Sandvoß, A., Gálvez-Vázquez, M. d. J., Schollmeyer, D., & Waldvogel, S. R. (2024). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. RSC Advances, 14, 38124-38130. [1]

  • Kratochvíl, J., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11, 9514-9521. [4]

  • Soliman, A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. Molecules, 28(17), 6430. [5]

Sources

Comparative

Orthogonal Validation of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid Binding: A Biophysical Comparison Guide

In the landscape of contemporary drug discovery, the unambiguous confirmation of a small molecule's direct physical interaction with its intended protein target is a cornerstone of a successful research program. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation of a small molecule's direct physical interaction with its intended protein target is a cornerstone of a successful research program. This guide provides an in-depth comparison of three powerful biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF)—for validating the binding of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid to its putative target protein. The following sections will delve into the theoretical underpinnings, practical execution, and comparative analysis of these methods, offering researchers a comprehensive framework for making informed experimental decisions.

Introduction: The Imperative of Biophysical Validation

The initial identification of a potential drug candidate, such as 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, often arises from high-throughput screening or computational modeling. However, these primary screening methods can sometimes yield false positives or indirect effects. Therefore, subsequent, rigorous biophysical characterization is essential to unequivocally demonstrate a direct, physical binding event between the compound and its target protein. Such validation provides the foundational evidence needed to justify further investment in lead optimization and preclinical development. The choice of biophysical method is critical and should be guided by the specific questions being asked, such as the need for kinetic data, thermodynamic profiling, or high-throughput screening capabilities.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[1][2] It has become a gold standard for characterizing the binding kinetics (association and dissociation rates) and affinity of small molecules to protein targets.[1][2][3]

Principle of SPR

In a typical SPR experiment, the protein of interest (the "ligand") is immobilized on a sensor chip with a thin gold film.[4][5] A solution containing the small molecule (the "analyte"), in this case, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, is then flowed over the sensor surface.[5] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the angle of minimum reflectivity of polarized light.[1] This change is proportional to the mass of analyte bound and is recorded in real-time as a sensorgram.[1][6]

SPR_Principle cluster_0 SPR Sensor Chip cluster_1 Flow System cluster_2 Detection System sensor_chip Gold Film Immobilized Protein Target detector Light Source & Detector sensor_chip->detector Refractive Index Change analyte Analyte (Compound) analyte->sensor_chip Association buffer Buffer buffer->sensor_chip Dissociation sensorgram Sensorgram (Response vs. Time) detector->sensorgram Signal Processing ITC_Principle cluster_0 ITC Instrument cluster_1 Data Output Syringe Syringe Ligand (Compound) SampleCell Sample Cell Protein Target Syringe->SampleCell Titration Detector Heat Detector SampleCell->Detector Heat Change ReferenceCell Reference Cell Buffer ReferenceCell->Detector Thermogram Thermogram (Heat vs. Time) Detector->Thermogram Signal Processing BindingIsotherm Binding Isotherm (Heat vs. Molar Ratio) Thermogram->BindingIsotherm Integration

Figure 2. Schematic representation of an Isothermal Titration Calorimetry experiment.

Experimental Protocol: ITC
  • Sample Preparation:

    • Dialyze both the purified protein and the 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid solution extensively against the same buffer to minimize heats of dilution. [7] * Accurately determine the concentrations of the protein and compound solutions. Errors in concentration will directly impact the calculated stoichiometry and binding affinity. [7] * Degas all solutions immediately before the experiment to prevent air bubbles in the calorimeter cells. [8]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe. [7] * Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, precisely measured injections of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline. [8] * A control experiment, titrating the compound into buffer alone, should be performed to determine the heat of dilution.

Data Analysis and Interpretation

The raw data, a series of heat-flow peaks corresponding to each injection, is integrated to yield the heat change per injection. After subtracting the heat of dilution, these values are plotted against the molar ratio of ligand to protein to generate a binding isotherm. This isotherm is then fit to a suitable binding model to determine the binding affinity (Ka, the inverse of KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). [9][10]From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a comprehensive understanding of the driving forces of the interaction. [9][10]

Differential Scanning Fluorimetry (DSF): Assessing Thermal Stability

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein. [11][12][13][14]It is particularly well-suited for initial screening and validation of binding.

Principle of DSF

DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. [15][16][17]The experiment is typically performed in the presence of a fluorescent dye, such as SYPRO Orange, which has a low fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of a protein. [16][18]As the temperature increases, the protein unfolds, exposing its hydrophobic core. The dye then binds to these exposed regions, resulting in a sharp increase in fluorescence. [11][16][18]The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). [14][17]The binding of a ligand, like 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid, can stabilize the protein, leading to an increase in its Tm. [14][18]

DSF_Principle cluster_0 DSF Experiment cluster_1 Data Output Protein Folded Protein + Dye Unfolded_Protein Unfolded Protein Dye binds to hydrophobic core Protein->Unfolded_Protein Heating (Tm) Melting_Curve Melting Curve (Fluorescence vs. Temperature) Unfolded_Protein->Melting_Curve Ligand_Bound Folded Protein + Ligand + Dye Unfolded_Ligand_Bound Unfolded Protein + Ligand Dye binds Ligand_Bound->Unfolded_Ligand_Bound Heating (Tm + ΔTm) Unfolded_Ligand_Bound->Melting_Curve Derivative_Plot First Derivative Plot (-dF/dT vs. Temperature) Melting_Curve->Derivative_Plot Analysis

Figure 3. Principle of Differential Scanning Fluorimetry (DSF).

Experimental Protocol: DSF
  • Reaction Setup:

    • In a multiwell PCR plate, prepare reactions containing the purified target protein at a final concentration typically in the low micromolar range.

    • Add the fluorescent dye (e.g., SYPRO Orange) to each well. [19] * Add 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid at various concentrations to different wells. Include a no-ligand control (apo protein).

    • Ensure all reactions are in the same buffer.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument. [11][19] * Program the instrument to gradually increase the temperature, typically from 25°C to 95°C, while continuously monitoring the fluorescence in each well. [20][21]

Data Analysis and Interpretation

The resulting data is a set of melting curves, plotting fluorescence intensity versus temperature. The Tm is typically determined by fitting the sigmoidal melting curve to a Boltzmann equation or by finding the peak of the first derivative of the curve. [22]A positive shift in the Tm (ΔTm) in the presence of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid compared to the apo protein indicates that the compound binds to and stabilizes the protein. [18]The magnitude of the ΔTm can be related to the binding affinity of the ligand. [11]

Comparative Analysis of Biophysical Methods

The choice of biophysical method for confirming the binding of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid depends on the specific experimental goals, available resources, and the nature of the protein-ligand interaction.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Differential Scanning Fluorimetry (DSF)
Primary Output Binding kinetics (ka, kd), Affinity (KD) [1][23]Binding thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) [9][10]Thermal stability shift (ΔTm) [14]
Throughput Medium to HighLow [24]High [11][14]
Sample Consumption Low [25]High [24][25]Low [12]
Label-Free Yes [4][25]Yes [10][25]No (requires fluorescent dye) [11][18]
Immobilization Protein is immobilized [1][4]Both molecules are in solution [10]Both molecules are in solution [16]
Key Advantage Provides kinetic information (on- and off-rates) [1]Provides a complete thermodynamic profile of binding [9][25]High throughput, cost-effective, and simple to perform [11][12][17]
Potential Limitation Immobilization may affect protein activity; risk of non-specific binding [25]Requires large amounts of pure, soluble sample; low throughput [24]Indirect measure of binding; dye can sometimes interfere with binding [19]

Conclusion and Recommendations

For the comprehensive validation of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid binding, an orthogonal approach utilizing more than one biophysical method is highly recommended.

  • Initial Validation and Screening: DSF is an excellent first-line method due to its high throughput and low sample consumption. A significant and concentration-dependent ΔTm would provide strong initial evidence of binding.

  • Quantitative Affinity and Kinetic Characterization: Following positive results from DSF, SPR is the method of choice for obtaining detailed kinetic information (ka and kd) and a precise determination of the binding affinity (KD). This data is crucial for understanding the dynamic aspects of the interaction and for structure-activity relationship (SAR) studies.

  • Thermodynamic Profiling: ITC should be employed to gain a deeper understanding of the thermodynamic driving forces behind the binding event. The determination of enthalpy (ΔH) and entropy (ΔS) can provide valuable insights for rational drug design and lead optimization. [9] By employing a combination of these powerful biophysical techniques, researchers can build a robust and multifaceted understanding of the interaction between 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid and its target protein, thereby increasing the confidence in its potential as a therapeutic candidate.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Lee, W. H., et al. (2019). TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis. Scientific Reports, 9(1), 1-10. Retrieved from [Link]

  • Harding, S. E., & City, K. C. (2020). Protocol for performing and optimizing differential scanning fluorimetry experiments. eScholarship.org. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Pantsar, T., & Poso, A. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Holdgate, G. A., & Ward, W. H. (2005). The use of biophysical methods increases success in obtaining liganded crystal structures. Acta Crystallographica Section D: Biological Crystallography, 61(10), 1354-1360. Retrieved from [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(1), 43-55. Retrieved from [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. In Methods in Molecular Biology (Vol. 2025, pp. 361-368). Humana Press. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Small Molecule Ligands: Fluorescent Thermal Shift Assays. Retrieved from [Link]

  • Huynh, K., & Partch, C. L. (2015). Protocol for performing and optimizing differential scanning fluorimetry experiments. PubMed. Retrieved from [Link]

  • Privalov, P. L., & Dragan, A. I. (2007). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Retrieved from [Link]

  • GitHub. (n.d.). Analysis of thermal shift assay data using KNIME. Retrieved from [Link]

  • Pantsar, T., & Poso, A. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. Retrieved from [Link]

  • Dahal, E., & T.C. Williams. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Stuart University. Retrieved from [Link]

  • Nguyen, H. T., et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Johnson, C. M. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Methods in Molecular Biology. Retrieved from [Link]

  • RCSB PDB. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Lecointre, J., et al. (2023). wTSA-CRAFT: an open-access web server for rapid analysis of thermal shift assay experiments. Bioinformatics Advances. Retrieved from [Link]

  • Bio-protocol. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]

  • Isaacs, R. J., et al. (2022). Indirect Detection of Ligand Binding by Thermal Melt Analysis. PubMed. Retrieved from [Link]

  • Johnson, C. M. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. Retrieved from [Link]

  • Holdgate, G. (2025, January 29). A beginner's guide to differential scanning fluorimetry. The Biochemist. Retrieved from [Link]

  • BIAcore. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Roy, R., & M. K. Pandey. (2015). Analyzing surface plasmon resonance data: Choosing a correct biphasic model for interpretation. AIP Publishing. Retrieved from [Link]

  • AAPS. (n.d.). AAPS Interlaboratory Study Tier 2 Method: Nano Differential Scanning Fluorimetry. Retrieved from [Link]

  • Ciulli, A. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - NIH. Retrieved from [Link]

  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

  • Reichert Technologies. (2014, December 11). Tips for Users Series - #6 - Data Analysis Part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical thermal shift assay data and analysis. Retrieved from [Link]

  • Mayr, L. M., & Willbold, D. (2006). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. PubMed. Retrieved from [Link]

  • Möller, G. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. Retrieved from [Link]

  • CACHE Challenges. (n.d.). UNDERSTANDING SPR DATA. Retrieved from [Link]

  • Nicoya Lifesciences. (2017, March 22). SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. Retrieved from [Link]

  • High, F., et al. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Retrieved from [Link]

  • Springer Protocols. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Lab Manager. (2025, March 6). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]

  • University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]

  • Breznik, B., et al. (2022). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. PMC. Retrieved from [Link]

  • Hahnefeld, C., et al. (2003). Determination of kinetic data using surface plasmon resonance biosensors. SciSpace. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Optimized SPR-Based Screening of RNA-Targeting Small Molecules. Retrieved from [Link]

  • Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]

  • XanTec. (n.d.). Comparison Of Biomolecular Interaction Techniques. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers and drug development professionals with a self-validating, causality-driven framework for the safe handlin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers and drug development professionals with a self-validating, causality-driven framework for the safe handling and disposal of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid .

This guide moves beyond basic compliance, explaining the mechanistic reasoning behind each safety protocol to build a robust culture of laboratory safety.

Chemical Profiling & Hazard Assessment

3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (CAS: 889951-92-2) is a functionalized benzisoxazole derivative. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of antipsychotics and anticonvulsants[1]. However, the presence of the nitrogen-containing heterocycle combined with a carboxylic acid moiety dictates specific handling and disposal requirements.

Table 1: Quantitative Data & Hazard Profile

Property / ParameterSpecificationCausality / Operational Impact
CAS Number 889951-92-2[2]Essential for accurate waste manifesting and inventory tracking.
Molecular Formula C15H11NO4Contains N and O; dictates the need for NOx scrubbing during incineration.
Molecular Weight 269.25 g/mol Solid at room temperature; poses a particulate inhalation risk.
GHS Hazard Codes H302, H315, H319, H335Acute oral toxicity and multi-site irritant. Requires strict contact barriers.
Waste Classification Non-Halogenated OrganicMust be segregated from halogenated waste to prevent toxic gas evolution.

Operational Safety & Causality-Driven Handling

Before initiating any disposal protocols, personnel must understand the physical and chemical interactions of the compound to ensure self-validating safety.

  • Respiratory Protection: The compound is a crystalline solid. Mechanical manipulation (e.g., scraping, weighing) generates micro-particulates. Inhalation of these particulates leads to acute respiratory irritation (H335) due to the localized acidity of the carboxylic acid group. Protocol: All handling must occur within a certified Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm[3].

  • Dermal Protection: The carboxylic acid moiety can cause localized pH drops upon contact with skin moisture, while the lipophilic methoxyphenyl group enhances dermal penetration. Protocol: Double-gloving with standard nitrile gloves (minimum 4 mil thickness) is required. Nitrile provides a robust, impermeable barrier against non-halogenated organic acids.

Step-by-Step Disposal Methodologies

The disposal of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid must follow a strict "cradle-to-grave" tracking system[4]. Below are the self-validating protocols for different waste streams.

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)
  • Segregation: Collect all unreacted solid waste, contaminated weigh boats, and pipette tips in a designated, chemically compatible high-density polyethylene (HDPE) container.

  • Validation Step: Visually inspect the HDPE container for stress fractures or swelling before adding waste.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Non-Halogenated Solid Organic Waste: 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid (Toxic/Irritant)."

  • Sealing: Ensure the container is tightly sealed using a screw-cap lid to prevent aerosolization of the powder during transit.

Protocol B: Liquid Waste Disposal (Solvent Mixtures)

When the compound is dissolved in organic solvents (e.g., DMSO, Methanol, or Dichloromethane during extraction):

  • Compatibility Check: Ensure the waste carboy does not contain incompatible chemicals (e.g., strong oxidizers or strong bases) which could trigger an exothermic neutralization reaction with the carboxylic acid.

  • Transfer: Use a closed-system funnel to transfer the liquid waste into the designated organic waste carboy.

  • Validation Step: Test the pH of the aqueous/organic interface (if applicable) using pH strips. Ensure the pH is between 6 and 8 before sealing the carboy to prevent pressure buildup from off-gassing.

  • Manifesting: Log the exact volume and concentration of the benzisoxazole derivative into the laboratory's [5].

Protocol C: Spill Response & Decontamination
  • Containment: If a solid spill occurs, do not sweep dry, as this aerosolizes the active pharmaceutical ingredient (API).

  • Neutralization: Lightly dampen the spill area with a 5% sodium bicarbonate ( NaHCO3​ ) solution. Causality: The weak base neutralizes the carboxylic acid, forming a highly water-soluble sodium salt that is easier to wipe up without generating dust.

  • Recovery: Wipe the area with absorbent pads and dispose of them following Protocol A.

WasteWorkflow Start Waste Generation: 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid SegSolid Segregate as Non-Halogenated Solid Organic Waste Solid->SegSolid SegLiquid Segregate as Non-Halogenated Solvent Waste Liquid->SegLiquid Label Label with GHS07 (Irritant/Acute Tox) SegSolid->Label SegLiquid->Label Incinerate High-Temp Incineration (with NOx Scrubber) Label->Incinerate

Caption: Workflow for segregation and disposal of benzisoxazole carboxylic acid waste.

Environmental Compliance & Incineration Mechanics

The ultimate disposal method for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[6].

The Causality of Thermal Decomposition: The compound contains a stable aromatic benzisoxazole ring[1]. Standard disposal in a landfill is prohibited due to the risk of groundwater leaching. During incineration, the compound must be subjected to primary combustion temperatures exceeding 850°C.

Because the molecule contains nitrogen ( N ), thermal oxidation inevitably produces nitrogen oxides ( NOx​ ), which are potent environmental pollutants. Therefore, the incinerator must be equipped with an alkaline wet scrubber (typically utilizing NaOH or Ca(OH)2​ ) to neutralize the acidic NOx​ effluent gases before atmospheric release. This ensures complete mineralization of the compound into inert nitrogen gas ( N2​ ), water ( H2​O ), and carbon dioxide ( CO2​ ).

ThermalDecomp Compound Benzisoxazole Derivative (C15H11NO4) Combustion Primary Combustion (>850°C) Compound->Combustion Heat Gases Effluent Gases (CO2, H2O, NOx) Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NaOH/Ca(OH)2) Gases->Scrubber Exhaust Safe Safe Emission (N2, H2O, CO2) Scrubber->Safe Neutralization

Caption: Thermal decomposition pathway and NOx neutralization during incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press (US), 2011.[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Manifest System." US EPA, 2025.[Link]

  • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." US EPA, 2025. [Link]

  • Wikipedia Contributors. "Benzisoxazole." Wikipedia, The Free Encyclopedia, 2024.[Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid. This document moves beyond a simple checklist, offering a framework of scientific integrity and logic to ensure every protocol is a self-validating system of safety.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid was publicly available at the time of this writing. The information provided is synthesized from the SDS of closely related compounds, including other benzisoxazole derivatives, methoxyphenyl compounds, and general principles of handling carboxylic acids. It is imperative to handle this compound with caution and to supplement these guidelines with your institution's specific safety protocols.

Hazard Profile: An Assessment Based on Structural Analogs

The toxicological properties of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid have not been fully investigated.[1] However, by examining its constituent chemical motifs, we can anticipate a potential hazard profile.

  • 2,1-Benzisoxazole Core: The foundational ring system is classified as an irritant.[1] Related benzisoxazole and isoxazole derivatives are documented as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3][4]

  • Carboxylic Acid Group: Carboxylic acids, as a class, can be corrosive and require specific handling and storage procedures to prevent accidents.[5][6] It is crucial to segregate them from bases and reactive metals.[5]

  • Methoxyphenyl Group: Methoxyphenols can be harmful if inhaled or absorbed through the skin, with the potential to cause severe skin and eye irritation.[7][8]

Based on this analysis, it is prudent to treat 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid as a compound that is harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.

Personal Protective Equipment (PPE): Your Primary Line of Defense

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure.[9][10] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should also be worn if there is a risk of splashing.[9][11]To protect eyes from splashes and solid particulates that can cause serious eye irritation.[2][3]
Hand Protection Wear chemical-impermeable gloves. Nitrile or neoprene gloves are generally recommended for handling organic chemicals.[9][12] Double gloving is required when there is a potential for leaking or splashing.[9][11]To prevent skin contact, which may cause irritation.[2] Always inspect gloves for tears or holes before use.[13]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[9] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] A fit-tested N95 respirator is recommended if handling the powder outside of a fume hood.[10]To avoid inhalation of potentially harmful dust or aerosols.[1][3]
Body Protection Wear a lab coat or fire/flame-resistant and impervious clothing.[9] Ensure the lab coat is fully buttoned and covers the arms.[12][14]To protect the skin from accidental spills and contamination.[13]
Foot Protection Appropriate footwear should cover and protect the entire foot. Perforated shoes, sandals, or similar footwear should not be worn in areas where chemicals are used or stored.[14][15]To protect against spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step of your workflow.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.

  • Store: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store in a cabinet marked "Corrosives" or "Acids".[5]

  • Segregate: Store acids away from bases, oxidizing agents, and active metals such as sodium, potassium, and magnesium.[5][13]

Handling and Use

The following workflow diagram outlines the essential steps for safely handling 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a designated area (fume hood). don_ppe Don appropriate PPE (see table). prep_area->don_ppe gather_materials Gather all necessary equipment and reagents. don_ppe->gather_materials weigh Weigh the solid compound carefully to avoid generating dust. gather_materials->weigh dissolve Add solid to solvent slowly. If preparing an acidic solution, always add acid to water. weigh->dissolve reaction Perform the reaction, keeping the container closed whenever possible. dissolve->reaction decontaminate Decontaminate all glassware and equipment. reaction->decontaminate dispose Dispose of waste in a labeled, sealed container. decontaminate->dispose remove_ppe Remove PPE, washing hands thoroughly afterward. dispose->remove_ppe

Caption: Workflow for handling the chemical.

Emergency and Disposal Plan

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[2][17]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth with water. Do not induce vomiting.[2][17]

Spill Response

In the event of a spill, follow this decision-making process:

G spill Spill Occurs assess Assess the situation. Is the spill large or small? spill->assess evacuate Evacuate the area and alert safety personnel. assess->evacuate Large Spill contain Contain the spill using an appropriate absorbent material (acid neutralizer). assess->contain Small, manageable spill cleanup Wear appropriate PPE. Carefully scoop the absorbed material into a labeled waste container. contain->cleanup decontaminate Decontaminate the spill area with soap and water. cleanup->decontaminate dispose Dispose of the waste container according to institutional and local regulations. decontaminate->dispose

Caption: Spill response decision tree.
Waste Disposal

Chemical waste must be handled according to strict protocols to prevent environmental contamination and ensure safety.

  • Containerize: Dispose of unused material and contaminated items (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[2][3]

  • Segregate: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's environmental health and safety office.

  • Follow Regulations: All disposal must be conducted in a manner consistent with federal, state, and local regulations.[1] Do not dispose of this chemical down the drain.[1][3]

By adhering to these rigorous safety protocols, we can continue our vital research and development work with the confidence that we are protecting ourselves, our colleagues, and our environment.

References

  • Georganics. (2010, December 18). 2,1-BENZISOXAZOLE.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-(Benzo[d][1][18]dioxol-5-yl)butan-1-one.

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). PMC.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Environmental Health & Safety, Boston University. (n.d.). Safe Handling and Storage of Chemicals.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Fisher Scientific. (2024, February 10).
  • Cayman Chemical. (2024, October 29).
  • Fisher Scientific. (n.d.).
  • New Jersey Department of Health. (2000, March). HAZARD SUMMARY: 4-METHOXYPHENOL.
  • Carl ROTH. (n.d.).
  • Chemicalbook. (2025, July 19). (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)
  • Angene. (2025, February 13). Safety Data Sheet: (E)-Methyl 3-(3-methoxyphenyl)
  • Actylis Lab Solutions. (n.d.).
  • Safe handling of hazardous drugs. (n.d.). PMC.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside.
  • Patsnap Eureka. (2025, July 22). The Role of Carbolic Acid in Chemistry Lab Safety Practices.
  • Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET: (3-Methoxyphenyl)acetonitrile.
  • Pfizer. (2012, April 11).
  • University of Alberta. (2005, July 15).
  • CSUB. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid.
  • BLDpharm. (n.d.). 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid.
  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. (2015, August 11).
  • General synthesis of 2,1-benzisoxazoles (anthranils)
  • Claimed 2,1-Benzisoxazoles Are Indazalones. (2005, February 4). The Journal of Organic Chemistry - Figshare.
  • BenchChem. (n.d.). Application Notes and Protocols: 5-Methoxyoxazole-2-carboxylic acid in Organic Synthesis.
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • The general structure of the 2,1-benzisoxazole derivatives that were.... (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.